Trichosanatine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
[2-hydroxy-3-(1-phenylethylideneamino)propyl] (2S)-2-benzamido-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c1-20(22-13-7-3-8-14-22)28-18-24(30)19-33-27(32)25(17-21-11-5-2-6-12-21)29-26(31)23-15-9-4-10-16-23/h2-16,24-25,30H,17-19H2,1H3,(H,29,31)/t24?,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOLPGPCLASMMB-BBMPLOMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC(COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCC(COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Enduring Legacy of Trichosanthin: A Ribosome-Inactivating Protein with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Trichosanthin (TCS), a Type 1 ribosome-inactivating protein (RIP) isolated from the root tuber of Trichosanthes kirilowii, has a rich history that bridges traditional Chinese medicine with modern molecular biology and drug development. For centuries, it was used as an abortifacient.[1] Scientific investigation, beginning in the mid-20th century, has unveiled its potent biochemical activities and therapeutic potential against a range of diseases, including cancer and HIV infection.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, and biochemical properties of Trichosanthin. It details the experimental protocols used to characterize its activity, presents key quantitative data in a structured format, and visualizes the complex signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of novel therapeutics based on this remarkable protein.
Introduction: From Traditional Remedy to Scientific Scrutiny
The use of Trichosanthes kirilowii root tuber, known as "Tian Hua Fen" in traditional Chinese medicine, dates back centuries for inducing midterm abortions.[1] The first scientific publication on its active component, Trichosanthin, appeared in 1976, marking the beginning of decades of biochemical and pharmacological investigation.[1] TCS is a single-chain polypeptide with a molecular weight of approximately 27 kDa.[4] It belongs to the family of Type I ribosome-inactivating proteins, which are characterized by a single rRNA-cleaving domain.[1][2] This classification places it in a group of potent cytotoxic proteins that inhibit protein synthesis in eukaryotic cells.[1][2]
Biochemical Properties and Mechanism of Action
Trichosanthin's primary mechanism of action is its N-glycosidase activity, which specifically targets the 28S rRNA of the large ribosomal subunit.[5] TCS catalyzes the cleavage of the N-glycosidic bond of a specific adenine residue (A4324 in rat 28S rRNA) within the highly conserved sarcin-ricin loop (SRL).[6][7] This irreversible modification of the ribosome prevents the binding of elongation factors, thereby halting protein synthesis and ultimately leading to cell death.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of Trichosanthin from various studies.
Table 1: In Vitro Anti-Cancer Activity of Trichosanthin (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| MCF-7 | Breast Cancer (estrogen-dependent) | 31.6 | 24 | [8] |
| 25.7 | 48 | [8] | ||
| MDA-MB-231 | Breast Cancer (estrogen-independent) | 20.5 | 24 | [8] |
| 12.4 | 48 | [8] | ||
| BT-474 | Breast Cancer (estrogen-dependent) | 130 | 24 | [8] |
| 42.5 | 48 | [8] | ||
| HepG2 | Hepatocellular Carcinoma | 10.38 | Not Specified | [9] |
| WRL 68 | Hepatocellular Carcinoma | 15.45 | Not Specified | [9] |
| H22 | Hepatocellular Carcinoma | ~25 µg/mL | 48 & 72 | [10] |
| A549 | Non-small Cell Lung Cancer | Concentration-dependent inhibition observed | 24 & 48 | [4] |
| NCI-H1299 | Non-small Cell Lung Cancer | Concentration-dependent inhibition observed | 24 & 48 | [4] |
| NCI-H1650 | Non-small Cell Lung Cancer | Concentration-dependent inhibition observed | 24 & 48 | [4] |
| SU-DHL-2 | Diffuse Large B-cell Lymphoma | Dose-dependent inhibition observed (0.02-10 µM) | 72 | [11] |
Table 2: In Vivo and Clinical Study Dosages of Trichosanthin
| Study Type | Condition | Dosage | Outcome | Reference |
| In Vivo (Mice) | Breast Cancer Xenograft | 5.0 mg/kg body weight (intraperitoneal, every other day) | Abated tumor volume and weight. | [8] |
| In Vivo (Mice) | Cervical Cancer Model | 0.2 mg/kg | Potentiated humoral immunity. | [1] |
| In Vivo (Mice) | Hepatocellular Carcinoma Xenograft | Up to 2 µg/g | 52.91% tumor volume inhibition rate. | [10] |
| Clinical Trial | HIV Infection | 1.2 mg/week for 2 weeks, then monthly | Synergistic with AZT and Didanosine, reversed CD4 T cell decrease. | [6] |
| Clinical Trial | Midterm Abortion | 5 mg (initial injection), later reduced to 1.2 mg | Effective for inducing abortion. | [12] |
| Clinical Trial | Midterm Abortion | 5-12 mg (single dose) | Effective for inducing abortion via various routes of administration. | [13][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of Trichosanthin.
Purification of Trichosanthin from Trichosanthes kirilowii Root Tubers
Method 1: Ammonium Sulfate Precipitation and Chromatography [15]
-
Extraction:
-
Wash, decorticate, and pulverize 750 g of fresh root tubers.
-
Filter the homogenate to obtain a supernatant.
-
Perform all subsequent steps at 4°C.
-
-
Ammonium Sulfate Precipitation:
-
Add solid ammonium sulfate to the supernatant to 40% saturation, agitate for 30 minutes, and let it sediment for 4 hours.
-
Centrifuge at 3000 rpm for 30 minutes and collect the supernatant.
-
Add solid ammonium sulfate to the supernatant to 75% saturation and repeat the agitation and sedimentation steps.
-
Centrifuge to collect the precipitate.
-
-
Chromatography:
-
Dissolve the precipitate in a minimal amount of buffer and dialyze against the starting buffer for chromatography.
-
Apply the sample to a CM-52 ion-exchange chromatography column.
-
Elute the column with an appropriate buffer system.
-
Collect fractions and analyze by SDS-PAGE.
-
Pool fractions containing purified TCS and subject them to G-75 gel filtration for further purification if necessary.
-
Dialyze the final purified fractions against distilled water and lyophilize.
-
Method 2: Rapid Cation-Exchange Perfusion Chromatography [16]
-
Extraction:
-
Prepare a clarified plant extract from the roots of T. kirilowii.
-
-
Chromatography:
-
Utilize a cation-exchange perfusion chromatography column.
-
A single 10-minute chromatographic step can yield electrophoretically pure trichosanthin.
-
This method has been reported to achieve a yield of 0.16% from dried root tuber.[16]
-
Ribosome-Inactivating Protein (RIP) Activity Assay
Aniline Cleavage Assay [2][17]
-
Ribosome Treatment:
-
Incubate rabbit reticulocyte lysate (a source of eukaryotic ribosomes) with the purified Trichosanthin sample.
-
-
RNA Extraction:
-
Extract total RNA from the treated and untreated (control) lysates.
-
-
Aniline Treatment:
-
Treat the extracted RNA with aniline under acidic conditions. Aniline cleaves the phosphodiester bond at the depurinated site.
-
-
Gel Electrophoresis:
-
Analyze the RNA samples on a polyacrylamide gel.
-
The presence of a specific RNA fragment (Endo's fragment) in the TCS-treated sample, which is absent in the control, is indicative of RIP activity.[2]
-
Cell Viability Assay (MTT Assay)
A general protocol for assessing the cytotoxic effects of Trichosanthin on cancer cell lines.[18][19]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of Trichosanthin. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Western Blot Analysis of Signaling Pathways
A general protocol to analyze changes in protein expression in signaling pathways affected by Trichosanthin.[20][21]
-
Cell Lysis:
-
Treat cells with Trichosanthin for the desired time and at the desired concentration.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Signaling Pathways Modulated by Trichosanthin
Trichosanthin exerts its diverse biological effects by modulating multiple intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved in its anti-tumor and anti-viral activities.
Caption: Generalized workflow for the purification of Trichosanthin.
Caption: Mechanism of ribosome inactivation by Trichosanthin.
Caption: Key anti-tumor signaling pathways modulated by Trichosanthin.
Conclusion and Future Directions
Trichosanthin stands as a compelling example of a natural product with significant therapeutic potential. Its journey from a traditional herbal remedy to a well-characterized protein with defined molecular targets underscores the value of ethnobotanical knowledge in modern drug discovery. The multifaceted activities of TCS, including its potent ribosome-inactivating properties and its ability to modulate complex signaling networks, make it a promising candidate for the development of novel anti-cancer and anti-viral therapies.
Future research should focus on several key areas. Firstly, strategies to mitigate the immunogenicity and short plasma half-life of TCS, such as PEGylation or the development of immunotoxins, are crucial for its clinical translation.[22] Secondly, a deeper understanding of the full spectrum of its molecular targets and signaling interactions will be essential for identifying patient populations most likely to benefit from TCS-based therapies and for designing rational combination treatments. Finally, continued investigation into the structure-activity relationships of TCS will enable the engineering of next-generation variants with enhanced efficacy and an improved safety profile. The rich history and potent biology of Trichosanthin ensure that it will remain a subject of intense scientific interest and a source of potential therapeutic innovation for years to come.
References
- 1. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosomal RNA N-glycosylase Activity Assay of Ribosome-inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trichosanthin inhibits cell growth and metastasis by promoting pyroptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The mechanism of action of trichosanthin on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trichosanthin Inhibits Breast Cancer Cell Proliferation in Both Cell Lines and Nude Mice by Promotion of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel extraction of trichosanthin from Trichosanthes kirilowii roots using three-phase partitioning and its in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trichosanthin Promotes Anti-Tumor Immunity through Mediating Chemokines and Granzyme B Secretion in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Sixty-Year Research and Development of Trichosanthin, a Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO1990011767A1 - Purified trichosanthin and method of preparation - Google Patents [patents.google.com]
- 14. [Clinical trial of trichosanthin with or without dexamethasone in induction of abortion by four different routes of administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. A simplified procedure for the purification of trichosanthin (a type 1 ribosome inactivating protein) from Trichosanthes kirilowii root tubers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ribosomal RNA N-glycosylase Activity Assay of Ribosome-inactivating Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. CST | Cell Signaling Technology [cellsignal.com]
- 21. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Independency of anti-HIV-1 activity from ribosome-inactivating activity of trichosanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Trichosanthin
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trichosanthin (TCS) is a Type I ribosome-inactivating protein (RIP) extracted from the root tuber of Trichosanthes kirilowii.[1][2] With a molecular weight of approximately 27 kDa, this single-chain polypeptide has been a subject of extensive research due to its diverse and potent pharmacological properties.[1] Historically used in traditional Chinese medicine as an abortifacient, modern scientific investigation has unveiled its significant anti-tumor, anti-viral, and immunomodulatory activities.[1][3][4] This document provides a comprehensive technical overview of the biological activities of Trichosanthin, its mechanisms of action, relevant experimental data, and detailed protocols for its study.
Core Mechanism of Action: Ribosome Inactivation
Trichosanthin exerts its primary cytotoxic effect by irreversibly inhibiting protein synthesis.[1][5] As a Type I RIP, it functions as an rRNA N-glycosidase.[1][6][7][8] The process begins with TCS entering the cell, after which it targets the large 60S ribosomal subunit. Specifically, it hydrolytically cleaves the N-C glycosidic bond of a single adenine residue at position 4324 (A4324) within the highly conserved sarcin-ricin loop (SRL) of the 28S rRNA.[5][6][7][8] This depurination event prevents the binding of elongation factor 2 to the ribosome, thereby halting the translocation step of protein synthesis and leading to apoptotic cell death.[1] Unlike Type II RIPs such as ricin, TCS lacks a B-chain for cell binding, resulting in lower systemic cytotoxicity.[1]
Caption: Mechanism of Trichosanthin as a Ribosome-Inactivating Protein (RIP).
Extraction and Purification Workflow
Several methods have been developed for the extraction and purification of Trichosanthin. A common and effective approach is three-phase partitioning (TPP), which is valued for its efficiency and scalability.[9][10][11] This technique involves the addition of t-butanol and ammonium sulfate to an aqueous slurry of the plant material, which partitions the protein into a distinct interfacial layer.
References
- 1. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sixty-Year Research and Development of Trichosanthin, a Ribosome-Inactivating Protein [mdpi.com]
- 3. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minireview: trichosanthin--a protein with multiple pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The mechanism of action of trichosanthin on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of action of trichosanthin on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. A novel extraction of trichosanthin from Trichosanthes kirilowii roots using three-phase partitioning and its in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Trichosanthin: A Technical Guide to Its Function as a Ribosome-Inactivating Protein
Executive Summary: Trichosanthin (TCS) is a potent Type I ribosome-inactivating protein (RIP) isolated from the root tuber of Trichosanthes kirilowii.[1][2][3] With a molecular weight of approximately 27 kDa, TCS exerts its primary cytotoxic effect by enzymatically damaging eukaryotic ribosomes, leading to an irreversible halt in protein synthesis.[1][2][4] Its mechanism involves specific depurination of a single adenine residue in the 28S rRNA, a hallmark of RIP activity.[5][6][7][8] Beyond this core function, TCS modulates a variety of cellular signaling pathways, inducing apoptosis and autophagy, which underpins its significant anti-tumor and anti-viral properties.[5][9] This document provides a detailed overview of the structure, mechanism, and cellular impact of Trichosanthin, including quantitative activity data and key experimental protocols for its study, intended for researchers and professionals in drug development.
Molecular Structure and Active Site
Trichosanthin is a single-chain polypeptide of 247 amino acids.[10][11] Its three-dimensional structure consists of two distinct domains that form an active cleft between them.[4][6][10][11] This cleft houses the catalytic site responsible for its enzymatic activity.
Structural studies have identified five conserved catalytic residues crucial for its function: Tyr70, Tyr111, Glu160, Arg163, and Phe192.[4][5] The indole ring of Phe192 (or Trp192 in some literature) forms the base of the active site pocket, stabilizing the binding of the target adenine base through hydrophobic interactions.[4][5][11] The precise arrangement of these residues facilitates the specific recognition and cleavage of the target N-glycosidic bond in the ribosomal RNA.[5]
| Property | Value | Reference |
| Protein Type | Type I Ribosome-Inactivating Protein (RIP) | [1][2][5] |
| Molecular Weight | ~27 kDa | [1][4][12] |
| Amino Acid Count | 247 residues (active form) | [10][11] |
| Key Active Site Residues | Tyr70, Tyr111, Glu160, Arg163, Phe192 | [4][5] |
Core Mechanism: Ribosome Inactivation
The primary mechanism of action for Trichosanthin is its RNA N-glycosidase activity, which targets the large 60S subunit of eukaryotic ribosomes.[5][6][7][8]
-
Cellular Entry: As a Type I RIP, TCS lacks a B-chain for binding and must enter the cell through endocytosis. Its cytotoxicity is directly dependent on its intracellular concentration.[5][13]
-
Ribosome Targeting: Once in the cytosol, TCS interacts with the ribosome, likely facilitated by ribosomal stalk proteins P0, P1, and P2, which guide it to its target.[5][14]
-
Enzymatic Cleavage: TCS catalyzes the hydrolytic cleavage of the N-glycosidic bond of a specific adenine residue—A4324 in rat 28S rRNA—within the highly conserved sarcin-ricin loop (SRL).[5][6][7][8][14] This reaction releases a single adenine base.[7][8]
-
Inhibition of Protein Synthesis: The depurination of A4324 irreversibly inactivates the ribosome. The damaged SRL can no longer bind elongation factors (such as EF-2), thereby arresting the translocation step of protein synthesis and leading to cell death.[2][5]
Pharmacological Activities: Quantitative Data
TCS exhibits potent cytotoxic activity against a broad range of cancer cell lines and viruses. Its efficacy is typically measured by the half-maximal inhibitory concentration (IC50).
Table 1: Anti-Tumor Activity of Trichosanthin (In Vitro)
| Cell Line | Cancer Type | IC50 / Effective Concentration | Incubation Time | Reference |
|---|---|---|---|---|
| SU-DHL-2 | Lymphoma | Most sensitive of 13 lines tested | 72 h | [1] |
| U87 | Glioma | 40 µM | 24-72 h | [15] |
| U251 | Glioma | 51.6 µM | 24-72 h | [15] |
| H22 | Hepatocellular Carcinoma | ~25 µg/mL | 48 h | [16] |
| HeLa | Cervical Cancer | 5, 10, 20, 40, 80 µg/mL (Dose-dependent) | 24, 48, 72 h | [17] |
| Caski | Cervical Cancer | 5, 10, 20, 40, 80 µg/mL (Dose-dependent) | 24, 48, 72 h | [17] |
| MCF-7 | Breast Cancer | Anti-proliferative effects observed | 24 h | [18] |
| MDA-MB-231 | Breast Cancer | Anti-proliferative effects observed | 24 h |[18] |
Table 2: Anti-HIV Activity of Trichosanthin
| System | Effect | Effective Concentration | Reference |
|---|---|---|---|
| Chronically infected macrophages | Inhibition of HIV replication | Not specified | [5] |
| Acutely infected T-lymphoblastoid cells | Inhibition of HIV replication | Not specified | [5] |
| Infected H9 and CEM-ss cells | Inhibition of HIV replication | 0.25 µg/mL | [6] |
| H9 and Sup-T1 co-culture | Inhibition of syncytium formation | 0.5 - 4 µg/mL |[6] |
Induction of Apoptosis and Modulation of Signaling Pathways
Beyond direct protein synthesis inhibition, TCS actively triggers programmed cell death and interferes with key cellular signaling cascades.
Apoptosis Induction: TCS induces apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[1]
-
Intrinsic Pathway: TCS treatment can lead to an increase in the Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria.[5][12] This activates caspase-9, which in turn activates executioner caspases like caspase-3 and -7.[1][5]
-
Extrinsic Pathway: TCS can activate the Fas-mediated pathway, leading to the activation of the initiator caspase-8.[5]
-
Executioner Caspases: Both pathways converge on the activation of caspase-3 and -7, leading to the cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.[1][16][17]
Signaling Pathway Modulation: TCS has been shown to influence several critical signaling pathways to exert its anti-proliferative effects:
-
MAPK Pathway: In HeLa cells, TCS suppresses the PKC/MAPK signaling pathway, which attenuates the phosphorylation of the downstream transcription factor CREB, inhibiting cell proliferation.[2][5][19]
-
Oxidative Stress: TCS can induce the production of reactive oxygen species (ROS), which promotes the activation of the mitochondrial apoptosis pathway.[5][17][20]
-
Wnt/β-catenin Pathway: In some cancer cells, TCS inhibits proliferation, invasion, and migration by modulating the Wnt/β-catenin signaling pathway.[5]
-
NF-κB Pathway: TCS has been observed to down-regulate NF-κB expression in hepatoma cells.[5]
Key Experimental Protocols
Protocol 1: Ribosome-Inactivating Protein (RIP) Activity Assay (Aniline Cleavage Method) This assay directly detects the N-glycosidase activity of RIPs by identifying the RNA fragment released after chemical cleavage at the depurinated site.[21][22][23]
-
1. Ribosome Treatment:
-
2. RNA Extraction:
-
Stop the reaction and deproteinize the sample by adding a solution containing SDS and Proteinase K, followed by phenol:chloroform extraction to isolate total RNA.[21]
-
-
3. RNA Precipitation:
-
Precipitate the extracted RNA using sodium acetate and absolute ethanol. Centrifuge to pellet the RNA, wash with 70% ethanol, and resuspend in RNase-free water.[21]
-
-
4. Aniline Treatment:
-
5. Analysis:
-
Analyze the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE) with 7M urea.[21]
-
Visualize the RNA bands using a fluorescent dye (e.g., ethidium bromide or SYBR Green). The appearance of a specific, smaller RNA fragment (the "Endo's fragment") in the TCS-treated lanes confirms N-glycosidase activity.[21][25]
-
Protocol 2: Cell Viability / Cytotoxicity Assay (CCK-8 Method) This colorimetric assay quantifies cell viability to determine the cytotoxic effect of TCS.[16][17]
-
1. Cell Seeding:
-
2. TCS Treatment:
-
3. Reagent Incubation:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until the color develops.[17]
-
-
4. Measurement:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
-
5. Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value of TCS for the specific cell line and time point.
-
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Possible mechanisms of trichosanthin-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Functional Investigation and Pharmacological Mechanism of Trichosanthin, a Type 1 Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Sixty-Year Research and Development of Trichosanthin, a Ribosome-Inactivating Protein [mdpi.com]
- 7. The mechanism of action of trichosanthin on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of action of trichosanthin on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure of trichosanthin at 1.88 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Trichosanthin inhibits cell growth and metastasis by promoting pyroptosis in non-small cell lung cancer - Tan - Journal of Thoracic Disease [jtd.amegroups.org]
- 13. Relationship between trichosanthin cytotoxicity and its intracellular concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structures of Eukaryotic Ribosomal Stalk Proteins and Its Complex with Trichosanthin, and Their Implications in Recruiting Ribosome-Inactivating Proteins to the Ribosomes | MDPI [mdpi.com]
- 15. Trichosanthin suppresses the proliferation of glioma cells by inhibiting LGR5 expression and the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Trichosanthin inhibits cervical cancer by regulating oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Trichosanthin suppresses HeLa cell proliferation through inhibition of the PKC/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Reactive oxygen species involved in trichosanthin-induced apoptosis of human choriocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ribosomal RNA N-glycosylase Activity Assay of Ribosome-inactivating Proteins [bio-protocol.org]
- 22. Ribosomal RNA N-glycosylase Activity Assay of Ribosome-inactivating Proteins [en.bio-protocol.org]
- 23. mdpi.com [mdpi.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Ribosomal RNA N-glycosylase Activity Assay of Ribosome-inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Biopharmaceutical Research: A Technical Guide to the Natural Sources and Extraction of Trichosanthin
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Trichosanthin (TCS), a ribosome-inactivating protein with significant therapeutic potential. The focus is on its natural origins and the diverse methodologies for its extraction and purification, presenting a critical resource for teams engaged in natural product chemistry, protein biochemistry, and drug discovery.
Natural Provenance of Trichosanthin
Trichosanthin is a protein naturally synthesized in the root tuber of Trichosanthes kirilowii Maxim, a member of the Cucurbitaceae family.[1][2] This plant has a long history of use in traditional Chinese medicine, where the dried root is known as "Tian Hua Fen".[3] The primary source for the extraction of this potent bioactive compound remains the tuberous root of this species.[1][2]
Methodologies for Extraction and Purification
The isolation of Trichosanthin from its natural matrix involves several established and novel techniques, each with distinct advantages in terms of yield, purity, and scalability. This guide details three primary methods: Conventional Solvent Extraction, Three-Phase Partitioning (TPP), and Cation-Exchange Chromatography.
Conventional Solvent Extraction
This traditional method relies on the principle of solid-liquid extraction using organic solvents. It is a foundational technique, though often serves as a preliminary step for further purification.
Experimental Protocol:
-
Preparation of Plant Material: The root tubers of Trichosanthes kirilowii are washed, dried, and pulverized into a fine powder.
-
Soxhlet Extraction: The powdered root is subjected to successive extraction in a Soxhlet apparatus.[1]
-
Concentration: The resulting extract is cooled and then concentrated under reduced pressure using a rotary evaporator at 50°C.[1]
-
Yield Calculation: The final yield of Trichosanthin is expressed as a percentage of the weight of the initial dried root powder (% w/w).[1]
Three-Phase Partitioning (TPP)
TPP is a more recent and efficient method for the separation of proteins. It involves the addition of t-butanol and a salt to an aqueous slurry of the source material, resulting in the formation of three distinct phases.
Experimental Protocol:
-
Slurry Preparation: A slurry is prepared by dispersing the powdered root of T. kirilowii in distilled water (e.g., 4 g of powder in 50 ml of water) with gentle stirring.[1]
-
Salt and Solvent Addition:
-
Extraction and Phase Separation:
-
Protein Recovery: The interfacial precipitate, located between the upper t-butanol phase and the lower aqueous phase, contains the purified Trichosanthin.[1]
-
pH Optimization: The pH of the slurry can be adjusted to optimize the yield, with a pH of 7 being found to be optimal.[1]
Cation-Exchange Chromatography
This chromatographic technique separates proteins based on their net positive charge at a specific pH. It is a powerful method for achieving high-purity Trichosanthin.
Experimental Protocol:
-
Crude Extract Preparation: A crude extract is prepared from the root tubers. This can be the product of an initial extraction method like solvent extraction.
-
Column Equilibration: A cation-exchange column (e.g., CM-Sepharose or SP Zetaprep) is equilibrated with a starting buffer of low ionic strength (e.g., 50 mM sodium phosphate, pH 6.0).[4]
-
Sample Loading: The crude Trichosanthin extract, dialyzed against the starting buffer, is loaded onto the equilibrated column.
-
Washing: The column is washed extensively with the starting buffer to remove unbound and weakly bound contaminants.[4]
-
Elution: Trichosanthin is eluted from the column by increasing the ionic strength of the buffer. This is typically achieved using a salt gradient (e.g., a linear gradient of NaCl) or a step elution with a higher salt concentration buffer (e.g., 50 mM sodium phosphate, 60 mM NaCl, pH 6.0).[4]
-
Fraction Collection and Analysis: Fractions are collected throughout the elution process and analyzed for protein content and purity, often using SDS-PAGE and HPLC.[4]
Quantitative Data Summary
The efficiency of each extraction and purification method can be evaluated based on key quantitative parameters such as yield and purity.
| Method | Parameter | Value | Reference |
| Three-Phase Partitioning (TPP) | Protein Recovery (% w/w) | 98.68% | [1] |
| Yield (% w/w of root powder) | 0.24 ± 0.01% | [1] | |
| Cation-Exchange Perfusion Chromatography | Yield (% from dried root tuber) | 0.16% | [3] |
| Purity | Electrophoretically pure | [3] | |
| Solvent Extraction followed by Cation-Exchange Chromatography | Purity | >95%, preferably >98% | [4] |
Key Biological Signaling Pathways
Trichosanthin exerts its potent biological activities by modulating several critical cellular signaling pathways. Understanding these mechanisms is paramount for its development as a therapeutic agent.
Ribosome Inactivation
The primary mechanism of action for Trichosanthin is its function as a ribosome-inactivating protein (RIP).[3] It acts as an rRNA N-glycosidase, specifically targeting and cleaving the N-glycosidic bond of a single adenine residue (A4324) in the 28S rRNA of eukaryotic ribosomes.[5][6] This irreversible damage to the ribosome inhibits protein synthesis, ultimately leading to cell death.[3]
Figure 1: Mechanism of Ribosome Inactivation by Trichosanthin.
Induction of Apoptosis
Trichosanthin is a potent inducer of apoptosis in various cancer cell lines. It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Figure 2: Trichosanthin-induced Apoptotic Pathways.
Modulation of MAPK and STAT Signaling Pathways
Trichosanthin has been shown to influence key signaling cascades involved in cell proliferation and survival, such as the MAPK and STAT pathways. For instance, in HeLa cells, Trichosanthin can suppress the PKC/MAPK signaling pathway, leading to an inhibition of cell proliferation.[7] It has also been reported to inhibit the STAT5/C-myc signaling pathway in cervical cancer cells.[8]
Figure 3: Modulation of MAPK and STAT Signaling by Trichosanthin.
Conclusion
This technical guide consolidates the current knowledge on the natural sources and extraction of Trichosanthin, providing researchers and drug development professionals with a robust foundation for their work. The detailed protocols and comparative data offer practical insights for optimizing the isolation of this promising therapeutic protein. Furthermore, the elucidation of its mechanisms of action through key signaling pathways underscores the multifaceted potential of Trichosanthin in the development of novel biopharmaceuticals. Continued research into refining extraction techniques and further exploring its pharmacological properties will be crucial in translating the therapeutic promise of Trichosanthin into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1990011767A1 - Purified trichosanthin and method of preparation - Google Patents [patents.google.com]
- 5. The mechanism of action of trichosanthin on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of action of trichosanthin on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trichosanthin suppresses HeLa cell proliferation through inhibition of the PKC/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Trichosanthin Protein: Sequence and Domains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichosanthin (TCS) is a type I ribosome-inactivating protein (RIP) isolated from the root tuber of Trichosanthes kirilowii. Renowned for its historical use in traditional Chinese medicine, TCS has garnered significant interest in modern biomedical research due to its potent anti-tumor, anti-HIV, and immunomodulatory properties. As a single-chain polypeptide, TCS exerts its cytotoxic effects by functioning as an rRNA N-glycosidase, specifically cleaving the N-glycosidic bond of the adenine at position 4324 in the sarcin-ricin loop of the 28S rRNA. This irreversible modification inhibits protein synthesis, ultimately leading to cell death. This guide provides a comprehensive technical overview of the Trichosanthin protein, focusing on its amino acid sequence, structural and functional domains, and the experimental methodologies used for their characterization.
Trichosanthin Protein Sequence
The mature Trichosanthin protein is a single polypeptide chain composed of 247 amino acids. It is synthesized as a preproprotein of 289 amino acids, which includes a 23-residue N-terminal signal peptide and a 19-residue C-terminal propeptide that are cleaved post-translationally to yield the active form.
The full amino acid sequence of the mature Trichosanthin protein (UniProt Accession: Q6BBQ4) is presented below:
Structural and Functional Domains of Trichosanthin
The three-dimensional structure of Trichosanthin, elucidated primarily through X-ray crystallography, reveals a molecule organized into two distinct structural domains. The active site is located in a cleft formed at the interface of these two domains. While there is general agreement on the two-domain structure, slight variations in the precise residue ranges defining these domains have been reported in the literature.
Domain Organization
| Domain | Residue Range (Source 1) | Residue Range (Source 2) | Key Structural Features (Source 1) |
| N-terminal Domain | 1-172 | Not explicitly defined | Six α-helices, a six-stranded mixed β-sheet, and a two-stranded anti-parallel β-sheet. |
| Connecting Loop | 173-181 | Not explicitly defined | Rich in basic residues (K173, R174, K177). |
| C-terminal Domain | 182-247 | Not explicitly defined | An anti-parallel β-sheet and a large, bent α-helix. |
Functional Domains and Key Residues
Beyond the overall structural organization, specific regions and individual amino acid residues of Trichosanthin are critical for its biological functions. These include the active site responsible for its enzymatic activity and the binding site for interaction with ribosomal proteins.
| Functional Site / Domain | Key Residues | Function |
| Active Site | Tyr70, Tyr111, Glu160, Arg163, Trp192 | Catalyzes the N-glycosidase activity, leading to the depurination of rRNA. |
| Ribosomal P Protein Binding Site | Lys173, Arg174, Lys177 | Mediate the interaction with the C-terminal tail of ribosomal stalk proteins (P0, P1, P2), which is crucial for efficient ribosome inactivation. |
| Hydrophobic Pocket for P Protein Binding | Phe166, Leu188, Leu215 | Accommodates the C-terminal LF motif of the ribosomal P2 protein. |
Quantitative Data on Molecular Interactions
| Interacting Partner | Method | Affinity (Kd) |
| Ribosomal Protein L10a | Surface Plasmon Resonance | 7.78 nM |
Experimental Protocols
The characterization of Trichosanthin's sequence and domains has been achieved through a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
Protein Sequencing by Edman Degradation
The primary amino acid sequence of Trichosanthin was historically determined using Edman degradation. This method sequentially removes and identifies amino acids from the N-terminus of a protein.
Protocol:
-
Coupling: The purified protein is reacted with phenyl isothiocyanate (PITC) under basic conditions (pH 8-9) to form a phenylthiocarbamyl (PTC)-protein derivative.
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the protein chain under anhydrous acidic conditions (e.g., using trifluoroacetic acid).
-
Conversion: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid.
-
Identification: The PTH-amino acid is identified using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry.
-
Iteration: The cycle is repeated on the shortened polypeptide chain to determine the sequence of the subsequent amino acids.
X-ray Crystallography for 3D Structure Determination
The three-dimensional atomic structure of Trichosanthin was solved using X-ray crystallography.
Protocol:
-
Crystallization: Crystals of purified Trichosanthin are grown. For example, orthorhombic crystals have been obtained from a citrate buffer at pH 5.4 with KCl as the precipitant.
-
Data Collection: The crystals are exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded on a detector.
-
Data Processing: The intensities and positions of the diffracted X-ray spots are measured and processed to calculate the structure factors.
-
Phase Determination: The phase information for the structure factors is determined using methods such as molecular replacement, using a homologous protein structure as a search model.
-
Model Building and Refinement: An initial electron density map is calculated, into which an atomic model of the protein is built. This model is then refined against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.
NMR Chemical Shift Perturbation for Interaction Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically chemical shift perturbation analysis, has been used to map the binding site of ribosomal proteins on Trichosanthin.
Protocol:
-
Sample Preparation: A solution of isotopically labeled (e.g., ¹⁵N) Trichosanthin is prepared at a concentration of approximately 1 mM.
-
Acquisition of Reference Spectrum: A 2D ¹H-¹⁵N HSQC spectrum of the labeled Trichosanthin is recorded on a high-field NMR spectrometer (e.g., 750 MHz). This spectrum provides a unique signal for each backbone amide proton-nitrogen pair.
-
Titration: A series of ¹H-¹⁵N HSQC spectra are recorded after the stepwise addition of increasing concentrations of the unlabeled binding partner (e.g., a peptide corresponding to the C-terminus of a ribosomal P protein).
-
Data Analysis: Changes in the chemical shifts of the backbone amide signals of Trichosanthin upon addition of the binding partner are monitored. Residues exhibiting significant chemical shift perturbations are identified as being part of or near the interaction interface.
Site-Directed Mutagenesis for Functional Analysis
Site-directed mutagenesis is employed to investigate the functional roles of specific amino acid residues in Trichosanthin's active site and binding domains.
Protocol:
-
Mutagenic Primer Design: Oligonucleotide primers containing the desired nucleotide change (to alter a specific amino acid codon) are designed.
-
PCR Amplification: The mutagenic primers are used in a polymerase chain reaction (PCR) with a plasmid containing the Trichosanthin cDNA as the template. This reaction amplifies the entire plasmid, incorporating the desired mutation.
-
Template Removal: The parental, non-mutated template DNA is digested using a methylation-sensitive restriction enzyme, such as DpnI.
-
Transformation: The mutated plasmids are transformed into a suitable E. coli host strain for propagation.
-
Expression and Purification: The mutant Trichosanthin protein is expressed in E. coli and purified.
-
Functional Assays: The purified mutant protein is then subjected to functional assays (e.g., ribosome-inactivating activity assays) to compare its activity to the wild-type protein, thereby elucidating the role of the mutated residue. Studies on Trichosanthin have targeted residues such as Gln156, Glu160, and Glu189 in the active site.
Visualizations
Logical Relationship of Trichosanthin Domains and Function
Caption: Relationship between Trichosanthin's domains and its function.
Experimental Workflow for Trichosanthin Analysis
Caption: Workflow for the analysis of Trichosanthin protein.
The Immunomodulatory Landscape of Trichosanthin: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Trichosanthin (TCS) is a type I ribosome-inactivating protein (RIP) extracted from the root tuber of the medicinal plant Trichosanthes kirilowii.[1][2] With a molecular weight of approximately 27 kDa, this single-chain polypeptide has a long history of use in traditional Chinese medicine, primarily as an abortifacient.[3][4] Beyond its historical applications, modern research has unveiled a spectrum of pharmacological activities, including potent anti-tumor, anti-viral (including anti-HIV), and significant immunomodulatory effects.[2][4][5] TCS exerts its fundamental biological activity by functioning as an rRNA N-glycosidase, specifically depurinating adenine-4324 in the α-sarcin/ricin loop of the 28S rRNA.[1] This action irreversibly inhibits protein synthesis, leading to cell death.[1] This technical guide provides an in-depth exploration of the immunomodulatory effects of Trichosanthin, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to support further research and drug development.
Core Immunomodulatory Mechanisms
Trichosanthin's influence on the immune system is multifaceted, exhibiting both immunosuppressive and immune-enhancing properties depending on the context. Its primary immunomodulatory activities include the modulation of T-cell populations and function, regulation of macrophage activity, and alteration of cytokine profiles.
Effects on T-Lymphocytes
TCS has demonstrated a significant capacity to modulate T-cell responses. In some contexts, it can act as an immunosuppressive agent. For instance, it has been shown to inhibit immune responses and promote a T helper 2 (Th2) immune response pathway in mouse splenocytes, which can be beneficial in preventing allograft rejection.[1] Conversely, in the context of cancer, TCS can enhance anti-tumor immunity by increasing the percentage of effector T cells, particularly IFN-γ-producing CD4+ and CD8+ T cells.[6][7] This suggests a context-dependent mechanism of action. Studies have also indicated that TCS can selectively inhibit T8+ (suppressor) cells while increasing the number of 4B4+ (helper/inducer) cells, suggesting a potential to enhance humoral immunity.[8]
Modulation of Macrophage Function
Macrophages are key players in the innate immune system, and their polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is critical in orchestrating immune responses. TCS has been shown to influence this polarization. In the presence of lipopolysaccharide (LPS), TCS can decrease the production of the Th1-polarizing cytokine IL-12 and the pro-inflammatory cytokine TNF-α by peritoneal macrophages.[9] Simultaneously, it increases the secretion of the anti-inflammatory cytokine IL-10 and the chemokine MCP-1, suggesting a skewing towards a Th2-type response.[9] However, in the tumor microenvironment, a recombinant form of TCS has been shown to repolarize pro-tumor M2-type macrophages towards an anti-tumor phenotype.[10]
Cytokine Profile Regulation
A central aspect of TCS's immunomodulatory activity is its ability to alter the balance of cytokines. It has been consistently shown to up-regulate Th2-type cytokines, such as IL-4 and IL-10, while suppressing the Th1-type cytokine IFN-γ.[1][6] This shift from a Th1 to a Th2 response is a hallmark of its immunomodulatory effect in non-cancer models.[6] However, in tumor models, TCS can markedly increase Th1 cytokine secretion, contributing to its anti-tumor effects.[6][7]
Quantitative Data on Immunomodulatory Effects
The following tables summarize the quantitative data extracted from various studies on the immunomodulatory effects of Trichosanthin.
Table 1: In Vitro Effects of Trichosanthin on Cancer Cell Lines
| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |
| 3LL (Lewis Lung Carcinoma) | 50 µg/mL TCS for 48h | Increased Apoptosis | Percentage of apoptotic cells increased from 9.01% to 48.00% | [9] |
| 3LL (Lewis Lung Carcinoma) | 50 µg/mL TCS | Inhibition of Proliferation | IC50 was approximately 50 µg/ml | [9] |
| U87 (Glioma) | TCS (2.5-80 µM) for 24h, 48h, 72h | Inhibition of Proliferation | IC50 values were 30.2, 20.5, and 10.0 µM, respectively | [11] |
| Human peripheral blood-derived monocytes/macrophages | TCS | Cytotoxicity | ID50 at 1.70 µg/ml | [12] |
| Human T cell lines and macrophage cell lines | TCS | Cytotoxicity | ID50 < 0.9 µg/ml | [12] |
Table 2: In Vivo Anti-Tumor Effects of Trichosanthin
| Animal Model | Cancer Type | Treatment | Effect | Quantitative Measurement | Reference |
| C57BL/6 mice | Lewis Lung Carcinoma | 0.4 mg/kg TCS every 2 days (5 injections) | Retarded tumor growth and prolonged survival | Tumor growth in TCS-treated mice was completely inhibited after day 13, and the survival rate reached 100% | [6][9] |
| Nude mice | Lewis Lung Carcinoma | 0.4 mg/kg TCS every 2 days (5 injections) | Slower tumor growth initially | Tumor growth slowed for the first 12 days but then quickened | [6] |
| BALB/c mice | Hepatocellular Carcinoma (H22 xenograft) | 2 µg/g TCS | Tumor growth inhibition | Tumor volume inhibition rate of about 52.91%; Tumor mass inhibition rate of about 55.01% | [13][14] |
Table 3: Effects of Trichosanthin on Immune Cell Populations and Cytokines
| Cell Type/Cytokine | Treatment Context | Effect | Quantitative Measurement | Reference |
| CD8+ T cells (in lymph nodes and spleen of naive mice) | TCS treatment | Decreased percentage | Specific percentage decrease not provided | [6] |
| IFN-γ producing CD4+ and CD8+ T cells (in tumor-bearing mice) | TCS treatment | Increased percentage | Specific percentage increase not provided | [6][7] |
| T8+ cells | TCS treatment of human lymphocytes | Decreased percentage | Specific percentage decrease not provided | [7][8] |
| 4B4+ cells | TCS treatment of human lymphocytes | Increased percentage | Specific percentage increase not provided | [7][8] |
| IL-12 and TNF-α (from LPS-stimulated peritoneal macrophages) | TCS treatment | Decreased expression | Specific fold change not provided | [9] |
| IL-10 and MCP-1 (from LPS-stimulated peritoneal macrophages) | TCS treatment | Increased expression | Specific fold change not provided | [9] |
| IL-4 gene expression (in TCS-immunized mice) | TCS immunization | Up-regulation | Specific fold change not provided | [1] |
| IFN-γ gene expression (in TCS-immunized mice) | TCS immunization | Suppression | Specific fold change not provided | [1] |
Key Signaling Pathways Modulated by Trichosanthin
Trichosanthin exerts its immunomodulatory and anti-tumor effects by interacting with several key intracellular signaling pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is often implicated in cancer.[1] TCS has been shown to inhibit the proliferation of glioma cells by downregulating the expression of key proteins in the Wnt/β-catenin signaling pathway, including LGR5, phosphorylated GSK-3β (pGSK-3βser9), β-catenin, c-myc, and cyclin D1.[1][11]
PKC/MAPK Signaling Pathway
The Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are involved in cell proliferation, differentiation, and apoptosis. TCS has been found to suppress the proliferation of HeLa cells by inhibiting the PKC/MAPK signaling pathway.[11] This inhibition leads to decreased phosphorylation of the downstream transcription factor CREB, contributing to the anti-proliferative effects of TCS.[3]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on the immunomodulatory effects of Trichosanthin.
In Vitro Cell Viability and Proliferation Assay (CCK-8/MTT)
This protocol outlines a general procedure for assessing the effect of TCS on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., 3LL, U87) are harvested and seeded into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of Trichosanthin (e.g., 0-100 µg/mL or 0-80 µM). Control wells receive medium with the vehicle used to dissolve TCS.
-
Incubation: The plates are incubated for different time points, typically 24, 48, and 72 hours.
-
Reagent Addition: At the end of the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution or MTT solution (5 mg/mL) is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
Flow Cytometry Analysis of T-Cell Populations
This protocol describes a general method for analyzing changes in T-cell subsets in response to TCS treatment.
Methodology:
-
Cell Preparation: Single-cell suspensions are prepared from spleen, lymph nodes, or peripheral blood of control and TCS-treated animals. Red blood cells are lysed using an appropriate lysis buffer.
-
Staining: Cells are washed with FACS buffer (e.g., PBS with 2% FBS) and then stained with fluorescently conjugated antibodies against surface markers such as CD3, CD4, and CD8 for 30 minutes on ice in the dark.
-
Intracellular Staining (for cytokines): For intracellular cytokine staining (e.g., IFN-γ), cells are first stimulated in vitro with a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. After surface staining, cells are fixed and permeabilized using a commercial fixation/permeabilization kit. Subsequently, they are stained with an anti-IFN-γ antibody.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer. A sufficient number of events (e.g., 10,000-50,000) are acquired for each sample.
-
Data Analysis: The data is analyzed using flow cytometry software. Gating strategies are applied to identify specific T-cell populations (e.g., CD3+CD4+, CD3+CD8+) and to determine the percentage of cells expressing specific markers.
Murine Lewis Lung Carcinoma Model
This protocol outlines the establishment of a syngeneic tumor model to evaluate the in vivo anti-tumor and immunomodulatory effects of TCS.[9]
Methodology:
-
Cell Preparation: 3LL Lewis lung carcinoma cells are cultured, harvested, and resuspended in sterile PBS or Matrigel.[9][15]
-
Tumor Inoculation: C57BL/6 mice are subcutaneously injected in the flank with a specific number of 3LL cells (e.g., 5 x 10^4 cells in 100 µL PBS).[9]
-
Treatment: Once tumors reach a palpable size (e.g., after 4 days), treatment is initiated.[9] Mice in the treatment group receive injections of TCS (e.g., 0.4 mg/kg) next to the tumor site every two days for a specified number of injections (e.g., five times).[9] The control group receives vehicle injections.
-
Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers at regular intervals. Mouse survival and body weight are also recorded.
-
Endpoint Analysis: Mice are euthanized when tumors reach a predetermined size or at the end of the study.[9] Tumors, spleens, and lymph nodes can be harvested for further analysis, such as flow cytometry, immunohistochemistry, or cytokine assays.
Conclusion and Future Directions
Trichosanthin presents a compelling profile as an immunomodulatory agent with significant therapeutic potential, particularly in the realm of oncology. Its ability to modulate T-cell responses, influence macrophage polarization, and alter cytokine profiles underscores its complex interactions with the immune system. The context-dependent nature of its effects, shifting from immunosuppressive to immune-enhancing, warrants further investigation to fully harness its therapeutic capabilities.
For drug development professionals, the dual mechanism of direct cytotoxicity to cancer cells and the enhancement of anti-tumor immunity makes TCS an attractive candidate for further development, either as a standalone therapy or in combination with other immunotherapies. Future research should focus on elucidating the precise molecular targets of TCS within immune cells, optimizing dosing and delivery strategies to maximize its therapeutic window, and exploring its efficacy in a broader range of cancer models. The detailed quantitative data and experimental frameworks provided in this guide offer a solid foundation for these future endeavors.
References
- 1. Trichosanthin suppresses the proliferation of glioma cells by inhibiting LGR5 expression and the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Th1- and enhancement of Th2-initiating cytokines and chemokines in trichosanthin- treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trichosanthin inhibits cell growth and metastasis by promoting pyroptosis in non-small cell lung cancer - Tan - Journal of Thoracic Disease [jtd.amegroups.org]
- 5. mdpi.com [mdpi.com]
- 6. Structural and Functional Investigation and Pharmacological Mechanism of Trichosanthin, a Type 1 Ribosome-Inactivating Protein [mdpi.com]
- 7. [The effect of trichosanthin on immunoregulatory T lymphocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and Functional Investigation and Pharmacological Mechanism of Trichosanthin, a Type 1 Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trichosanthin enhances anti-tumor immune response in a murine Lewis lung cancer model by boosting the interaction between TSLC1 and CRTAM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trichosanthin inhibits cell growth and metastasis by promoting pyroptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trichosanthin suppresses HeLa cell proliferation through inhibition of the PKC/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro immunotoxicity and cytotoxicity of trichosanthin against human normal immunocytes and leukemia-lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trichosanthin suppresses the proliferation of glioma cells by inhibiting LGR5 expression and the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. [Establishment of orthotopic Lewis lung cancer model in mouse] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Trichosanthin Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the expression and purification of Trichosanthin (TCS), a ribosome-inactivating protein with significant therapeutic potential. The following sections cover recombinant protein expression in Escherichia coli and transgenic plants, as well as purification methodologies for both native and recombinant TCS.
Data Summary: Expression and Purification of Trichosanthin
The following tables summarize quantitative data from various expression and purification protocols for easy comparison.
Table 1: Recombinant Trichosanthin Expression
| Expression System | Host | Vector System | Promoter | Induction | Expression Level/Yield | Reference |
| E. coli | BL21(DE3) | pET-28a(+) | T7 | IPTG | Not specified, but noted as high-level.[1] Often forms inclusion bodies.[2] | [1][2] |
| Transgenic Tobacco | Nicotiana tabacum | pBI121-based | CaMV 35S | Constitutive | Up to 2.7% of total soluble protein (0.05% of total dry weight).[3] | [3] |
| Transgenic Tomato | Lycopersicon esculentum | pBI121-2 | CaMV 35S | Constitutive | Not quantified, but expression confirmed.[4] | [4] |
Table 2: Trichosanthin Purification
| Source | Purification Method | Resin/Matrix | Key Buffer Conditions | Purity | Yield | Reference |
| T. kirilowii root tuber | Cation-Exchange Chromatography | SP Zetaprep™ | Elution: 50 mM sodium phosphate, 60 mM NaCl, pH 6.0 | >98% | - | |
| T. kirilowii root tuber | Cation-Exchange Perfusion Chromatography | Not specified | Not specified | Electrophoretically pure | 0.16% from dried root tuber | [5] |
| Recombinant (E. coli) | Ni-NTA Affinity Chromatography | Ni-NTA resin | Elution: Buffer with 100-200 mM imidazole | High | Not specified | [2][6] |
Experimental Protocols
Protocol 1: Recombinant Trichosanthin (rTCS) Expression in E. coli
This protocol is designed for the high-level expression of His-tagged Trichosanthin in E. coli, which often results in the formation of inclusion bodies.[2]
1. Gene Cloning and Vector Construction: a. Amplify the TCS cDNA sequence. b. Clone the amplified TCS cDNA into a pET expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag. c. Transform the constructed plasmid into a competent E. coli strain suitable for cloning (e.g., DH5α) and verify the sequence.
2. Transformation into Expression Host: a. Transform the verified pET-TCS plasmid into a competent E. coli expression strain, such as BL21(DE3). b. Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) and incubate overnight at 37°C.
3. Protein Expression: a. Inoculate a single colony from the plate into 10 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of LB medium with the overnight culture. c. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.4 mM.[6] e. Continue to incubate the culture for an additional 4-8 hours at a reduced temperature, such as 25°C or 30°C, to potentially increase the yield of soluble protein.[6]
4. Cell Harvesting: a. Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C. b. Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Purification of His-tagged rTCS from E. coli
This protocol details the purification of His-tagged rTCS using Nickel-NTA affinity chromatography. As a significant portion of rTCS is often found in inclusion bodies, steps for their isolation and solubilization are included.[2][7]
1. Cell Lysis: a. Resuspend the frozen cell pellet in lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail. b. Lyse the cells by sonication on ice.
2. Inclusion Body Isolation (if necessary): a. Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to separate the soluble and insoluble fractions. b. If rTCS is in the insoluble pellet (inclusion bodies), wash the pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane proteins. c. Centrifuge again and discard the supernatant. d. Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride in 50 mM Tris-HCl, pH 8.0).
3. Affinity Chromatography (from soluble fraction or solubilized inclusion bodies): a. Equilibrate a Ni-NTA resin column with lysis buffer. b. Load the cleared lysate (or solubilized inclusion body solution) onto the column. c. Wash the column with several column volumes of wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins. d. Elute the bound rTCS with elution buffer containing a higher concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.
4. Refolding (if purified from inclusion bodies): a. If the protein was purified under denaturing conditions, it will require refolding. This is typically achieved by rapid or stepwise dialysis against a refolding buffer (e.g., Tris-based buffer with additives like L-arginine and a redox system like glutathione).
5. Dialysis and Storage: a. Dialyze the purified protein against a suitable storage buffer (e.g., PBS, pH 7.4). b. Determine the protein concentration using a standard assay (e.g., Bradford or BCA). c. For long-term storage, add glycerol to 20-50% and store at -80°C in aliquots to avoid repeated freeze-thaw cycles.[8]
Protocol 3: Expression of TCS in Transgenic Plants
This protocol provides a general workflow for the expression of TCS in plants like tobacco or tomato.[3][4]
1. Vector Construction: a. Clone the full prepro-TCS gene sequence into a plant binary vector, such as pBI121, under the control of a strong constitutive promoter like the Cauliflower mosaic virus (CaMV) 35S promoter.[3]
2. Agrobacterium-mediated Transformation: a. Introduce the resulting plasmid into Agrobacterium tumefaciens (e.g., strain LBA4404) by electroporation. b. Prepare leaf discs from sterilely grown plants (e.g., tobacco or tomato). c. Co-cultivate the leaf discs with the transformed Agrobacterium for a few days.
3. Regeneration and Selection of Transgenic Plants: a. Transfer the leaf discs to a regeneration medium containing antibiotics to kill the Agrobacterium (e.g., cefotaxime) and a selection agent to select for transformed plant cells (e.g., kanamycin). b. Subculture the regenerating shoots on fresh medium until they are large enough to be transferred to a rooting medium. c. Acclimatize the rooted plantlets and grow them in a greenhouse.
4. Analysis of Transgene Expression: a. Extract total soluble protein from the leaves of the putative transgenic plants. b. Confirm the expression of TCS by Western blotting using an anti-TCS antibody. c. Quantify the expression level using methods like ELISA.
Protocol 4: Purification of Native TCS from Trichosanthes kirilowii Tubers
This protocol is based on a simplified cation-exchange chromatography method.[5]
1. Preparation of Crude Extract: a. Wash, peel, and pulverize fresh root tubers of T. kirilowii. b. Alternatively, use dried and powdered root tubers. c. Extract the protein in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.0). d. Clarify the extract by centrifugation and filtration to remove insoluble material.
2. Cation-Exchange Chromatography: a. Equilibrate a cation-exchange column (e.g., SP-Sepharose or a perfusion chromatography column) with the extraction buffer. b. Load the clarified crude extract onto the column. c. Wash the column extensively with the equilibration buffer to remove unbound and weakly bound proteins. d. Elute the bound TCS using a linear or step gradient of NaCl in the equilibration buffer. For example, elution can be achieved with 50 mM sodium phosphate, pH 6.0, containing 60 mM NaCl. e. Collect fractions and monitor the protein content by measuring absorbance at 280 nm.
3. Analysis and Storage: a. Analyze the purity of the fractions by SDS-PAGE. b. Pool the fractions containing pure TCS. c. Dialyze against a storage buffer and store at -20°C or -80°C.
Visualizations
References
- 1. High level synthesis of biologically active recombinant trichosanthin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zlfzyj.com [zlfzyj.com]
- 3. Expression of recombinant trichosanthin, a ribosome-inactivating protein, in transgenic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jipb.net [jipb.net]
- 5. A simplified procedure for the purification of trichosanthin (a type 1 ribosome inactivating protein) from Trichosanthes kirilowii root tubers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ptglab.com [ptglab.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In-Vitro Studies of Trichosanthin in Cancer Cell Lines
Introduction
Trichosanthin (TCS) is a type I ribosome-inactivating protein (RIP) extracted from the root tuber of the traditional Chinese medicinal herb, Trichosanthes kirilowii.[1][2] With a molecular weight of approximately 27 kDa, TCS has been a subject of extensive research due to its diverse pharmacological activities, including anti-viral, immunomodulatory, and potent anti-tumor properties.[3][4][5] As a RIP, its fundamental mechanism involves cleaving the N-glycosidic bond of a specific adenine residue in the 28S rRNA, which inhibits protein synthesis and can lead to cell death.[3] In the context of oncology, TCS has demonstrated significant cytotoxicity against a wide array of cancer cell lines, making it a promising candidate for further investigation in drug development.[6][7] Its anti-cancer effects are not limited to protein synthesis inhibition but also involve the induction of apoptosis, cell cycle arrest, and modulation of various signaling pathways.[6][8][9]
These application notes provide a comprehensive overview of the use of Trichosanthin in in-vitro cancer research, summarizing its effects on various cell lines and detailing standard protocols for its study.
Quantitative Data Summary: Cytotoxicity of Trichosanthin
The cytotoxic effect of Trichosanthin is commonly quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell line and the duration of treatment. The data below, compiled from multiple studies, illustrates the range of TCS efficacy.
| Cancer Type | Cell Line | Treatment Duration | IC50 Value | Citation |
| Breast Cancer | MDA-MB-231 | 24 hours | 20.5 µM | [8] |
| MDA-MB-231 | 48 hours | 12.4 µM | [8] | |
| MCF-7 | 24 hours | 31.6 µM | [8] | |
| MCF-7 | 48 hours | 25.7 µM | [8] | |
| BT-474 | 24 hours | 130 µM | [8] | |
| BT-474 | 48 hours | 42.5 µM | [8] | |
| Hepatocellular Carcinoma | HepG2 | 24 hours | 28.6 µM | [8] |
| HepG2 | 48 hours | 10.38 µmol/l | [10] | |
| H22 | 48 hours | ~25 µg/mL | ||
| H22 | 72 hours | ~25 µg/mL | [11] | |
| Glioma | U87 | 24 hours | 40 µM | |
| U251 | 24 hours | 51.6 µM | [12] | |
| U87 (serum-free) | 24 hours | 30.2 µM | [12] | |
| U87 (serum-free) | 48 hours | 20.5 µM | [12] | |
| U87 (serum-free) | 72 hours | 10.0 µM | [12] | |
| Embryonic Liver Cells | WRL 68 | 48 hours | 15.45 µmol/l | [10] |
Mechanisms of Action & Signaling Pathways
Trichosanthin exerts its anti-tumor effects through several well-documented mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[6][8] These effects are mediated through the modulation of multiple intracellular signaling pathways.
1. Induction of Apoptosis: TCS is a potent inducer of apoptosis in numerous cancer cells, including those from breast, cervical, and hepatocellular carcinomas.[4][8][11] This process is often initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include:
-
Caspase Activation: TCS treatment leads to the activation of initiator caspases, such as Caspase-8 and Caspase-9, and the executioner caspase, Caspase-3.[6][11][13] Activated Caspase-3 then cleaves critical cellular substrates, including PARP, leading to the characteristic morphological changes of apoptosis.[4][14]
-
Mitochondrial Dysfunction: In some cell lines, TCS induces a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS), hallmarks of the intrinsic apoptotic pathway.[4][15]
2. Cell Cycle Arrest: TCS can halt the progression of the cell cycle, preventing cancer cells from dividing. Studies have shown that TCS treatment can lead to an accumulation of cells in the Sub-G1 phase (indicative of apoptotic cells) and arrest at the S-phase or G2/M transition, depending on the cell line.[8][9][16]
3. Modulation of Signaling Pathways: The apoptotic and anti-proliferative effects of TCS are controlled by its influence on key signaling cascades:
-
MAPK Pathway: TCS has been shown to activate the JNK/MAPK signaling pathway, which is involved in mediating apoptosis.[6][9] Conversely, it can suppress the PKC/MAPK pathway to inhibit cell proliferation in other contexts.[6][12]
-
NF-κB Pathway: In hepatoma cells, TCS can suppress the expression of NF-κB, a key regulator of inflammation and cell survival, thereby promoting apoptosis.[6]
-
Wnt/β-catenin Pathway: In glioma cells, TCS has been found to inhibit the Wnt/β-catenin signaling pathway by downregulating the expression of LGR5, leading to reduced proliferation and increased apoptosis.[12]
-
PI3K/AKT Pathway: TCS has been shown to inhibit the PI3K/AKT pathway, which is crucial for cell survival and proliferation, in non-small cell lung cancer cells.[2]
Below are diagrams illustrating a general experimental workflow for studying TCS and the key apoptotic signaling pathways it modulates.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the in-vitro anti-cancer effects of Trichosanthin.
Protocol 1: Cell Viability Assay (CCK-8/MTT)
This protocol determines the effect of TCS on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Trichosanthin (TCS) stock solution
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium.[4][17] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
TCS Treatment: Prepare serial dilutions of TCS in complete culture medium at desired concentrations (e.g., 0, 5, 10, 20, 40, 80 µg/mL).[4] Remove the medium from the wells and replace it with 100 µL of the TCS-containing medium. Include a "vehicle control" group treated with the same dilution of the solvent used for the TCS stock.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.[4]
-
Reagent Addition:
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4]
-
For MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[17] Afterwards, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
-
Absorbance Measurement: Measure the absorbance at 450 nm for the CCK-8 assay or 490-570 nm for the MTT assay using a microplate reader.[4][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against TCS concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V-FITC/PI Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
TCS-treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of TCS for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer.
-
Data Interpretation:
-
Annexin V(-)/PI(-): Live cells
-
Annexin V(+)/PI(-): Early apoptotic cells
-
Annexin V(+)/PI(+): Late apoptotic/necrotic cells
-
Annexin V(-)/PI(+): Necrotic cells
-
Protocol 3: Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins involved in apoptosis and other signaling pathways.
Materials:
-
TCS-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Cleaved-Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: After TCS treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.[18] Collect the lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in loading buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted according to the manufacturer's instructions) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize protein levels.
Protocol 4: Cell Migration and Invasion Assays
These assays assess the effect of TCS on the metastatic potential of cancer cells.
A. Wound Healing Assay (Migration)
-
Create Confluent Monolayer: Grow cells in a 6-well plate until they reach ~90-100% confluency.
-
Create Wound: Use a sterile 200 µL pipette tip to create a straight scratch ("wound") across the cell monolayer.[4]
-
Wash and Treat: Gently wash with PBS to remove detached cells. Add fresh medium containing different concentrations of TCS.
-
Image Acquisition: Capture images of the wound at 0 hours and subsequent time points (e.g., 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
B. Transwell Assay (Invasion)
-
Prepare Inserts: Use Transwell inserts with an 8 µm pore size membrane. For invasion assays, pre-coat the top of the membrane with Matrigel.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them (e.g., 1 × 10⁵ cells) into the upper chamber of the insert.[4]
-
Add Chemoattractant and TCS: Add medium containing 20% FBS to the lower chamber as a chemoattractant.[4] Add TCS at various concentrations to the medium in both the upper and lower chambers.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Staining and Counting: Remove non-invading cells from the top of the membrane with a cotton swab. Fix the cells that have invaded to the bottom of the membrane with methanol and stain with 0.5% crystal violet.[4]
-
Analysis: Count the number of stained, invaded cells in several random microscopic fields and calculate the average.
References
- 1. Possible mechanisms of trichosanthin-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trichosanthin inhibits cell growth and metastasis by promoting pyroptosis in non-small cell lung cancer - Tan - Journal of Thoracic Disease [jtd.amegroups.org]
- 3. A Sixty-Year Research and Development of Trichosanthin, a Ribosome-Inactivating Protein [mdpi.com]
- 4. Trichosanthin inhibits cervical cancer by regulating oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trichosanthin Inhibits Breast Cancer Cell Proliferation in Both Cell Lines and Nude Mice by Promotion of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low concentrations of trichosanthin induce apoptosis and cell cycle arrest via c-Jun N-terminal protein kinase/mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel extraction of trichosanthin from Trichosanthes kirilowii roots using three-phase partitioning and its in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trichosanthin Promotes Anti-Tumor Immunity through Mediating Chemokines and Granzyme B Secretion in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trichosanthin suppresses the proliferation of glioma cells by inhibiting LGR5 expression and the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Targeting hexokinase 2 to enhance anticancer efficacy of trichosanthin in HeLa and SCC25 cell models [hrcak.srce.hr]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
In-vivo Animal Models for Trichosanthin Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in-vivo animal models utilized in the study of Trichosanthin (TCS), a ribosome-inactivating protein with a range of pharmacological activities. This document details experimental protocols for investigating its abortifacient, anti-tumor, and immunomodulatory effects, presents key quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows.
Abortifacient Activity of Trichosanthin
Trichosanthin has been traditionally used as an abortifacient.[1] Animal models, primarily in mice and rabbits, have been instrumental in elucidating its efficacy and mechanism of action in terminating pregnancy.
Quantitative Data Summary: Abortifacient Efficacy of Trichosanthin
| Animal Model | Gestational Stage | Trichosanthin Dose | Route of Administration | Outcome | Reference |
| Pregnant Mouse | Day 10 or 11 | 50 µ g/mouse | Intraperitoneal (IP) | Effective induction of abortion. | [2] |
| Pregnant Mouse | Day 11 | 50 µ g/mouse | Intraperitoneal (IP) | Termination of pregnancy within 96 hours. | [3] |
| Pregnant Rabbit | Day 17 | 2.0 mg/rabbit | Intraperitoneal (IP) | 100% abortion rate within 48-72 hours. | [3] |
| Pregnant Rabbit | Day 22 | 0.5 mg/rabbit | Intraperitoneal (IP) | Adequate for inducing abortion. | [2] |
| Pregnant Rabbit | Day 15 | 2 mg/doe | Single injection | Terminated pregnancy. | [4] |
| Pregnant Rabbit | Day 12 | >2 mg/doe | Single injection | Failed to interrupt pregnancy. | [4] |
Experimental Protocol: Induction of Mid-term Abortion in Mice
This protocol is adapted from studies investigating the abortifacient effects of Trichosanthin in a murine model.[2][3]
Materials:
-
Pregnant ICR mice (Day 10 or 11 of gestation)
-
Trichosanthin (TCS) solution (sterile, for injection)
-
Phosphate-buffered saline (PBS, sterile)
-
Syringes and needles for intraperitoneal injection
-
Animal housing and monitoring equipment
Procedure:
-
Animal Acclimation: House pregnant mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow for a period of acclimation before the experiment.
-
Dosage Preparation: Prepare a sterile solution of Trichosanthin in PBS at a concentration suitable for administering 50 µg per mouse in a reasonable injection volume (e.g., 100-200 µL).
-
Administration: On day 10 or 11 of gestation, administer a single intraperitoneal injection of the TCS solution (50 µ g/mouse ). A control group should receive an equivalent volume of sterile PBS.
-
Monitoring: Observe the animals daily for signs of abortion, such as vaginal bleeding or expulsion of fetuses. Monitor for any signs of toxicity, including changes in weight, behavior, or food and water intake.
-
Endpoint: The primary endpoint is the successful termination of pregnancy, typically observed within 96 hours.[3] Euthanize animals at the end of the observation period to confirm the absence of viable fetuses.
Anti-Tumor Activity of Trichosanthin
Trichosanthin has demonstrated significant anti-tumor effects in various cancer models.[1] In-vivo studies using xenograft models in immunocompromised mice are common for evaluating its efficacy against human cancers.
Quantitative Data Summary: Anti-Tumor Efficacy of Trichosanthin
| Animal Model | Cancer Cell Line | Trichosanthin Dose | Route of Administration | Key Findings | Reference |
| Nude Mice | SGC-7901 (Gastric Cancer) | 0.5 mg/kg | Not Specified | Suppressed tumor growth. | [5] |
| Nude Mice | MDA-MB-231 (Breast Cancer) | 5.0 mg/kg | Intraperitoneal (IP), every other day | Significantly reduced tumor volume and weight. | [6] |
| BALB/c Mice | H22 (Hepatocellular Carcinoma) | 0.5, 1, 2 µg/g | Intraperitoneal (IP), every other day | Dose-dependent inhibition of tumor growth. | [7][8] |
| BALB/c Mice | A20 (B-cell Lymphoma) | 0.2, 0.4, 0.8 mg/kg | Intraperitoneal (IP), daily for 7 days | Dose-dependent inhibition of tumor growth. | [9] |
| Nude Mice | A549 (Non-small cell lung cancer) | Not Specified | Not Specified | Effectively reduced tumor volume. | [10][11] |
Experimental Protocol: Evaluation of Anti-Tumor Activity in a Xenograft Mouse Model
This protocol outlines a general procedure for assessing the anti-tumor effects of Trichosanthin using a subcutaneous xenograft model in nude mice.[6][7]
Materials:
-
Female BALB/c nude mice (6-8 weeks old)
-
Human cancer cell line (e.g., MDA-MB-231, A549, or SGC-7901)
-
Trichosanthin (TCS) solution (sterile, for injection)
-
Phosphate-buffered saline (PBS, sterile)
-
Culture medium and reagents for cell preparation
-
Syringes and needles for subcutaneous and intraperitoneal injections
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture and Preparation: Culture the chosen cancer cell line under standard conditions. On the day of inoculation, harvest the cells and resuspend them in a sterile medium or PBS at a concentration of 1 x 10^7 cells/100 µL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once the tumors are palpable (typically 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer Trichosanthin via intraperitoneal injection at the desired dose (e.g., 5.0 mg/kg) and schedule (e.g., every other day).
-
Control Group: Administer an equivalent volume of sterile PBS following the same schedule.
-
-
Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
-
Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or western blotting).
Signaling Pathways in Trichosanthin's Anti-Tumor Activity
Trichosanthin exerts its anti-cancer effects through the modulation of several key signaling pathways, primarily leading to apoptosis and pyroptosis.
Caption: Trichosanthin-induced apoptosis signaling pathway.
References
- 1. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of mid-term abortion by trichosanthin in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Termination of pregnancy in rabbit and mouse by Trichosanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further studies on the trichosanthin-induced termination of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Trichosanthin Inhibits Breast Cancer Cell Proliferation in Both Cell Lines and Nude Mice by Promotion of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Trichosanthin Promotes Anti-Tumor Immunity through Mediating Chemokines and Granzyme B Secretion in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of murine B-cell lymphoma growth by trichosanthin through anti-angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trichosanthin inhibits cell growth and metastasis by promoting pyroptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trichosanthin inhibits cell growth and metastasis by promoting pyroptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Production of Recombinant Trichosanthin in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichosanthin (TCS) is a type 1 ribosome-inactivating protein (RIP) derived from the root tuber of Trichosanthes kirilowii. It exhibits a range of pharmacological activities, including anti-tumor, anti-viral, and immunomodulatory effects.[1][2] The primary mechanism of action involves its RNA N-glycosidase activity, which specifically cleaves the N-glycosidic bond of adenine at position 4324 of the 28S rRNA in eukaryotic ribosomes.[3][4] This irreversible modification inhibits protein synthesis, ultimately leading to cell death.[1] The production of recombinant Trichosanthin (rTCS) in Escherichia coli provides a scalable and cost-effective method for obtaining large quantities of the protein for research and potential therapeutic applications.
This document provides detailed protocols and application notes for the expression and purification of recombinant Trichosanthin in E. coli.
Data Summary
Expression and Purification of Recombinant Trichosanthin
| Expression System | E. coli Strain | Vector | Induction Conditions | Cellular Fraction | Purification Method | Yield/Purity | Reference |
| T7 promoter | BL21(DE3) | pET-28a(+) | IPTG | Inclusion bodies | Ni-NTA resin | Not specified | [5] |
| T7 promoter | BL21(DE3) | pET-29b | 1 mmol/L IPTG, 4h, 30°C | Soluble | Metal chelate affinity chromatography | 1.2 g/L (95% purity) | [6] |
| T7 promoter | BL21 (DE3) | pET22b | 0.4 mM IPTG, 4h | Not specified | Affinity chromatography | Not specified | [7] |
| trc promoter | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [8] |
| Not specified | M15 | pQE30-EGF-linker-TCS | Not specified | Soluble | Ni-FF column chromatography | ~40% of total cellular protein (>95% purity) | [9] |
Biological Activity of Recombinant Trichosanthin
| Assay | Cell Line | IC50 Value (rTCS) | IC50 Value (nTCS) | Reference |
| In vitro translation inhibition (rabbit reticulocyte) | - | ~0.13 nM | Not specified | [10] |
| Proliferation Assay (MTT) | HeLa | Less cytotoxic than nTCS | Not specified | [5] |
| Proliferation Assay (MTT) | PC3 | 50.6 µg/ml | Not specified | [7] |
Experimental Protocols
Cloning of Trichosanthin cDNA into an Expression Vector
This protocol describes the cloning of the TCS gene into a pET expression vector, such as pET-28a(+), which allows for the expression of an N-terminally His-tagged fusion protein.
1.1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the root tuber of Trichosanthes kirilowii.
-
Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.
1.2. PCR Amplification of TCS Gene:
-
Design primers for the amplification of the TCS coding sequence. The forward primer should include a restriction site (e.g., NdeI) at the start codon, and the reverse primer should include a restriction site (e.g., NheI) after the stop codon.
-
Perform PCR using the synthesized cDNA as a template.
1.3. Vector and Insert Preparation:
-
Digest the pET expression vector and the purified PCR product with the selected restriction enzymes (e.g., NdeI and NheI).
-
Purify the digested vector and insert using a gel extraction kit.
1.4. Ligation and Transformation:
-
Ligate the digested TCS insert into the prepared pET vector using T4 DNA ligase.
-
Transform the ligation mixture into a competent E. coli strain suitable for cloning (e.g., DH5α).
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) and incubate overnight at 37°C.
1.5. Screening and Plasmid Confirmation:
-
Screen colonies by colony PCR or restriction digestion of miniprepped plasmid DNA.
-
Confirm the sequence of the insert by DNA sequencing.
Expression of Recombinant Trichosanthin in E. coli
This protocol outlines the induction of rTCS expression in the E. coli BL21(DE3) strain.
2.1. Transformation of Expression Plasmid:
-
Transform the confirmed pET-TCS plasmid into competent E. coli BL21(DE3) cells.
-
Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
2.2. Starter Culture Preparation:
-
Inoculate a single colony into 5-10 mL of LB medium containing the selective antibiotic.
-
Grow overnight at 37°C with shaking.
2.3. Large-Scale Culture and Induction:
-
Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight starter culture (1:100 dilution).
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[7]
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM to 1 mM.[6][7]
-
Continue to incubate the culture under optimized conditions. For soluble protein expression, lower the temperature to 25-30°C and induce for 4-8 hours.[6][7] For inclusion body formation, induction can be carried out at 37°C for 3-4 hours.
2.4. Cell Harvest:
-
Harvest the bacterial cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Purification of Recombinant Trichosanthin
This protocol describes the purification of His-tagged rTCS from the soluble fraction using Nickel-NTA affinity chromatography. A similar protocol can be adapted for purification from inclusion bodies, which would require an additional denaturation and refolding step.
3.1. Cell Lysis:
-
Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice or by using a French press.
3.2. Clarification of Lysate:
-
Centrifuge the lysate at 10,000-15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble rTCS.
3.3. Nickel-NTA Affinity Chromatography:
-
Equilibrate a Ni-NTA resin column with lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the rTCS from the column using an elution buffer with a high concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).
3.4. Buffer Exchange and Storage:
-
Exchange the buffer of the purified rTCS into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified protein and store at -80°C.
Visualizations
Caption: Experimental workflow for recombinant Trichosanthin production.
Caption: Mechanism of action of Trichosanthin.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of action of trichosanthin on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of trichosanthin on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and Purification of Recombinant Trichosanthin in Escherichia Coli and Evaluation of Its Effect on HeLa Cell Proliferation [zlfzyj.com]
- 6. researchgate.net [researchgate.net]
- 7. The anti-cancerous activity of recombinant trichosanthin on prostate cancer cell PC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cloning of trichosanthin cDNA and its expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Gene cloning, expression and purification of fusion protein epidermal growth factor-linker-trichosanthin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High level synthesis of biologically active recombinant trichosanthin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Assays for Measuring Trichosanthin Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichosanthin (TCS) is a type I ribosome-inactivating protein (RIP) extracted from the root tuber of Trichosanthes kirilowii.[1] It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-tumor, anti-viral, and immunomodulatory effects.[1][2] TCS exerts its cytotoxic effects on various cancer cell lines by inhibiting protein synthesis, which ultimately leads to cell death.[1][2] The primary mechanism of TCS-induced cytotoxicity is the induction of apoptosis, or programmed cell death, although other forms of cell death like pyroptosis have also been implicated.[1][3]
Understanding and quantifying the cytotoxic effects of Trichosanthin are crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for commonly used assays to measure TCS cytotoxicity, presents quantitative data from various studies, and illustrates the key signaling pathways involved.
Data Presentation: Quantitative Analysis of Trichosanthin Cytotoxicity
The cytotoxic effects of Trichosanthin have been evaluated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Trichosanthin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | Reference |
| H22 | Hepatocellular Carcinoma | 48 | ~25 | [4] |
| H22 | Hepatocellular Carcinoma | 72 | ~25 | [4] |
| A549 | Non-small cell lung cancer | Not Specified | Concentration-dependent inhibition | [3] |
| HeLa | Cervical Cancer | 48 | 10, 20, 40 (dose-dependent effects shown) | [5] |
| Caski | Cervical Cancer | 48 | 10, 20, 40 (dose-dependent effects shown) | [5] |
| CMT-93 | Colorectal Cancer | Not Specified | 5.0 (significant inhibition) | [6] |
| Various Leukemia/Lymphoma | Leukemia/Lymphoma | Not Specified | ID50 < 0.9 for T-cell and macrophage lines | [7] |
Table 2: Quantitative Analysis of Trichosanthin-Induced Apoptosis
| Cell Line | TCS Concentration (µM) | Treatment Time (h) | Apoptotic Rate (%) | Assay Method | Reference |
| SU-DHL-2 | 0.75 | 24 | 19.9 | Annexin V-FITC/PI | [8] |
| SU-DHL-2 | 0.75 | 48 | 44.4 | Annexin V-FITC/PI | [8] |
| SU-DHL-2 | 0.15 | 48 | 27.8 | Annexin V-FITC/PI | [8] |
Experimental Protocols
Several key assays are routinely employed to assess the cytotoxicity of Trichosanthin. These include the MTT assay to measure metabolic activity, the LDH assay to quantify membrane integrity, and the Annexin V/PI assay for the specific detection of apoptosis.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase.[9] The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable, metabolically active cells.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of Trichosanthin and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with Trichosanthin in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[11]
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes (optional for adherent cells).[12] Carefully transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.[13]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) x 100.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V.[6] Propidium iodide, a fluorescent nucleic acid stain, can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[6]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Trichosanthin for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Signaling Pathways in Trichosanthin-Induced Cytotoxicity
Trichosanthin induces cytotoxicity through a complex network of signaling pathways, primarily culminating in apoptosis. Key events include the induction of oxidative stress, modulation of the Bcl-2 family of proteins, and activation of caspases.
Reactive Oxygen Species (ROS) Mediated Apoptosis
Trichosanthin treatment has been shown to induce the production of reactive oxygen species (ROS).[15][16] This increase in intracellular ROS can lead to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and ATP production.[4] The accumulation of ROS can subsequently trigger the apoptotic cascade.[4]
Intrinsic and Extrinsic Apoptotic Pathways
Trichosanthin can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[1][8] The intrinsic pathway is regulated by the Bcl-2 family of proteins.[1] TCS can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria.[1] The extrinsic pathway can be initiated through the activation of death receptors, leading to the activation of caspase-8.[1] Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.[1][8]
References
- 1. Structural and Functional Investigation and Pharmacological Mechanism of Trichosanthin, a Type 1 Ribosome-Inactivating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. REACTIVE OXYGEN SPECIES, CELLULAR REDOX SYSTEMS AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trichosanthin induced calcium-dependent generation of reactive oxygen species in human choriocarcinoma cells - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PKC inhibition is involved in trichosanthin-induced apoptosis in human chronic myeloid leukemia cell line K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. woongbee.com [woongbee.com]
- 15. Reactive oxygen species involved in trichosanthin-induced apoptosis of human choriocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactive oxygen species involved in trichosanthin-induced apoptosis of human choriocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Trichosanthin-induced apoptosis assay.
Application Note & Protocol
For Research Use Only.
Introduction
Trichosanthin (TCS), a type I ribosome-inactivating protein (RIP) extracted from the root tuber of Trichosanthes kirilowii, has demonstrated a broad range of pharmacological activities, including potent anti-tumor effects.[1][2][3] Its mechanism of action in cancer cells is multifaceted, with the induction of apoptosis being a key cytotoxic process.[2][3] TCS has been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways in various cancer cell lines.[4][5] This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to investigate and quantify Trichosanthin-induced apoptosis in cancer cell lines. The protocols cover the assessment of cell viability, detection and quantification of apoptotic cells, analysis of key apoptotic protein expression, and measurement of caspase activity.
Signaling Pathways in Trichosanthin-Induced Apoptosis
Trichosanthin initiates apoptosis through a complex network of signaling events. It can activate the extrinsic pathway by engaging death receptors, leading to the activation of caspase-8.[1][4] Concurrently, TCS can induce mitochondrial stress, a hallmark of the intrinsic pathway. This involves the regulation of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1] This shift in balance results in the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9.[1][4] Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which then cleave cellular substrates like poly (ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.[4][6] Additionally, the generation of reactive oxygen species (ROS) has been implicated as an early event in TCS-induced apoptosis.[7][8]
Experimental Workflow
A typical workflow for assessing Trichosanthin-induced apoptosis involves a series of assays to build a comprehensive picture of its effects. The process begins with determining the cytotoxic concentration range of TCS on the chosen cell line. Subsequently, more specific apoptosis assays are performed at selected concentrations and time points.
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of Trichosanthin on various cancer cell lines.
Table 1: Cytotoxicity of Trichosanthin (TCS) on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 |
| SU-DHL-2 | Diffuse Large B-cell Lymphoma | CCK-8 | 72 | ~0.1 µM |
| HeLa | Cervical Cancer | CCK-8 | 48 | ~20 µg/mL |
| Caski | Cervical Cancer | CCK-8 | 48 | ~20 µg/mL |
| HEp-2 | Laryngeal Carcinoma | CCK-8 | 120 | ~1 µg/mL |
| AMC-HN-8 | Laryngeal Carcinoma | CCK-8 | 120 | ~2 µg/mL |
Table 2: Induction of Apoptosis by Trichosanthin (TCS) in SU-DHL-2 Cells [4]
| TCS Concentration (µM) | Incubation Time (h) | Total Apoptotic Cells (%) |
| 0 (Control) | 48 | 12.2 |
| 0.15 | 48 | 27.8 |
| 0.75 | 24 | 19.9 |
| 0.75 | 48 | 44.4 |
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol is for determining the cytotoxic effect of Trichosanthin on a chosen cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trichosanthin (TCS) stock solution
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and culture overnight.[6]
-
Prepare serial dilutions of TCS in complete medium.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of TCS (e.g., 0, 5, 10, 20, 40, 80 µg/mL) to the wells.[6]
-
Incubate the plate for 24, 48, and 72 hours.[6]
-
After incubation, add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[6]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Apoptosis Quantification by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
Trichosanthin (TCS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates (e.g., 5 x 10⁵ cells/well) and allow them to attach overnight.[6]
-
Treat the cells with various concentrations of TCS (e.g., 10, 20, 40 µg/mL) for a specified time (e.g., 48 hours).[6]
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 10 µL of PI working solution to 100 µL of the cell suspension.[6]
-
Incubate for 15-20 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression levels of key apoptotic proteins.
Materials:
-
Cancer cell line
-
Trichosanthin (TCS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with TCS as described in the apoptosis quantification protocol.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.[9]
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.[9]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies overnight at 4°C.[9]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[9]
-
Wash the membrane again and detect the protein bands using an ECL detection system.[9]
-
Quantify the band intensities and normalize to a loading control like β-actin.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cell line
-
Trichosanthin (TCS)
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure (Colorimetric Assay using DEVD-pNA):
-
Treat cells with TCS to induce apoptosis.
-
Lyse the cells and collect the supernatant containing the protein lysate.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate DEVD-pNA to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.[10] The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control.[10]
Procedure (Fluorometric Assay using Ac-DEVD-AMC):
-
Follow steps 1-3 from the colorimetric assay.
-
Add the fluorogenic substrate Ac-DEVD-AMC to each well.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[10] The fluorescence intensity is proportional to the amount of AMC released, indicating caspase-3 activity.
-
Calculate the fold-increase in caspase-3 activity.
Conclusion
The protocols outlined in this document provide a robust framework for investigating Trichosanthin-induced apoptosis. By employing these methods, researchers can effectively characterize the apoptotic response of cancer cells to TCS treatment, elucidate the underlying molecular mechanisms, and evaluate its potential as a therapeutic agent. Consistent and reproducible data can be generated by carefully following these standardized procedures.
References
- 1. mdpi.com [mdpi.com]
- 2. Possible mechanisms of trichosanthin-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Trichosanthin inhibits cell growth and metastasis by promoting pyroptosis in non-small cell lung cancer - Tan - Journal of Thoracic Disease [jtd.amegroups.org]
- 6. Trichosanthin inhibits cervical cancer by regulating oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive oxygen species involved in trichosanthin-induced apoptosis of human choriocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactive oxygen species involved in trichosanthin-induced apoptosis of human choriocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Recombinant Trichosanthin Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression of recombinant Trichosanthin (TCS).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in producing recombinant Trichosanthin (TCS)?
A1: Researchers often face several key challenges when expressing recombinant TCS, particularly in E. coli expression systems. These include:
-
Low Protein Yield: Difficulty in obtaining high quantities of the recombinant protein.
-
Inclusion Body Formation: The expressed TCS often misfolds and aggregates into insoluble inclusion bodies.[1][2][3]
-
Host Cell Toxicity: As a ribosome-inactivating protein (RIP), TCS can be toxic to the host cells, thereby limiting its own production.[4][5][6]
-
Purification Difficulties: Isolating pure and biologically active TCS from inclusion bodies or cell lysates can be complex.[7][8]
-
Suboptimal Codon Usage: The native gene sequence of TCS may contain codons that are rare in the expression host, leading to inefficient translation.[9][10][11]
Q2: Why does my recombinant TCS form inclusion bodies in E. coli?
A2: Inclusion body formation is a common issue when overexpressing eukaryotic proteins like TCS in E. coli.[1][3] This is often due to the high rate of protein synthesis overwhelming the cellular machinery for proper protein folding. The reducing environment of the E. coli cytoplasm is not ideal for the formation of disulfide bonds, which may be necessary for the correct folding of TCS.
Q3: Is the expression of recombinant TCS toxic to the E. coli host?
A3: Yes, the expression of active TCS can be toxic to E. coli.[4] TCS functions by depurinating rRNA, which inhibits protein synthesis.[5][12][13] This activity is not limited to eukaryotic ribosomes and can also affect bacterial ribosomes, leading to a significant reduction in bacterial growth rate upon induction of TCS expression.[4]
Q4: What expression system is best for producing recombinant TCS?
A4: While E. coli is a commonly used host due to its cost-effectiveness and rapid growth, other systems have been explored.[8] Expression in transgenic tobacco plants has been shown to produce biologically active TCS, with the native signal sequence being correctly processed.[14] The choice of expression system will depend on the desired yield, post-translational modifications, and downstream application of the recombinant TCS.
Troubleshooting Guides
Problem 1: Low Yield of Recombinant TCS
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Codon Usage | Synthesize the TCS gene with codons optimized for the expression host (e.g., E. coli).[9][10][15] This can significantly improve translation efficiency. |
| Toxicity of TCS to Host | Use an expression vector with tight regulation of the promoter (e.g., pET vectors) to minimize basal expression before induction.[11] Consider co-expression with a system that inhibits leaky expression, such as T7 lysosome. |
| Inefficient Induction Conditions | Optimize the concentration of the inducer (e.g., IPTG), the temperature, and the duration of induction. Lower temperatures (e.g., 16-25°C) can sometimes improve protein yield and solubility.[11][16] |
| Plasmid Instability | Ensure the use of fresh bacterial cultures for inoculation and maintain appropriate antibiotic selection throughout the culture.[11] |
Problem 2: Recombinant TCS is Expressed as Insoluble Inclusion Bodies
Possible Causes & Solutions
| Cause | Recommended Solution |
| High Expression Rate | Lower the induction temperature (e.g., 15-20°C) and reduce the concentration of the inducer to slow down the rate of protein synthesis, allowing more time for proper folding.[17] |
| Improper Disulfide Bond Formation | Co-express with chaperones or foldases that can assist in proper protein folding and disulfide bond formation. Alternatively, express the protein in a host strain engineered to have a more oxidizing cytoplasm. |
| Suboptimal Culture Conditions | Modify the culture medium, for example, by adding 1% glucose, to help increase the solubility of the expressed protein.[11] |
| Protein is Inherently Prone to Aggregation | If optimizing expression conditions fails, the protein will need to be purified from inclusion bodies and then refolded. |
Problem 3: Difficulty in Purifying Active Recombinant TCS
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inefficient Solubilization of Inclusion Bodies | Use strong denaturants such as 6-8 M urea or 6 M guanidine hydrochloride (GdnHCl) to solubilize the inclusion bodies.[3][18] The addition of a reducing agent like DTT or TCEP is also necessary to break any incorrect disulfide bonds.[18] |
| Protein Aggregation During Refolding | Employ a refolding strategy that involves the slow removal of the denaturant. This can be achieved through methods like dialysis, dilution, or on-column refolding. Maintaining a low protein concentration during refolding can also help prevent aggregation.[2] |
| Loss of Biological Activity | Ensure that the refolding buffer conditions (pH, ionic strength, additives) are optimized to promote the formation of the native protein structure. The presence of chaperonins like GroEL during refolding has been shown to aid in the recovery of TCS activity.[19] |
| Contamination with Host Proteins | After refolding, use a combination of chromatography techniques such as ion-exchange and gel filtration for purification.[7] Affinity tags can also be used for initial purification, but may need to be cleaved to obtain the native protein. |
Experimental Protocols
Protocol 1: Solubilization and Refolding of TCS from Inclusion Bodies
-
Harvest and Lyse Cells: Centrifuge the cell culture to obtain a cell pellet. Resuspend the pellet in a lysis buffer containing a detergent (e.g., 1-2% Triton X-100) and lyse the cells using sonication or high-pressure homogenization.[20]
-
Isolate Inclusion Bodies: Centrifuge the cell lysate to pellet the inclusion bodies. Wash the inclusion body pellet multiple times with a buffer containing a mild denaturant (e.g., 2M Urea) or a detergent to remove contaminating proteins.[2]
-
Solubilize Inclusion Bodies: Resuspend the washed inclusion body pellet in a solubilization buffer containing a high concentration of a denaturant (e.g., 6 M GdnHCl or 8 M urea) and a reducing agent (e.g., 50 mM DTT). Incubate for 1-2 hours at room temperature with gentle stirring.[18][20]
-
Refold the Protein: Slowly remove the denaturant to allow the protein to refold. This can be done by:
-
Dialysis: Dialyze the solubilized protein against a refolding buffer with decreasing concentrations of the denaturant.
-
Rapid Dilution: Quickly dilute the solubilized protein into a large volume of refolding buffer. The final protein concentration should be low (0.01-0.1 mg/ml) to minimize aggregation.[2]
-
-
Purify the Refolded Protein: Purify the refolded TCS using chromatographic methods such as ion-exchange chromatography followed by size-exclusion chromatography.[7]
Protocol 2: Ribosome Inactivating Activity Assay
This assay measures the ability of TCS to inhibit protein synthesis in a cell-free system.
-
Prepare a Cell-Free Translation System: Use a commercially available rabbit reticulocyte lysate system.
-
Set up the Reaction: In a microcentrifuge tube, combine the rabbit reticulocyte lysate, an amino acid mixture containing a labeled amino acid (e.g., 35S-methionine), and a template mRNA (e.g., luciferase mRNA).
-
Add TCS: Add varying concentrations of the purified recombinant TCS to the reaction tubes. Include a negative control with no TCS.
-
Incubate: Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.
-
Measure Protein Synthesis: Quantify the amount of newly synthesized protein by measuring the incorporation of the labeled amino acid. This can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting, or by measuring the activity of the expressed reporter protein (e.g., luciferase activity).[16]
-
Calculate IC50: Determine the concentration of TCS that causes a 50% inhibition of protein synthesis (IC50).
Visualizations
Caption: Experimental workflow for recombinant Trichosanthin expression.
Caption: Mechanism of Trichosanthin-induced ribosome inactivation.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 4. Hosts for Hostile Protein Production: The Challenge of Recombinant Immunotoxin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Toxicities of trichosanthin and alpha-momorcharin, abortifacient proteins from Chinese medicinal plants, on cultured tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 11. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. A Sixty-Year Research and Development of Trichosanthin, a Ribosome-Inactivating Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression of recombinant trichosanthin, a ribosome-inactivating protein, in transgenic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Codon optimization with deep learning to enhance protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. neb.com [neb.com]
- 18. goldbio.com [goldbio.com]
- 19. Refolding of denatured trichosanthin in the presence of GroEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
Trichosanthin Therapeutic Efficacy Enhancement: Technical Support Center
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in enhancing the therapeutic efficacy of Trichosanthin (TCS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the experimental application of Trichosanthin and its derivatives.
Q1: We are observing significantly lower cytotoxicity of our modified Trichosanthin (e.g., PEGylated, nanoparticle-formulated) compared to the native protein in our in vitro assays. Is this expected?
A1: Yes, a decrease in in vitro activity is a commonly observed phenomenon when modifying Trichosanthin. This is often due to the following reasons:
-
Steric Hindrance: The addition of molecules like polyethylene glycol (PEG) or encapsulation within nanoparticles can physically block the active site of TCS, reducing its ability to interact with and inactivate ribosomes.[1][2]
-
Altered Cellular Uptake: Modifications can change the mechanism and efficiency of how TCS enters the target cells. While some modifications, like the addition of cell-penetrating peptides, aim to enhance uptake, others might inadvertently hinder it in certain cell lines.[3]
Troubleshooting Steps:
-
Confirm Protein Integrity and Activity: Before and after modification, confirm the structural integrity and baseline ribosome-inactivating activity of your TCS.
-
Optimize Concentration and Incubation Time: Modified TCS may require higher concentrations or longer incubation times to achieve the same cytotoxic effect as the native protein.
-
Evaluate in vivo Efficacy: A reduction in in vitro cytotoxicity does not always correlate with reduced in vivo efficacy. The benefits of modification, such as increased plasma half-life and reduced immunogenicity, can lead to improved overall therapeutic outcomes in animal models.[2]
Q2: Our in vivo studies with Trichosanthin are showing high immunogenicity, leading to rapid clearance and reduced efficacy upon repeated administration. How can we address this?
A2: High immunogenicity is a major limitation of Trichosanthin's therapeutic use.[4][5] Several strategies can be employed to mitigate this:
-
Protein Engineering:
-
PEGylation: Covalently attaching PEG chains to the surface of TCS can shield antigenic epitopes from the immune system, significantly reducing the IgG and IgE response.[2]
-
Dextran Conjugation: Similar to PEGylation, conjugating dextran to TCS can reduce its antigenicity and increase its plasma half-life.[5]
-
Site-Directed Mutagenesis: Identifying and modifying key amino acid residues within antigenic determinants can lower the immunogenic profile of the protein.[6]
-
-
Formulation Strategies:
-
Nanoparticle Encapsulation: Encapsulating TCS within nanoparticles can protect it from immune recognition and clearance.
-
-
Combination Therapy:
-
Immunosuppressants: Co-administration with immunosuppressive agents can help to dampen the immune response against TCS.
-
Q3: We are having trouble with the solubility and aggregation of our recombinant Trichosanthin after purification. What can we do?
A3: Recombinant protein aggregation is a common issue. Here are some troubleshooting suggestions:
-
Optimize Expression Conditions: Expressing the protein at lower temperatures (e.g., 16-25°C) can slow down protein synthesis and promote proper folding.
-
Use of Fusion Tags: Employing solubility-enhancing fusion tags (e.g., MBP, GST) that can be cleaved off after purification.
-
Refolding Protocols: If the protein is expressed in inclusion bodies, a carefully optimized refolding protocol using denaturants (e.g., urea, guanidinium chloride) followed by gradual removal is necessary.
-
Buffer Optimization: Screen different buffer conditions (pH, ionic strength, additives like arginine or glycerol) for storage and handling to find the optimal conditions for your specific TCS construct.
Q4: What are the key signaling pathways activated by Trichosanthin that we should be monitoring to assess its mechanism of action?
A4: Trichosanthin induces cell death and exerts its therapeutic effects through several signaling pathways:
-
Apoptosis Induction: TCS can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key markers to monitor include the activation of caspases (e.g., caspase-3, -8, -9), changes in the expression of Bcl-2 family proteins (e.g., Bcl-2, Bax), and the release of cytochrome c.[1][7]
-
STAT5/c-Myc Pathway: In some cancer cells, like cervical cancer, TCS has been shown to inhibit the STAT5/c-Myc signaling pathway, which is crucial for cell proliferation and survival.[8]
-
Wnt/β-catenin Pathway: TCS can also suppress the Wnt/β-catenin pathway in certain cancer types, such as glioma, by downregulating key components like LGR5 and β-catenin.[9]
-
Immunomodulatory Pathways: TCS can influence the immune system by activating the alternative complement pathway and modulating T-cell responses.[7][10]
Data Presentation
The following tables summarize quantitative data on the efficacy and modified properties of Trichosanthin and its derivatives.
Table 1: In Vitro Cytotoxicity (IC50) of Trichosanthin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |
| MCF-7 | Breast Cancer | 31.6 | 24 | [2][11] |
| MDA-MB-231 | Breast Cancer | 20.5 | 24 | [2][11] |
| BT-474 | Breast Cancer | 130 | 24 | [2][11] |
| Hep G2 | Hepatocellular Carcinoma | 28.6 | Not Specified | [2] |
| H22 | Hepatocellular Carcinoma | ~25 µg/mL (~0.93 µM) | 48 | [12] |
| A549 | Non-small Cell Lung Cancer | Not Specified | Not Specified | [13] |
| U87 | Glioma | Not Specified | Not Specified | [9] |
| U251 | Glioma | Not Specified | Not Specified | [9] |
| SU-DHL-2 | Lymphoma | Not Specified | Not Specified | [7] |
Table 2: Effects of Modification on Trichosanthin's Properties
| Modification Strategy | Key Findings | Fold Change (approx.) | Reference |
| PEGylation (PEG20k) | Reduced Immunogenicity | 3-4 fold decrease | [4] |
| Increased Plasma Half-life | 4.5-6 fold increase | [4] | |
| Decreased In Vitro Cytotoxicity | Varies | [2] | |
| Decreased Ribosome-Inactivating Activity | Varies | [2] | |
| Dextran Conjugation | Reduced Immunogenicity | Significant decrease in IgG/IgE | [5] |
| Increased Mean Residence Time | 27-fold increase | [5] | |
| Retained 50% Abortifacient Activity | - | [5] | |
| Site-Directed Mutagenesis (C-terminal deletion) | Reduced Antigenicity | 2.7-fold decrease | [14] |
| Reduced Ribosome-Inactivating Activity | 10-fold decrease | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Ribosome Inactivation Assay (Rabbit Reticulocyte Lysate System)
This assay measures the ability of Trichosanthin to inhibit protein synthesis in a cell-free system.
Materials:
-
Nuclease-treated Rabbit Reticulocyte Lysate
-
Amino Acid Mixture (minus leucine or methionine)
-
[3H]-Leucine or [35S]-Methionine
-
RNase Inhibitor
-
Luciferase mRNA (or other suitable reporter mRNA)
-
Trichosanthin (and its modified versions) at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: On ice, prepare the translation reactions in microcentrifuge tubes. A typical 25 µL reaction includes:
-
17.5 µL Rabbit Reticulocyte Lysate
-
0.5 µL Amino Acid Mixture (minus Leu/Met)
-
0.5 µL [3H]-Leucine or [35S]-Methionine
-
0.5 µL RNase Inhibitor
-
1 µL reporter mRNA
-
Varying concentrations of Trichosanthin (or buffer for control)
-
Nuclease-free water to a final volume of 25 µL.
-
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes.[15]
-
Precipitation: Stop the reaction by adding 1 mL of 10% TCA.
-
Collection: Collect the precipitated protein by vacuum filtration onto glass fiber filters.
-
Washing: Wash the filters three times with 5% TCA and once with ethanol.
-
Quantification: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition of protein synthesis for each Trichosanthin concentration compared to the control.
Cell Viability Assay (CCK-8)
This colorimetric assay is used to determine the cytotoxicity of Trichosanthin against cancer cell lines.[16]
Materials:
-
Target cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
Trichosanthin (and its derivatives)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[10][17] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Trichosanthin in complete medium. Replace the medium in the wells with 100 µL of the Trichosanthin dilutions. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[17]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[10][17]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[10][17]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[10][17]
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value.
Immunogenicity Assessment (ELISA for anti-TCS IgG/IgE)
This protocol is for measuring the levels of Trichosanthin-specific IgG and IgE in the serum of immunized animals.
Materials:
-
96-well ELISA plates
-
Trichosanthin (for coating)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat milk)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Serum samples from immunized and control animals
-
HRP-conjugated anti-mouse IgG or anti-mouse IgE detection antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of Trichosanthin (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[14]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.[14]
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add 100 µL of serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of HRP-conjugated anti-mouse IgG or IgE (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.[14]
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Determine the antibody titers by identifying the highest dilution that gives a positive signal above the background.
In Vivo Antitumor Efficacy (Subcutaneous Xenograft Model)
This protocol describes a general procedure for evaluating the antitumor activity of Trichosanthin in a mouse model.[11][18][19]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor induction
-
Sterile PBS or cell culture medium
-
Matrigel (optional)
-
Trichosanthin formulation
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Culture the desired cancer cells and harvest them during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them at a concentration of 1x107 to 5x107 cells/mL in PBS or a 1:1 mixture of PBS and Matrigel.[19]
-
Tumor Inoculation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[11][19]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[20]
-
Treatment Administration: Administer the Trichosanthin formulation (and vehicle control) to the respective groups according to the planned dosing schedule (e.g., intraperitoneal, intravenous).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[20]
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Trichosanthin-Induced Apoptosis Signaling Pathways.
Caption: Inhibition of STAT5/c-Myc Pathway by Trichosanthin.
Caption: In Vivo Antitumor Efficacy Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Reducing the immunogenicity and improving the in vivo activity of trichosanthin by site-directed pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Possible mechanisms of trichosanthin-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lowering of trichosanthin immunogenicity by site-specific coupling to dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Trichosanthin inhibits the proliferation of cervical cancer cells and downregulates STAT-5/C-myc signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptglab.com [ptglab.com]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. Increasing the plasma half-life of trichosanthin by coupling to dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mouse Ige [bdbiosciences.com]
- 15. Rabbit Reticulocyte Lysate Protocol [promega.sg]
- 16. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 17. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. yeasenbio.com [yeasenbio.com]
- 20. reactionbiology.com [reactionbiology.com]
Technical Support Center: Overcoming Drug Resistance to Trichosanthin (TCS) in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Trichosanthin (TCS) efficacy in cancer cell experiments, particularly concerning drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Trichosanthin (TCS) in cancer cells?
A1: Trichosanthin is a type I ribosome-inactivating protein (RIP) that exerts its primary anti-cancer effect by inhibiting protein synthesis.[1][2] It specifically cleaves the N-glycosidic bond of a particular adenine residue in the 28S rRNA of the large ribosomal subunit. This damage to the ribosome irreversibly halts protein synthesis, leading to cell death.[3] Additionally, TCS has been shown to induce apoptosis (programmed cell death) through various signaling pathways, including the activation of caspases and regulation of the Bcl-2 family of proteins.[1][4][5]
Q2: My cancer cell line, which was initially sensitive to TCS, now shows reduced responsiveness. What are the potential mechanisms of acquired resistance?
A2: While direct studies on acquired resistance to TCS are limited, based on its known mechanisms of action and general principles of drug resistance, several possibilities can be investigated:
-
Alterations in Apoptotic Pathways: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulating pro-apoptotic proteins (e.g., Bax, Bak).[6][7] This shift in the balance can make it harder for TCS to trigger apoptosis. Inactivation or reduced expression of key executioner caspases, such as caspase-3, could also contribute to resistance.[8][9]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), is a common mechanism of multidrug resistance (MDR).[10] These pumps can actively transport a wide range of drugs out of the cell, reducing the intracellular concentration of TCS to sub-lethal levels.
-
Pro-survival Autophagy: Autophagy can have a dual role in cancer therapy. While in some contexts it can contribute to cell death, it can also act as a survival mechanism under cellular stress.[11][12][13] Cells might adapt to TCS treatment by upregulating pro-survival autophagy to clear damaged components and maintain viability.
-
Reduced Drug Uptake: Although more of an intrinsic resistance mechanism, alterations in the cell membrane or endocytic pathways over time could potentially reduce the efficiency of TCS internalization.
Q3: I am observing reduced TCS efficacy in my in vivo experiments compared to in vitro results. What could be the reason?
A3: Discrepancies between in vitro and in vivo efficacy are common and can be attributed to several factors:
-
Pharmacokinetic Properties: TCS, as a protein, may have a short plasma half-life and be subject to rapid clearance and degradation in vivo.[14]
-
Poor Tumor Penetration: The delivery of TCS to the tumor site and its ability to penetrate the tumor microenvironment can be limited, resulting in insufficient concentrations reaching the cancer cells.[15]
-
Immunogenicity: Being a foreign protein, TCS can elicit an immune response, leading to the production of neutralizing antibodies that can reduce its effectiveness over time.[14]
Troubleshooting Guides
Issue 1: Decreased Sensitivity to TCS in a Previously Sensitive Cell Line
This guide helps you investigate and potentially overcome acquired resistance to TCS in your cell culture experiments.
Troubleshooting Steps:
-
Confirm Resistance:
-
Experiment: Perform a dose-response curve (e.g., using a CCK8/MTT assay) to determine the IC50 value of TCS in your current cell line and compare it to the IC50 of the original, sensitive parental cell line. A significant increase in the IC50 value confirms resistance.
-
Protocol:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat with a serial dilution of TCS for 48-72 hours.
-
Add CCK8 or MTT reagent and incubate as per the manufacturer's instructions.
-
Measure absorbance and calculate IC50 values.
-
-
-
Investigate Apoptotic Pathway Alterations:
-
Experiment: Use Western blotting to compare the expression levels of key apoptotic proteins in sensitive and resistant cells, both at baseline and after TCS treatment.
-
Proteins to Analyze:
-
Anti-apoptotic: Bcl-2, Bcl-xL, Mcl-1
-
Pro-apoptotic: Bax, Bak
-
Caspases: Pro-caspase-3, Cleaved caspase-3, Pro-caspase-8, Cleaved caspase-8, PARP, Cleaved PARP
-
-
Expected Outcome Suggesting Resistance: Increased levels of anti-apoptotic proteins and/or decreased cleavage of caspases and PARP in resistant cells compared to sensitive cells after TCS treatment.
-
-
Assess for Increased Drug Efflux:
-
Experiment: Evaluate the expression and function of P-glycoprotein (P-gp).
-
Protocol (P-gp Expression): Perform Western blotting or immunofluorescence for P-gp (also known as ABCB1).
-
Protocol (P-gp Function): Use a fluorescent P-gp substrate (e.g., Rhodamine 123). Incubate sensitive and resistant cells with the substrate in the presence or absence of a P-gp inhibitor (e.g., Verapamil). Reduced intracellular fluorescence in resistant cells that is reversible with the inhibitor suggests active P-gp-mediated efflux.
-
-
Evaluate the Role of Autophagy:
-
Experiment: Monitor autophagy markers in sensitive and resistant cells following TCS treatment.
-
Protocol: Use Western blotting to detect the conversion of LC3-I to LC3-II and the levels of p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and a decrease in p62 are indicative of autophagy induction. To determine if autophagy is pro-survival, treat cells with TCS in combination with an autophagy inhibitor (e.g., Chloroquine or 3-Methyladenine) and assess cell viability. If the combination treatment leads to increased cell death compared to TCS alone, it suggests that autophagy is playing a protective role.
-
Experimental Workflow for Investigating TCS Resistance
References
- 1. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic profiling of P-glycoprotein-mediated drug efflux in rat and human intestinal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ribosome-Inactivating Proteins: From Plant Defense to Tumor Attack - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bcl2 family proteins in carcinogenesis and the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKC inhibition is involved in trichosanthin-induced apoptosis in human chronic myeloid leukemia cell line K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The C-terminal fragment of the ribosomal P protein complexed to trichosanthin reveals the interaction between the ribosome-inactivating protein and the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trichosanthin-induced autophagy in gastric cancer cell MKN-45 is dependent on reactive oxygen species (ROS) and NF-κB/p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Autophagy in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding the Role of Autophagy in Cancer Formation and Progression Is a Real Opportunity to Treat and Cure Human Cancers [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. biocompare.com [biocompare.com]
Technical Support Center: Reducing the Immunogenicity of Trichosanthin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at reducing the immunogenicity of Trichosanthin (TCS) for clinical use.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the clinical application of Trichosanthin (TCS)?
The primary obstacle for the repeated clinical administration of Trichosanthin (TCS), a Type 1 ribosome-inactivating protein with numerous pharmacological properties, is its strong immunogenicity.[1][2] This can lead to allergic reactions and the production of neutralizing antibodies, which can reduce the therapeutic efficacy of the protein upon subsequent administrations.[3][4]
Q2: What are the main strategies to reduce the immunogenicity of TCS?
The main strategies focus on modifying the protein to mask or eliminate its antigenic determinants (epitopes) that are recognized by the immune system. These strategies include:
-
Chemical Modification: Covalently attaching polymers like polyethylene glycol (PEG) or dextran to the surface of TCS.[2][5][6]
-
Genetic Engineering: Using site-directed mutagenesis to alter the amino acid sequence of immunogenic epitopes.[1][5]
Q3: How does PEGylation reduce the immunogenicity of TCS?
PEGylation involves attaching PEG chains to the TCS molecule. This creates a hydrophilic shield around the protein, which can:
-
Mask B-cell and T-cell epitopes, preventing their recognition by immune cells.[7]
-
Increase the hydrodynamic size of the protein, leading to a longer plasma half-life and reduced clearance by the reticuloendothelial system.[2][6][8]
Site-directed PEGylation, where PEG is attached to a specific, engineered site (e.g., a cysteine residue introduced via mutagenesis), has been shown to be particularly effective.[2][6][9]
Q4: Does PEGylation affect the biological activity of TCS?
Yes, PEGylation can lead to a decrease in the in vitro biological activity of TCS, such as its ribosome-inactivating and anti-HIV activities.[6][7] However, the increased plasma half-life and reduced immunogenicity can compensate for this, potentially leading to unchanged or even enhanced in vivo activity.[2][6]
Q5: What is site-directed mutagenesis and how is it used to reduce TCS immunogenicity?
Site-directed mutagenesis is a molecular biology technique used to make specific changes to the DNA sequence of a gene, resulting in a modified protein.[1] For TCS, this involves:
-
Identifying Potential Epitopes: Using computational modeling to predict potential antigenic sites on the surface of TCS.[1][7]
-
Mutating Key Residues: Replacing amino acids within these predicted epitopes with other, less immunogenic residues.[1]
Studies have successfully mutated sites like YFF81-83 and KR173-174, resulting in TCS variants with significantly lower immunogenicity while retaining their biological activity.[1]
Troubleshooting Guides
Problem 1: Low yield of PEGylated TCS after conjugation reaction.
| Possible Cause | Troubleshooting Step |
| Inefficient reaction between PEG-maleimide and the cysteine residue on TCS. | 1. Confirm pH: Ensure the reaction buffer is at a pH of 6.5-7.5 for optimal maleimide reactivity. |
| 2. Check Reagents: Use fresh PEG-maleimide and ensure it has been stored correctly to prevent hydrolysis. | |
| 3. Optimize Molar Ratio: Experiment with increasing the molar excess of PEG-maleimide to TCS mutant. | |
| 4. Reaction Time: Extend the reaction time, monitoring the progress with SDS-PAGE. | |
| Precipitation of TCS during the reaction. | 1. Solubility: Ensure the concentration of TCS is not too high. Perform the reaction in a buffer that maintains TCS solubility. |
| 2. Temperature: Conduct the reaction at a lower temperature (e.g., 4°C) to improve protein stability. | |
| Loss of product during purification. | 1. Purification Method: Use a purification method appropriate for the size difference between PEGylated and un-PEGylated TCS, such as size-exclusion chromatography or ion-exchange chromatography. |
| 2. Column Choice: Select a column with the appropriate resin and pore size for efficient separation. |
Problem 2: PEGylated or mutated TCS shows a significant loss of biological activity.
| Possible Cause | Troubleshooting Step |
| Modification site is near the active site. | 1. Structural Analysis: Before mutagenesis or selecting a PEGylation site, analyze the 3D structure of TCS to ensure the target residue is not in or near the active cleft (containing residues Tyr70, Tyr111, Glu160, Arg163, and Phe192).[10][11] |
| 2. Select Alternative Sites: Choose modification sites on the protein surface that are distant from the active site. | |
| Protein misfolding after modification. | 1. Refolding Protocol: If expressing the mutant from inclusion bodies, optimize the refolding protocol (e.g., buffer composition, redox shuffling). |
| 2. Structural Characterization: Use techniques like circular dichroism to assess the secondary structure of the modified protein and compare it to the wild-type. | |
| Steric hindrance from the attached polymer. | 1. Linker Length: If using a linker for PEGylation, consider using a longer linker to increase the distance between the polymer and the protein surface. |
| 2. PEG Size: While larger PEGs (e.g., 20kDa) are better for reducing immunogenicity, they can cause more steric hindrance.[6][9] A smaller PEG (e.g., 5kDa) might be a compromise if activity loss is severe, though it may be less effective at reducing immunogenicity.[6][9] |
Problem 3: Modified TCS still elicits a strong immune response in vivo.
| Possible Cause | Troubleshooting Step |
| Incomplete masking of all immunodominant epitopes. | 1. Multi-site Modification: Consider modifying more than one epitope. A combination of mutations or multiple PEGylation sites may be necessary. |
| 2. Epitope Mapping: Perform comprehensive B-cell and T-cell epitope mapping to identify all major immunogenic regions. | |
| Presence of protein aggregates. | 1. Aggregate Analysis: Analyze the final protein preparation for aggregates using techniques like size-exclusion chromatography with multi-angle light scattering (SEC-MALS) or dynamic light scattering (DLS). Protein aggregates can be highly immunogenic.[12] |
| 2. Formulation Optimization: Optimize the formulation buffer (pH, excipients) to minimize aggregation during storage and administration. | |
| The modification itself is immunogenic (e.g., anti-PEG antibodies). | 1. Alternative Polymers: Consider using alternative polymers to PEG, such as dextran, which has also been shown to reduce TCS immunogenicity.[5] |
| 2. Monitor Anti-Drug Antibodies: In pre-clinical studies, test for antibodies against both the protein and the modifying agent (e.g., anti-PEG antibodies).[8] |
Data Summary Tables
Table 1: Effects of Site-Directed PEGylation on Trichosanthin (TCS) Properties
| TCS Variant | PEG Size (kDa) | Change in Plasma Clearance Rate | Change in In Vitro Activity | Reduction in Immunogenicity (IgG & IgE levels) | Reference |
| Various Mutants | 5 | - | Decreased | Little effect | [6][9] |
| K173C | 20 | Decreased up to 100-fold | Decreased | Significantly reduced; weaker anaphylaxis | [6][9] |
| [K173C,Q219C] (KQ) | 20 | Decreased up to 100-fold | Decreased | Significantly reduced; weaker anaphylaxis | [6][9] |
| PEGylated Muteins (PM1, PM2) | Not specified | 4.5- to 6-fold increase in half-life | Decreased | 3- to 4-fold decrease | [2] |
Table 2: Effects of Site-Directed Mutagenesis and Dextran Coupling on TCS Properties
| TCS Variant | Modification | Retention of Abortifacient Activity | Change in Mean Residence Time (in rats) | Reduction in Immunogenicity (IgG & IgE response) | Reference |
| Dextran-K173C | K173C mutation + Dextran coupling | 50% | 27-fold longer | Decreased; greatly reduced hypersensitivity | [5] |
| Dextran-R29C | R29C mutation + Dextran coupling | - | - | Not significant | [5] |
| TCS(YFF81-83ACS) | YFF81-83 to ACS mutation | Similar to natural TCS | - | Much lower | [1] |
| TCS(KR173-174CG) | KR173-174 to CG mutation | Similar to natural TCS | - | Much lower | [1] |
Key Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of TCS
This protocol outlines the general steps for creating a TCS mutant, for example, K173C, to introduce a cysteine residue for site-specific conjugation.
-
Plasmid Template: Obtain a plasmid containing the wild-type TCS gene.
-
Primer Design: Design primers containing the desired mutation (e.g., changing the codon for Lysine at position 173 to a codon for Cysteine). The primers should be complementary to opposite strands of the plasmid.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.
-
Template Digestion: Digest the parental, methylated DNA template with the DpnI restriction enzyme. DpnI specifically targets methylated and hemimethylated DNA and will not digest the newly synthesized, unmethylated mutant plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
-
Protein Expression and Purification: Express the mutant TCS protein in a suitable expression system (e.g., E. coli) and purify it using standard chromatography techniques.
Protocol 2: Site-Directed PEGylation of Cysteine-Mutated TCS
This protocol describes the conjugation of a PEG-maleimide derivative to a TCS mutant containing a free cysteine.
-
Protein Preparation: Prepare the purified TCS mutant (e.g., K173C) in a phosphate buffer (e.g., 50 mM, pH 7.0) containing EDTA to prevent disulfide bond formation. If the cysteine is oxidized, it must first be reduced with a reducing agent like DTT, followed by removal of the DTT.
-
PEG Reagent: Dissolve PEG-maleimide (e.g., PEG20k-maleimide) in the reaction buffer immediately before use.
-
Conjugation Reaction: Add the PEG-maleimide solution to the TCS mutant solution at a specified molar excess (e.g., 10-fold).
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.
-
Reaction Quenching: Quench the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to react with any excess PEG-maleimide.
-
Purification: Separate the PEGylated TCS from unreacted protein, PEG, and quenching reagent using size-exclusion or ion-exchange chromatography.
-
Analysis: Analyze the final product by SDS-PAGE to confirm the increase in molecular weight and by other analytical techniques to confirm purity and concentration.
Protocol 3: In Vivo Immunogenicity Assessment
This protocol provides a general framework for assessing the immunogenicity of modified TCS in an animal model (e.g., guinea pigs or mice).
-
Animal Groups: Divide animals into groups: a control group (vehicle), a wild-type TCS group, and one or more groups for the modified TCS variants.
-
Immunization Schedule: Immunize the animals with the respective proteins (e.g., subcutaneous or intraperitoneal injections) with an adjuvant (e.g., Freund's adjuvant) on day 0. Administer booster injections on subsequent days (e.g., day 14 and day 28).
-
Blood Collection: Collect blood samples at various time points (e.g., before immunization and after each booster).
-
Antibody Titer Measurement (ELISA):
-
Coat ELISA plates with the antigen (e.g., wild-type TCS).
-
Block the plates to prevent non-specific binding.
-
Add serial dilutions of the collected serum samples to the wells.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-guinea pig IgG or IgE).
-
Add a substrate and measure the absorbance to determine the antibody titers.
-
-
Systemic Anaphylaxis Test (in Guinea Pigs): After the immunization schedule, challenge the animals with an intravenous injection of the antigen and observe for signs of anaphylactic shock.[6] This provides a measure of the IgE-mediated hypersensitivity response.
-
Data Analysis: Compare the antibody titers and the severity of anaphylactic reactions between the different groups to assess the reduction in immunogenicity.
Visualizations
Caption: Strategies for Reducing Trichosanthin Immunogenicity.
Caption: Workflow for Site-Directed PEGylation of TCS.
Caption: Simplified Immune Response Pathway to TCS.
References
- 1. Mapping the antigenic determinants and reducing the immunogenicity of trichosanthin by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of site-directed PEGylation of trichosanthin on its biological activity, immunogenicity, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Sixty-Year Research and Development of Trichosanthin, a Ribosome-Inactivating Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lowering of trichosanthin immunogenicity by site-specific coupling to dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reducing the immunogenicity and improving the in vivo activity of trichosanthin by site-directed pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-directed PEGylation of trichosanthin retained its anti-HIV activity with reduced potency in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reducing-the-immunogenicity-and-improving-the-in-vivo-activity-of-trichosanthin-by-site-directed-pegylation - Ask this paper | Bohrium [bohrium.com]
- 10. mdpi.com [mdpi.com]
- 11. Structural and Functional Investigation and Pharmacological Mechanism of Trichosanthin, a Type 1 Ribosome-Inactivating Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo immunogenicity assessment of protein aggregate characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Cytotoxicity of Trichosanthin in Tumor Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trichosanthin (TCS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments aimed at enhancing the cytotoxic effects of TCS in tumor cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Trichosanthin's cytotoxicity?
Trichosanthin is a type I ribosome-inactivating protein (RIP) that exerts its primary cytotoxic effect by cleaving the N-glycosidic bond at adenine-4324 of the 28S rRNA in eukaryotic ribosomes. This irreversible damage to the ribosome halts protein synthesis, ultimately leading to cell death.[1][2] Beyond ribosome inactivation, TCS has been shown to induce apoptosis and, in some cases, pyroptosis in tumor cells through various signaling pathways.[3][4]
Q2: How can the cytotoxic effect of Trichosanthin be enhanced?
Several strategies can be employed to enhance the cytotoxicity of TCS in tumor cells:
-
Synergistic Drug Combinations: Combining TCS with other chemotherapeutic agents or targeted therapies can lead to a synergistic anti-tumor effect. For example, dexamethasone has been shown to enhance TCS-induced apoptosis in hepatoma cells.[1][5] Similarly, gemcitabine's efficacy in non-small cell lung cancer can be potentiated by TCS.
-
Nanoparticle Delivery Systems: Encapsulating TCS in nanoparticles can improve its tumor-targeting capabilities, enhance cellular uptake, and control its release, thereby increasing its localized cytotoxic concentration.
-
Genetic Modification and Immunoconjugates: Creating fusion proteins or conjugating TCS to monoclonal antibodies that target tumor-specific antigens can increase its specificity and potency against cancer cells while minimizing off-target effects.
Q3: Which signaling pathways are involved in Trichosanthin-induced apoptosis?
TCS-induced apoptosis is a complex process involving multiple signaling cascades:
-
Caspase Activation: TCS has been shown to activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptosis pathways, leading to the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7).[6]
-
Bcl-2 Family Regulation: TCS can modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins (like Bcl-2) and an increase in pro-apoptotic proteins (like Bax), which promotes the release of cytochrome c from the mitochondria.
-
Reactive Oxygen Species (ROS) Generation: TCS can induce the production of ROS, which can lead to oxidative stress and trigger apoptosis.[7]
-
Other Pathways: Other signaling pathways, such as the NF-κB and PI3K/AKT pathways, have also been implicated in mediating the apoptotic effects of TCS.[1][8]
Troubleshooting Guides
MTT/Cell Viability Assay
Q: My MTT assay results show inconsistent readings or high background. What could be the cause?
A: Inconsistent MTT assay results can arise from several factors. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells to prevent settling. Avoid edge effects by not using the outermost wells of the 96-well plate or by filling them with sterile PBS. |
| Contamination | Visually inspect plates for microbial contamination before adding MTT reagent. Use sterile techniques throughout the experiment. |
| Incomplete Formazan Solubilization | Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking. Allow sufficient incubation time with the solubilization buffer. |
| Interference from Phenol Red | Use a culture medium without phenol red, as it can interfere with absorbance readings. |
| High Cell Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Overly confluent cells may have reduced metabolic activity. |
Apoptosis Assay (Annexin V/PI Staining)
Q: In my Annexin V/PI flow cytometry assay, I am seeing a high percentage of necrotic cells (Annexin V+/PI+) even in my control group. What should I do?
A: A high background of necrotic cells can obscure the detection of early apoptotic cells. Consider the following:
| Potential Cause | Troubleshooting Steps |
| Harsh Cell Handling | Handle cells gently during harvesting and washing. Avoid vigorous vortexing. Use a lower centrifugation speed if necessary. |
| Over-trypsinization | If using adherent cells, minimize the incubation time with trypsin and ensure it is completely neutralized after detachment. |
| Delayed Analysis | Analyze cells as soon as possible after staining, as the Annexin V binding is reversible and cells will progress to late apoptosis/necrosis over time. Keep samples on ice and protected from light. |
| Incorrect Compensation Settings | Ensure proper fluorescence compensation is set up using single-stained controls to minimize spectral overlap between the FITC (Annexin V) and PI channels. |
| Suboptimal Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or overly confluent cells may undergo spontaneous apoptosis or necrosis. |
Western Blotting for Apoptosis Markers (e.g., Cleaved Caspase-3)
Q: I am not detecting the cleaved (active) form of caspase-3 in my Trichosanthin-treated samples via Western blot.
A: Failure to detect cleaved caspase-3 can be due to several experimental factors:
| Potential Cause | Troubleshooting Steps |
| Incorrect Timing of Lysate Collection | The activation of caspase-3 is a transient event. Perform a time-course experiment to determine the optimal time point for detecting the cleaved fragment after TCS treatment. |
| Insufficient Protein Loading | Ensure you are loading a sufficient amount of total protein per lane (typically 20-40 µg). Perform a protein quantification assay (e.g., BCA) on your lysates. |
| Poor Antibody Quality | Use an antibody that is validated for Western blotting and specifically recognizes the cleaved form of the protein. Check the antibody datasheet for recommended dilutions and blocking conditions. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure good contact between the gel and the membrane and that no air bubbles are present. |
| Suboptimal Lysis Buffer | Use a lysis buffer containing protease and phosphatase inhibitors to prevent the degradation of your target protein. |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of Trichosanthin, both alone and in combination with other agents or delivery systems, on various tumor cell lines. IC50 values represent the concentration of the agent that inhibits cell growth by 50%.
Table 1: IC50 Values of Trichosanthin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of TCS | Reference |
| H22 | Hepatocellular Carcinoma | ~25 µg/mL | [9] |
| HepG2 | Hepatocellular Carcinoma | >200 µg/mL | [1] |
| SCC25 | Squamous Cell Carcinoma | 28.9 µg/mL | [2] |
| HeLa | Cervical Cancer | 100 mg/ml | [10] |
| Caski | Cervical Cancer | 60 mg/ml | [10] |
| C33a | Cervical Cancer | 60 mg/ml | [10] |
| SU-DHL-2 | Lymphoma | Most sensitive among 13 lymphoma cell lines tested | [6] |
| T-cell lines | Leukemia/Lymphoma | < 0.9 µg/mL | [11] |
| Macrophage cell lines | Leukemia/Lymphoma | < 0.9 µg/mL | [11] |
| Monocytes/Macrophages | Normal | 1.70 µg/mL | [11] |
Table 2: Enhanced Cytotoxicity of Trichosanthin through Combination Therapy and Nanoparticle Delivery
| Cell Line | Cancer Type | Treatment | IC50 | Reference |
| HepG2 | Hepatocellular Carcinoma | TCS + Dexamethasone | 50 µg/mL | [1] |
| A549 | Non-small Cell Lung Cancer | TCS (20 µM) + Gemcitabine | Enhanced cytotoxicity and apoptosis | [8] |
| H22 | Hepatocellular Carcinoma | Recombinant TCS-LMWP-MSP Nanoparticles | 68.1 µg/mL | [2] |
| HepG2 | Hepatocellular Carcinoma | Recombinant TCS-LMWP-MSP Nanoparticles | 184.1 µg/mL | [2] |
| SCC25 | Squamous Cell Carcinoma | Recombinant TCS-LMWP-MSP Nanoparticles | 13.8 µg/mL | [2] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight to allow for cell attachment.
-
Treatment: Treat cells with various concentrations of Trichosanthin or the combination treatment and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment and Harvesting: Treat cells with Trichosanthin for the desired time. For adherent cells, collect both the floating and attached cells. Wash the cells with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Caspase-3 Cleavage
-
Protein Extraction: Treat cells with Trichosanthin for the determined optimal time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: Experimental workflow for assessing enhanced Trichosanthin cytotoxicity.
Caption: Simplified signaling pathways of Trichosanthin-induced apoptosis.
References
- 1. Dexamethasone enhances trichosanthin-induced apoptosis in the HepG2 hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Trichosanthin inhibits cell growth and metastasis by promoting pyroptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Reactive oxygen species involved in trichosanthin-induced apoptosis of human choriocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trichosanthin enhances the antitumor effect of gemcitabine in non-small cell lung cancer via inhibition of the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trichosanthin Promotes Anti-Tumor Immunity through Mediating Chemokines and Granzyme B Secretion in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro immunotoxicity and cytotoxicity of trichosanthin against human normal immunocytes and leukemia-lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Problems and solutions in scaling up Trichosanthin production.
Welcome to the technical support center for Trichosanthin (TCS) production. This resource is designed for researchers, scientists, and drug development professionals to provide solutions and guidance for common challenges encountered during the scale-up of Trichosanthin production.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during expression, purification, and handling of Trichosanthin.
Category 1: Expression
Q1: My recombinant Trichosanthin is expressing in E. coli, but the yield of soluble protein is very low. What should I do?
A1: Low soluble yield is a common issue, often because the protein is accumulating in insoluble inclusion bodies. Here are several parameters you can optimize:
-
Lower Induction Temperature: High-level expression at 37°C can overwhelm the cellular folding machinery. Try reducing the post-induction temperature to a range of 16-25°C. This slows down protein synthesis, allowing more time for proper folding.[1]
-
Optimize Inducer Concentration: A high concentration of IPTG can lead to rapid, overwhelming protein expression. Test a range of IPTG concentrations (e.g., 0.1 mM to 1.0 mM) to find the optimal level that balances expression rate and solubility.[2][3]
-
Vary Induction Time: The optimal time for harvest post-induction can vary. Perform a time-course experiment (e.g., harvesting at 2, 4, 6, 8, and 12 hours post-induction) to identify the point of maximum soluble protein accumulation before it begins to aggregate.[2][4]
-
Change E. coli Strain: Host strains can significantly impact protein folding. Strains like BL21(DE3) are common, but if you face issues, consider strains engineered to enhance soluble expression, such as those co-expressing chaperones (e.g., GroEL/ES) or those with a more controlled expression system to reduce basal expression.[5]
-
Media and Additives: Supplementing the growth media with additives like 5% glycerol or betaine can act as osmoprotectants and chemical chaperones, stabilizing the protein's native conformation.
Q2: Most of my recombinant TCS is found in inclusion bodies. Is this usable, and how do I recover active protein?
A2: Yes, protein from inclusion bodies is usable, but it requires a process of isolation, solubilization, and refolding to regain its biological activity. Inclusion bodies are dense aggregates of misfolded protein, which can actually be an advantage as they are relatively pure and protected from proteolysis.[6][7] The general workflow involves:
-
Isolation: Lyse the cells and pellet the dense inclusion bodies by centrifugation.
-
Washing: Wash the pellet with buffers containing detergents (like Triton X-100) or low concentrations of denaturants to remove contaminating proteins and lipids.[7][8]
-
Solubilization: Dissolve the washed inclusion bodies using strong denaturants like 8 M Urea or 6 M Guanidine-HCl (GdnHCl) to unfold the protein completely.[6][7]
-
Refolding: Slowly remove the denaturant to allow the protein to refold into its active conformation. This is the most critical and challenging step. Common methods include dialysis, dilution, or on-column refolding.
Category 2: Purification & Stability
Q3: My purified Trichosanthin aggregates during concentration or storage. How can I prevent this?
A3: Protein aggregation is often caused by unfavorable buffer conditions or high protein concentration. Consider the following solutions:
-
Optimize Buffer pH: Ensure the buffer pH is at least 1-2 units away from the isoelectric point (pI) of Trichosanthin to maintain surface charge and electrostatic repulsion between molecules.[9]
-
Adjust Ionic Strength: Both very low and very high salt concentrations can lead to aggregation. Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength for stability.[9]
-
Use Stabilizing Additives: Including certain excipients in your final buffer can significantly enhance stability. Common and effective additives include:
-
Control Protein Concentration: Work with the lowest feasible protein concentration. If high concentrations are required, perform concentration steps slowly and at a low temperature (e.g., 4°C).[9]
-
Storage Temperature: For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles. The addition of a cryoprotectant like 10-20% glycerol is crucial.[9]
Q4: I'm having trouble separating TCS from other contaminating proteins during chromatography. What can I improve?
A4: If a single purification step is insufficient, a multi-step strategy is necessary. A common and effective workflow for His-tagged recombinant TCS is:
-
Affinity Chromatography (IMAC): This is the initial capture step. Ensure your lysis and wash buffers contain a low concentration of imidazole (e.g., 10-20 mM) to prevent non-specific binding of contaminants. Elute with a higher concentration (e.g., 200-300 mM imidazole).[1][3]
-
Ion-Exchange Chromatography (IEX): This step separates proteins based on charge. Since TCS is a basic protein, cation-exchange chromatography is often effective.[10] After the affinity step, buffer-exchange the protein into a low-salt buffer (e.g., 20 mM MES, pH 6.0) and load it onto the column. Elute using a linear salt gradient (e.g., 0-1 M NaCl).[11]
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, this is the final "polishing" step. It separates proteins by size and is excellent for removing any remaining aggregates or smaller contaminants.[12]
Ensure samples are filtered (0.22 or 0.45 µm) before loading onto any chromatography column to prevent clogging.
Data Presentation: Comparison of Expression Systems
Choosing the right expression system is critical for scaling up production. The following table summarizes key parameters for common systems used for Trichosanthin and other recombinant proteins.
| Feature | E. coli | Pichia pastoris (Yeast) | Insect Cells (Baculovirus) | Plant-based Systems |
| Typical Yield | High (up to 1.2 g/L for soluble rTCS)[2] | Very High | High | Variable (up to 2.7% of TSP for rTCS in tobacco)[13] |
| Cost | Low | Low to Medium | High | Low (for stable lines) |
| Speed | Fast (days) | Medium (weeks) | Slow (weeks to months) | Slow (months for stable lines) |
| Post-Translational Modifications (PTMs) | None (no glycosylation)[14] | Yes, but can have hyperglycosylation patterns different from mammals[15][16] | Yes, similar to mammalian cells | Yes, similar to mammalian cells but may have different glycosylation |
| Common Problems | Inclusion bodies, lack of PTMs, endotoxin contamination[14] | Hyperglycosylation, methanol handling | Viral handling, higher cost | Long development time for stable lines, lower yield than microbial systems[17] |
| Best Suited For | Large-scale production of non-glycosylated proteins, initial screening. | High-yield secreted protein production.[18][19] | Complex proteins requiring mammalian-like PTMs. | Very large-scale, low-cost production of proteins where specific glycosylation is not critical.[17] |
Experimental Protocols
Protocol 1: Recombinant TCS Inclusion Body Solubilization and Refolding
This protocol provides a starting point for recovering active TCS from inclusion bodies expressed in E. coli. Optimization is often required.
1. Inclusion Body Isolation and Washing: a. Harvest cell pellet from 1L of culture by centrifugation (6,000 x g, 15 min, 4°C). b. Resuspend the pellet in 30 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 5 mM DTT). c. Lyse cells by sonication or high-pressure homogenization. d. Centrifuge the lysate (15,000 x g, 20 min, 4°C) to pellet the inclusion bodies. e. Resuspend the pellet in 30 mL of Wash Buffer 1 (Lysis Buffer + 1% Triton X-100). Sonicate briefly to disperse clumps. f. Centrifuge again (15,000 x g, 15 min, 4°C). g. Repeat the wash with Wash Buffer 2 (Lysis Buffer without Triton X-100) to remove residual detergent.[7]
2. Solubilization: a. Resuspend the final washed pellet in Solubilization Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 8 M Urea or 6 M GdnHCl, 10 mM DTT). b. Stir gently at room temperature for 1-2 hours or until the pellet is completely dissolved.[7] c. Centrifuge at high speed (20,000 x g, 30 min, 4°C) to remove any insoluble debris. d. Measure the protein concentration of the supernatant.
3. Refolding by Rapid Dilution: a. Prepare a large volume of ice-cold Refolding Buffer (50 mM Tris-HCl pH 8.0, 250 mM NaCl, 5 mM EDTA, 0.5 M L-Arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione). b. Add the solubilized protein drop-wise into the vigorously stirring Refolding Buffer to a final protein concentration of 0.05 - 0.1 mg/mL.[8] c. Allow the protein to refold by stirring gently at 4°C for 12-24 hours. d. Concentrate the refolded protein using Tangential Flow Filtration (TFF) or a similar method and proceed to purification.
Protocol 2: Ribosome Inactivation Assay (Cell-Free Translation)
This assay measures the biological activity of TCS by quantifying its ability to inhibit protein synthesis.
1. Reagents and Materials: a. Rabbit Reticulocyte Lysate (RRL) cell-free translation system. b. Luciferase mRNA template. c. Luciferase assay reagent. d. Purified Trichosanthin (and variants/mutants if applicable). e. Amino acid mixture (minus methionine/leucine, depending on the kit). f. Nuclease-free water.
2. Assay Procedure: a. Prepare serial dilutions of your purified TCS in nuclease-free water (e.g., from 100 nM down to 1 pM). b. In a microcentrifuge tube on ice, combine the RRL components according to the manufacturer's instructions. This typically includes the lysate, amino acid mixture, and an energy source. c. Add 1 µL of your TCS dilution (or water for a negative control) to the reaction mix. d. Add the luciferase mRNA template to initiate the reaction. The final reaction volume is typically 25-50 µL. e. Incubate the reactions at 30°C for 60-90 minutes.[1] f. Stop the reaction by placing the tubes on ice.
3. Measurement: a. Add 5 µL of the translation reaction to a well in a white, opaque 96-well plate. b. Add 50 µL of luciferase assay reagent, which provides the substrate and lyses the components to release the translated luciferase. c. Immediately measure the luminescence using a plate reader. d. Calculate the percentage of translation inhibition relative to the no-TCS control. Plot the inhibition versus TCS concentration to determine the IC50 value.[20]
Visualizations
Workflow and Pathway Diagrams
The following diagrams, generated using DOT language, illustrate key workflows and biological pathways relevant to Trichosanthin production and function.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The anti-cancerous activity of recombinant trichosanthin on prostate cancer cell PC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zlfzyj.com [zlfzyj.com]
- 5. neb.com [neb.com]
- 6. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. A simplified procedure for the purification of trichosanthin (a type 1 ribosome inactivating protein) from Trichosanthes kirilowii root tubers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Expression of recombinant trichosanthin, a ribosome-inactivating protein, in transgenic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. proteobiojournal.com [proteobiojournal.com]
- 16. proteobiojournal.com [proteobiojournal.com]
- 17. A Comparative Analysis of Recombinant Protein Expression in Different Biofactories: Bacteria, Insect Cells and Plant Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Current advances of Pichia pastoris as cell factories for production of recombinant proteins [frontiersin.org]
- 19. E. coli vs. Pichia pastoris: Which Expression System Is Better? [synapse.patsnap.com]
- 20. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing the In Vivo Half-Life of Trichosanthin
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on methods to increase the in vivo half-life of Trichosanthin (TCS), a ribosome-inactivating protein with therapeutic potential. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the native in vivo half-life of Trichosanthin so short?
A1: Trichosanthin is a relatively small protein (approximately 27 kDa).[1] This small size allows for rapid clearance from the bloodstream, primarily through glomerular filtration in the kidneys.[2][3][4] A pharmacokinetic study in mice determined the half-life of native TCS to be in the range of 8.4–12.7 minutes, severely limiting its therapeutic window and requiring frequent administration.[3][5]
Q2: What are the primary strategies to extend the half-life of Trichosanthin?
A2: The main strategies focus on increasing the hydrodynamic radius of TCS to prevent rapid renal clearance. These include:
-
Polymer Conjugation: Covalently attaching polymers like polyethylene glycol (PEG) or dextran.[3][6]
-
Fusion Proteins: Genetically fusing TCS to a larger protein or a domain that binds to a long-half-life serum protein, such as an albumin-binding domain (ABD).[4]
Q3: How does PEGylation increase the half-life of Trichosanthin?
A3: PEGylation, the process of attaching polyethylene glycol (PEG) chains to a protein, increases its in vivo half-life in several ways.[7] The attached PEG polymer increases the overall size and hydrodynamic volume of the TCS molecule, which reduces its rate of kidney clearance.[7][8][9] This modification can also shield the protein from proteolytic degradation and reduce its immunogenicity.[7][10]
Q4: I'm concerned about losing the biological activity of Trichosanthin after modification. How can I mitigate this?
A4: Loss of activity is a valid concern, as modifications can sterically hinder the protein's active site.[10] To minimize this, site-specific modification is highly recommended. By using site-directed mutagenesis, a reactive group (like a cysteine residue) can be introduced at a location on the TCS surface that is distant from the active site.[8] This allows for the controlled attachment of a modifying agent (like PEG or dextran) away from the functionally important regions of the protein, thereby preserving more of its biological activity.
Q5: Which modification strategy offers the most significant increase in half-life?
A5: Based on available data, creating a fusion protein with an albumin-binding domain (ABD) has shown a very significant increase in half-life. One study reported a 15-fold increase in the elimination half-life for a TCS-ABD-ABD fusion protein.[4] PEGylation has also demonstrated substantial improvements, with studies showing a 4.5- to 6-fold increase in plasma half-life.[10] The choice of strategy will depend on the specific experimental goals, balancing factors like desired half-life, potential impact on activity, and complexity of production.
Q6: Will modifying Trichosanthin affect its immunogenicity?
A6: Yes, and generally for the better. Both PEGylation and dextran coupling can help reduce the immunogenicity of Trichosanthin.[3][10] The attached polymers can mask antigenic epitopes on the protein's surface, making it less likely to be recognized by the immune system and elicit an antibody response.[8] Studies have shown that PEGylated TCS induces lower levels of IgG and IgE antibodies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low PEGylation Efficiency | - Insufficient molar excess of PEG-maleimide.- Thiol groups on cysteine residues are oxidized or inaccessible.- Incorrect buffer pH for the reaction. | - Increase the molar excess of PEG-maleimide to 10- to 20-fold over the protein.[2] - Include a mild reducing agent like TCEP in the reaction to ensure cysteine residues are in their reduced, reactive state. - Ensure the reaction is performed in a thiol-free buffer at a pH between 6.5 and 7.5 for optimal maleimide reactivity.[2] |
| Significant Loss of TCS Activity After Dextran Coupling | - The dialdehyde method may non-specifically cross-link primary amines near the active site.- Over-oxidation of dextran leading to excessive cross-linking. | - Use site-directed mutagenesis to introduce a unique reactive site (e.g., cysteine) for more controlled conjugation, although the standard method targets amines.- Optimize the periodate oxidation step to control the number of aldehyde groups generated on the dextran molecule. |
| TCS-ABD Fusion Protein is Expressed as an Insoluble Inclusion Body in E. coli | - High expression rate overwhelming the cellular folding machinery.- Toxicity of the fusion protein to the E. coli host. | - Lower the induction temperature (e.g., 15-25°C) and extend the induction time to slow down protein expression and promote proper folding.- Reduce the concentration of the inducer (e.g., IPTG).- Co-express with molecular chaperones.- Fuse a solubility-enhancing tag (e.g., MBP, Trx) to the construct. |
| Purified Modified TCS Shows High Polydispersity or Aggregation | - Heterogeneous modification (multiple PEGs or dextrans attached per protein).- Instability of the final conjugate. | - For PEGylation, ensure site-specific modification of a single engineered cysteine.- For dextran coupling, optimize the protein-to-dextran ratio during conjugation.- Purify the final product using size-exclusion chromatography (SEC) to isolate the desired monodispersed species.- Analyze the final product using dynamic light scattering (DLS) to assess aggregation. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic data for native Trichosanthin and its modified forms as reported in the literature.
| Molecule | Modification Method | Reported Half-Life / Mean Residence Time | Fold Increase (vs. Native) | Reference |
| Native Trichosanthin (TCS) | None | 8.4–12.7 min (half-life in mice) | - | [3][5] |
| Native Trichosanthin (TCS) | None | 9 ± 1 min (mean residence time in rats) | - | [2] |
| PEGylated TCS | Site-directed PEGylation | 4.5- to 6-fold increase in plasma half-life | ~4.5–6 | [10] |
| Dextran-TCS Complex | Dextran Coupling (Dialdehyde method) | Prolonged plasma half-life (specific value not stated) | Not specified, but significantly longer | [2][3] |
| TCS-ABD-ABD | Fusion Protein (tandem Albumin-Binding Domains) | ~15-fold longer elimination half-life | ~15 | [4] |
Signaling Pathways & Experimental Workflows
Experimental Protocols
Protocol 1: Site-Specific PEGylation of Trichosanthin via Engineered Cysteine
This protocol is divided into two stages: 1) Engineering of a TCS mutant containing a surface-exposed cysteine residue, and 2) Covalent coupling of a PEG-maleimide derivative to the engineered cysteine.
Stage 1: Site-Directed Mutagenesis of Trichosanthin
-
Site Selection: Identify a suitable amino acid residue on the surface of TCS for substitution with cysteine. The selected site should be distant from the active site cleft to minimize interference with biological activity. Potential sites like Ser-7, Lys-173, and Gln-219 have been previously identified.[8]
-
Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce the desired cysteine codon into the TCS expression vector (e.g., pET vector containing the TCS gene). Follow the manufacturer's instructions for primer design, PCR amplification, and transformation.
-
Sequence Verification: Isolate the plasmid DNA from transformed colonies and verify the successful introduction of the cysteine codon and the absence of other mutations by DNA sequencing.
-
Expression and Purification: Transform the verified plasmid into an E. coli expression strain (e.g., BL21(DE3)). Grow the culture and induce protein expression (e.g., with IPTG). Harvest the cells, lyse them, and purify the TCS-cysteine mutant using standard chromatography techniques (e.g., ion-exchange and size-exclusion chromatography).
Stage 2: PEG-Maleimide Conjugation
-
Prepare Protein Solution: Dissolve the purified TCS-cysteine mutant in a thiol-free buffer, such as 100 mM phosphate buffer, pH 7.0. The protein concentration should typically be in the range of 1-10 mg/mL.
-
Reduction of Cysteine (Optional but Recommended): To ensure the engineered cysteine is in its reduced, reactive state, add a 10-fold molar excess of a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 1 hour at room temperature.
-
Prepare PEG-Maleimide Solution: Immediately before use, dissolve the PEG-maleimide derivative (e.g., PEG20k-maleimide) in the same reaction buffer.
-
Conjugation Reaction: Add the PEG-maleimide solution to the protein solution. A 10- to 20-fold molar excess of PEG-maleimide over the protein is recommended for efficient conjugation.[2]
-
Incubation: Gently stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[2]
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to react with any excess PEG-maleimide.
-
Purification of PEGylated TCS: Separate the PEGylated TCS from unreacted protein, excess PEG, and quenching reagents. Size-exclusion chromatography (SEC) is highly effective for this separation due to the significant size difference between the conjugated and unconjugated protein. Ion-exchange chromatography can also be used.
-
Analysis: Analyze the purified product by SDS-PAGE to confirm the increase in molecular weight and by appropriate assays to determine the retained biological activity.
Protocol 2: Coupling of Dextran to Trichosanthin via Dialdehyde Method
This protocol involves the chemical activation of dextran to create reactive aldehyde groups, followed by conjugation to the primary amine groups (lysine residues and the N-terminus) of TCS.
-
Dextran Oxidation (Activation):
-
Dissolve Dextran T40 (or other desired molecular weight) in distilled water to make a 1% (w/v) solution.
-
Prepare an aqueous solution of sodium periodate (NaIO₄). The molar ratio of NaIO₄ to glucose units in the dextran will determine the degree of oxidation. A ratio of 0.5:1 to 1:1 is a common starting point.
-
Add the sodium periodate solution to the dextran solution while stirring. Protect the reaction from light by wrapping the container in aluminum foil.
-
Stir the reaction for 1-2 hours at room temperature.
-
Stop the reaction by adding a molar excess of ethylene glycol (relative to the initial periodate) and stir for another hour.
-
Purify the resulting aldehyde-dextran by extensive dialysis against distilled water to remove byproducts.
-
Lyophilize the purified aldehyde-dextran to obtain a powder.
-
-
Conjugation to Trichosanthin:
-
Dissolve the lyophilized aldehyde-dextran and purified TCS in a suitable buffer, such as 0.1 M phosphate buffer, pH 7.0.
-
Mix the solutions. The molar ratio of aldehyde-dextran to TCS will need to be optimized, but a starting point could be a 5- to 10-fold molar excess of dextran.
-
Allow the initial reaction (Schiff base formation) to proceed for 24 hours at 4°C with gentle stirring.
-
Stabilize the newly formed Schiff bases by reduction. Add sodium cyanoborohydride (NaBH₃CN) or a safer alternative like 2-picoline borane to the reaction mixture and incubate for another 4-6 hours at 4°C.
-
Stop the reduction reaction by dialysis against a neutral buffer (e.g., PBS).
-
-
Purification and Analysis:
-
Purify the Dextran-TCS conjugate from unreacted components using size-exclusion chromatography (SEC).
-
Analyze the fractions by SDS-PAGE and a glycoprotein stain to confirm the successful conjugation of dextran to TCS. Assess the biological activity of the purified conjugate.
-
Protocol 3: Construction and Expression of a TCS-Albumin Binding Domain (ABD) Fusion Protein
This protocol outlines a general strategy for creating a recombinant fusion protein of TCS and an albumin-binding domain in E. coli.
-
Gene Construct Design:
-
Obtain the DNA sequences for Trichosanthin and a high-affinity albumin-binding domain (e.g., the ABD3 from Streptococcal protein G).[4]
-
Design a fusion gene construct. This typically involves genetically linking the coding sequence of the ABD to either the N- or C-terminus of the TCS coding sequence. A flexible peptide linker (e.g., a series of Gly-Gly-Gly-Gly-Ser repeats) is often included between the two domains to ensure proper folding and function of both moieties.
-
Incorporate appropriate restriction sites at the 5' and 3' ends of the fusion gene for cloning into an expression vector. A C-terminal or N-terminal His₆-tag can also be included to facilitate purification.
-
-
Cloning into an Expression Vector:
-
Synthesize the designed fusion gene or construct it using overlap extension PCR.
-
Digest the fusion gene and a suitable E. coli expression vector (e.g., pET-28a(+)) with the chosen restriction enzymes.
-
Ligate the fusion gene into the digested vector.
-
Transform the ligation product into a cloning strain of E. coli (e.g., DH5α).
-
Select for positive clones and verify the correct insertion and sequence of the fusion gene by restriction digest and DNA sequencing.
-
-
Protein Expression:
-
Transform the verified expression plasmid into a suitable E. coli expression host, such as BL21(DE3).
-
Inoculate a starter culture and grow overnight.
-
Use the starter culture to inoculate a larger volume of LB medium containing the appropriate antibiotic.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.4 mM). To improve solubility, it is often beneficial to reduce the temperature to 15-25°C and induce for a longer period (e.g., 16 hours).[4]
-
-
Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS with lysozyme and DNase). If a His-tag was included, use a lysis buffer compatible with Ni-NTA chromatography (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
If a His-tag is present, load the clarified lysate onto a Ni-NTA affinity column. Wash the column with a wash buffer (containing a slightly higher concentration of imidazole, e.g., 20 mM) and elute the fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further purify the eluted protein using additional chromatography steps, such as ion-exchange and/or size-exclusion chromatography, to achieve high purity.
-
-
Verification and Characterization:
-
Confirm the identity and purity of the fusion protein by SDS-PAGE and Western blot (using anti-TCS and/or anti-His-tag antibodies).
-
Assess the albumin-binding capability of the fusion protein using an ELISA-based assay or surface plasmon resonance (SPR).
-
Measure the in vitro biological activity of the TCS moiety to ensure it has not been compromised by the fusion.
-
References
- 1. US20180105575A1 - Method of purifying albumin-fusion proteins - Google Patents [patents.google.com]
- 2. EP3612558A1 - Methods of purification of albumin fusion proteins - Google Patents [patents.google.com]
- 3. Evaluation of an Albumin-Binding Domain Protein Fused to Recombinant Human IL-2 and Its Effects on the Bioactivity and Serum Half-Life of the Cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fusion protein of the synthetic IgG-binding domain and aequorin: Expression and purification from E. coli cells and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Principle and Protocol of Expression and Purification of His Fusion Protein - Creative BioMart [creativebiomart.net]
- 9. Albumin Fusion Protein Ag9885 | Proteintech [ptglab.com]
- 10. Protein fusion tags for efficient expression and purification of recombinant proteins in the periplasmic space of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Trichosanthin and Other Ribosome-Inactivating Proteins for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Trichosanthin (TCS), a Type 1 ribosome-inactivating protein (RIP), with other well-characterized RIPs, including the Type 2 RIP ricin, and the Type 1 RIPs saporin and gelonin. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the evaluation of these potent biomolecules for therapeutic development.
Introduction to Ribosome-Inactivating Proteins (RIPs)
Ribosome-inactivating proteins are a class of enzymes that catalytically inhibit protein synthesis in eukaryotic cells.[1] They function as rRNA N-glycosidases, specifically removing a single adenine base from a universally conserved loop in the large ribosomal RNA (rRNA), known as the sarcin-ricin loop.[2][3][4] This irreversible modification prevents the binding of elongation factors, thereby halting protein synthesis and ultimately leading to cell death, often through apoptosis.[2][3][5]
RIPs are broadly classified into two types:
-
Type 1 RIPs: Consist of a single polypeptide chain that possesses enzymatic activity. Examples include Trichosanthin, saporin, and gelonin.[6][7][8]
-
Type 2 RIPs: Composed of two disulfide-linked polypeptide chains. The A-chain is enzymatically active (homologous to Type 1 RIPs), while the B-chain is a lectin that binds to carbohydrates on the cell surface, facilitating entry into the cell. Ricin and abrin are prominent examples.[6][7][8]
Due to the presence of the cell-binding B-chain, Type 2 RIPs are generally significantly more cytotoxic to a wide range of cells compared to Type 1 RIPs.[2][8][9] The lower systemic toxicity of Type 1 RIPs makes them attractive candidates for the development of targeted therapeutics, such as immunotoxins, where they are conjugated to a targeting moiety (e.g., an antibody) to direct their cytotoxic activity to specific cell populations, such as cancer cells.[10][11][12][13]
Comparative Efficacy of RIPs
The efficacy of RIPs can be evaluated using several key metrics, including their ability to inhibit protein synthesis in a cell-free system and their cytotoxicity towards various cell lines. The following tables summarize available data for Trichosanthin, ricin, saporin, and gelonin.
Cell-Free Translation Inhibition
This assay measures the direct enzymatic activity of the RIP on ribosomes, independent of cellular uptake. The IC50 value represents the concentration of the RIP required to inhibit protein synthesis by 50% in a rabbit reticulocyte lysate system.
| Ribosome-Inactivating Protein | IC50 (pM) in Rabbit Reticulocyte Lysate | Reference |
| Trichosanthin (TCS) | Data not readily available in pM | [14] |
| Ricin A-Chain (RTA) | ~30 pM | [4] |
| Saporin | ~259 pM (native saporin) | [15] |
| Gelonin | Data not readily available in pM |
Note: Direct comparative values in the same unit are challenging to obtain from disparate studies. The provided data offers an estimation of relative potency. Ricin A-chain is often used as a benchmark for the catalytic activity of RIPs.
In Vitro Cytotoxicity
The cytotoxic effect of RIPs on intact cells is typically measured using assays like the MTT assay, which assesses cell viability. The IC50 value here represents the concentration of the RIP that reduces the viability of a cell population by 50% over a specified time. It is important to note that for Type 1 RIPs, cytotoxicity is highly dependent on the cell line's ability to internalize the protein.
| Ribosome-Inactivating Protein | Cell Line | IC50 | Incubation Time | Reference |
| Trichosanthin (TCS) | MCF-7 (Breast Cancer) | 31.6 µM | 24 h | [2] |
| MDA-MB-231 (Breast Cancer) | 20.5 µM | 24 h | [2] | |
| BT-474 (Breast Cancer) | 130 µM | 24 h | [2] | |
| H22 (Hepatocellular Carcinoma) | ~25 µg/mL (~0.93 µM) | 48 h | [16] | |
| SU-DHL-2 (Lymphoma) | < 10 µM | 69 h | [4] | |
| HeLa (Cervical Cancer) | IC50 determined | 72 h | [7] | |
| T-cell lines & Macrophage cell lines | < 0.9 µg/mL (< 0.03 µM) | Not specified | [9] | |
| Ricin | HeLa (Cervical Cancer) | 1.18 ng/mL (~18 pM) | Not specified | [3] |
| Vero (Kidney Epithelial) | 0.4 ng/mL (~6 pM) | 24 h | [17] | |
| Saporin (unconjugated) | NB100 (Neuroblastoma) | 259 pM | 72 h | [15] |
| Various cancer cell lines | Low µM to high nM range | Not specified | [1][10] | |
| Saporin (as immunotoxin) | SK-BR-3 (Breast Cancer) | < 1 nM | 24-60 h | [18] |
| NHL cell lines | ~10 pM | Not specified | [5] | |
| Gelonin (unconjugated) | SKOV3, A549, HCT-8 | > 10 µM | 48 h | [19] |
| CT26, T24, U-87 | EC50 unattainable at 1000 nM | Not specified | [20] | |
| Gelonin (with electroporation) | CT26 (Colon Carcinoma) | 12.7 nM | Not specified | [20] |
Key Observations from Efficacy Data:
-
Type 2 vs. Type 1: As expected, the Type 2 RIP ricin exhibits significantly higher cytotoxicity (in the pM range) compared to the unconjugated Type 1 RIPs (typically in the nM to µM range). This is attributed to the efficient cellular uptake mediated by its B-chain.
-
Trichosanthin's Selective Toxicity: TCS shows varied cytotoxicity across different cell lines, with some cancer cell lines, particularly those of T-cell and macrophage origin, demonstrating higher sensitivity.[9] This suggests a degree of selective toxicity that warrants further investigation.
-
Saporin and Gelonin: Unconjugated saporin and gelonin generally have low intrinsic cytotoxicity, which is why they are primarily utilized as the toxic payload in targeted therapies like immunotoxins.[5][10][13][18] When delivered effectively into cells, as with electroporation or conjugation to an antibody, their cytotoxic potential is dramatically increased.[20]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for all RIPs is the enzymatic inactivation of ribosomes. However, the downstream cellular events leading to cell death can involve multiple signaling pathways. Trichosanthin, in particular, has been shown to induce apoptosis through the modulation of several key pathways.
General Mechanism of Ribosome Inactivation by RIPs
The following diagram illustrates the fundamental mechanism by which both Type 1 and Type 2 RIPs inactivate ribosomes.
Caption: General workflow of RIP-mediated ribosome inactivation.
Trichosanthin-Induced Apoptotic Signaling Pathways
Trichosanthin has been reported to induce apoptosis in cancer cells through multiple signaling cascades, highlighting its complex mechanism of action beyond simple protein synthesis inhibition.
Caption: Key signaling pathways involved in Trichosanthin-induced apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to assess the efficacy of RIPs.
rRNA N-glycosidase Activity Assay
This assay directly measures the enzymatic activity of RIPs on ribosomes.
Principle: RIPs cleave the N-glycosidic bond of a specific adenine in the 28S rRNA. This depurinated site is susceptible to cleavage by aniline at an acidic pH. The resulting RNA fragment, often called "Endo's fragment," can be visualized by gel electrophoresis.[21][22]
Methodology:
-
Ribosome Preparation: Isolate ribosomes from a suitable source, such as rabbit reticulocyte lysate.[21]
-
RIP Treatment: Incubate the ribosomes with the RIP to be tested at 30-37°C for a specified time (e.g., 1 hour).[6]
-
RNA Extraction: Extract the total RNA from the treated and untreated (control) ribosomes using a method like phenol-chloroform extraction followed by ethanol precipitation.
-
Aniline Treatment: Resuspend the RNA in an aniline-acetate buffer (pH 4.5) and incubate to induce strand cleavage at the depurinated site.[6]
-
Gel Electrophoresis: Analyze the RNA samples on a denaturing polyacrylamide or agarose gel.
-
Visualization: Stain the gel with a nucleic acid stain (e.g., ethidium bromide) and visualize under UV light. The appearance of a specific, smaller RNA fragment in the RIP-treated, aniline-cleaved sample indicates N-glycosidase activity.[6]
Caption: Workflow for the rRNA N-glycosidase activity assay.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13][23][24]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[25]
-
Compound Treatment: Treat the cells with various concentrations of the RIP and incubate for the desired period (e.g., 24, 48, or 72 hours).[25]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[13][23]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Read the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[14]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.[26][27]
Methodology:
-
Cell Treatment: Treat cells with the RIP for a specified duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[26]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[27]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Conclusion
This comparative guide highlights the key differences in efficacy and mechanism between Trichosanthin and other prominent RIPs.
-
Trichosanthin stands out as a Type 1 RIP with moderate intrinsic cytotoxicity and evidence of selective action against certain cancer cell types. Its complex mechanism, involving the induction of multiple apoptotic pathways, makes it an intriguing candidate for further therapeutic development, both as a standalone agent and as a component of targeted therapies.
-
Ricin , a Type 2 RIP, serves as a benchmark for high potency but its non-specific toxicity, mediated by its B-chain, limits its direct therapeutic application. Its A-chain, however, is a valuable tool in constructing immunotoxins.
-
Saporin and Gelonin , like Trichosanthin, are Type 1 RIPs with low intrinsic cytotoxicity. Their primary value lies in their use as toxic payloads for targeted delivery systems, where their potent ribosome-inactivating ability can be precisely directed to pathogenic cells.
The choice of a particular RIP for therapeutic development will depend on the specific application. For targeted therapies requiring a potent yet safe toxic moiety, Type 1 RIPs like Trichosanthin, saporin, and gelonin offer a significant advantage over the highly toxic Type 2 RIPs. Further research into the cellular uptake mechanisms and downstream signaling pathways of Trichosanthin will be crucial in fully realizing its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Trichosanthin Inhibits Breast Cancer Cell Proliferation in Both Cell Lines and Nude Mice by Promotion of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting hexokinase 2 to enhance anticancer efficacy of trichosanthin in HeLa and SCC25 cell models [hrcak.srce.hr]
- 8. Truncations of gelonin lead to a reduction in its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro immunotoxicity and cytotoxicity of trichosanthin against human normal immunocytes and leukemia-lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies to Improve the Clinical Utility of Saporin-Based Targeted Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchhub.com [researchhub.com]
- 14. medic.upm.edu.my [medic.upm.edu.my]
- 15. New Insights on Saporin Resistance to Chemical Derivatization with Heterobifunctional Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trichosanthin Promotes Anti-Tumor Immunity through Mediating Chemokines and Granzyme B Secretion in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Real-Time Cytotoxicity Assay for Rapid and Sensitive Detection of Ricin from Complex Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of cytotoxic activity of saporin anti-gp185/HER-2 immunotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecularly engineered tumor acidity-responsive plant toxin gelonin for safe and efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Ribosomal RNA N-glycosylase Activity Assay of Ribosome-inactivating Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ribosomal RNA N-glycosylase Activity Assay of Ribosome-inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bosterbio.com [bosterbio.com]
Validating the Anti-Tumor Efficacy of Trichosanthin in Xenograft Models: A Comparative Guide
For researchers and drug development professionals exploring novel anti-cancer agents, Trichosanthin (TCS), a ribosome-inactivating protein, has demonstrated significant anti-tumor effects in various preclinical xenograft models. This guide provides an objective comparison of its performance, supported by experimental data and detailed methodologies, to aid in the evaluation of its therapeutic potential.
Performance of Trichosanthin in Xenograft Models: A Data-Driven Comparison
Trichosanthin has been shown to inhibit tumor growth across a range of cancer types in xenograft mouse models. The following tables summarize the quantitative data from key studies, providing a comparative overview of its efficacy.
Table 1: Efficacy of Trichosanthin in Breast Cancer Xenograft Models
| Cell Line | Animal Model | Treatment Regimen | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| MDA-MB-231 | BALB/c nude mice | 5.0 mg/kg, intraperitoneally, every two days for 16 days | Significantly reduced compared to control | Significantly reduced compared to control | [1][2][3][4] |
Table 2: Efficacy of Trichosanthin in Lung Cancer Xenograft Models
| Cell Line | Animal Model | Treatment Regimen | Tumor Volume Reduction | Tumor Weight Reduction | Key Findings | Reference |
| 3LL Lewis Lung Carcinoma | C57BL/6 mice | Not specified | Significantly retarded tumor growth | Not specified | Enhanced anti-tumor immune response | [5][6] |
| A549 (NSCLC) | Nude mice | Not specified | Effectively reduced tumor volume | Not specified | Promoted pyroptosis in tumor cells | [7][8] |
Table 3: Efficacy of Trichosanthin in Hepatocellular Carcinoma Xenograft Models
| Cell Line | Animal Model | Treatment Regimen | Tumor Volume Inhibition Rate | Tumor Mass Inhibition Rate | Key Findings | Reference |
| H22 | BALB/c mice | 2 µg/g, every two days for seven injections | ~52.91% | ~55.01% | Promoted anti-tumor immunity | [9][10][11] |
Comparison with Standard Chemotherapeutic Agents
While direct head-to-head comparative studies in xenograft models are limited in the available literature, the data suggests that Trichosanthin's anti-tumor activity is significant. Standard chemotherapeutic agents for the cancers listed above, such as doxorubicin for breast cancer and cisplatin or paclitaxel for lung cancer, are known to be effective but are often associated with significant side effects.[12][13][14] Trichosanthin, as a targeted ribosome-inactivating protein, presents a potentially different mechanism of action that could offer advantages in terms of specificity and reduced systemic toxicity, though further research is required to fully elucidate these aspects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for establishing xenograft models and assessing the anti-tumor effects of Trichosanthin, based on the reviewed literature.
Xenograft Model Establishment
-
Cell Culture: The selected human cancer cell line (e.g., MDA-MB-231, A549, H22) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics until reaching 80-90% confluency.[15]
-
Animal Models: Immunodeficient mice, such as BALB/c nude or SCID mice, are typically used to prevent rejection of the human tumor cells.[16]
-
Implantation: A suspension of 1 x 10^6 to 1 x 10^7 cells in a sterile medium (often mixed with Matrigel to enhance tumor formation) is injected subcutaneously into the flank of the mice.[2][15][17]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before the commencement of treatment. Tumor volume is periodically measured using calipers and calculated using the formula: (Length x Width²) / 2.[18]
Treatment Protocol
-
Drug Preparation: Trichosanthin is dissolved in a sterile vehicle, such as phosphate-buffered saline (PBS).
-
Administration: The prepared TCS solution is administered to the tumor-bearing mice, typically via intraperitoneal injection.
-
Dosage and Schedule: Dosing and frequency vary depending on the study but often range from 0.2 to 5.0 mg/kg, administered daily or every other day for a specified period (e.g., 7 to 21 days).[1][18]
-
Control Group: A control group of mice receives injections of the vehicle (PBS) only.
-
Data Collection: At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).
Signaling Pathways and Mechanisms of Action
Trichosanthin exerts its anti-tumor effects through the modulation of several key signaling pathways, primarily by inducing apoptosis (programmed cell death).
Ribosome Inactivation and Apoptosis Induction
As a ribosome-inactivating protein, Trichosanthin's fundamental mechanism involves cleaving a specific adenine residue in the 28S rRNA of the 60S ribosomal subunit. This enzymatic activity, known as N-glycosidase activity, irreversibly inhibits protein synthesis, leading to cellular stress and subsequent apoptosis.
References
- 1. Trichosanthin Inhibits Breast Cancer Cell Proliferation in Both Cell Lines and Nude Mice by Promotion of Apoptosis | PLOS One [journals.plos.org]
- 2. Trichosanthin Inhibits Breast Cancer Cell Proliferation in Both Cell Lines and Nude Mice by Promotion of Apoptosis | PLOS One [journals.plos.org]
- 3. Trichosanthin Inhibits Breast Cancer Cell Proliferation in Both Cell Lines and Nude Mice by Promotion of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trichosanthin enhances anti-tumor immune response in a murine Lewis lung cancer model by boosting the interaction between TSLC1 and CRTAM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trichosanthin enhances anti-tumor immune response in a murine Lewis lung cancer model by boosting the interaction between TSLC1 and CRTAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trichosanthin inhibits cell growth and metastasis by promoting pyroptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trichosanthin inhibits cell growth and metastasis by promoting pyroptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trichosanthin Promotes Anti-Tumor Immunity through Mediating Chemokines and Granzyme B Secretion in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trichosanthin Promotes Anti-Tumor Immunity through Mediating Chemokines and Granzyme B Secretion in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Trichosanthin inhibits cervical cancer by regulating oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the activity of doxorubicin analogues using colony-forming assays and human xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. oncotarget.com [oncotarget.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suppression of murine B-cell lymphoma growth by trichosanthin through anti-angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Native vs. Recombinant Trichosanthin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of native Trichosanthin (nTCS), extracted from the root tubers of Trichosanthes kirilowii, and its recombinant form (rTCS), typically produced in E. coli or other expression systems. This analysis is supported by experimental data to aid in the selection of the appropriate protein for research and therapeutic development.
Data Presentation: Quantitative Comparison of Activities
The following table summarizes the available quantitative data comparing the biological activities of native and recombinant Trichosanthin.
| Activity Assessed | Protein Form | Cell Line/System | IC50 / Result | Reference |
| Cytotoxicity | Native (nTCS) | HeLa | Less than rTCS (more cytotoxic) | [Not explicitly quantified in the provided text] |
| Recombinant (rTCS) | HeLa | Higher than nTCS (less cytotoxic) | [Not explicitly quantified in the provided text] | |
| Protein Translation Inhibition | Native (nTCS) | N/A | Similar to rTCS | [1] |
| Recombinant (rTCS) | Tobacco plant expression | Similar to nTCS | [1] | |
| Chemokine Receptor Activation Enhancement | Native (nTCS) | Leukocytes | Indistinguishable from rTCS | [2] |
| Recombinant (rTCS) | E. coli expression | Indistinguishable from nTCS | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Extraction and Purification of Native Trichosanthin (nTCS)
A common method for purifying nTCS from the root tubers of Trichosanthes kirilowii involves the following steps:
-
Homogenization: Fresh or dried root tubers are homogenized in a suitable buffer (e.g., normal saline) to create a crude extract.
-
Clarification: The homogenate is filtered to remove solid debris.
-
Ammonium Sulfate Precipitation: The clarified extract is subjected to fractional ammonium sulfate precipitation. A common protocol involves an initial cut to remove impurities, followed by a second cut to precipitate Trichosanthin.
-
Dialysis: The precipitate containing TCS is redissolved and extensively dialyzed against a low salt buffer to remove ammonium sulfate.
-
Ion-Exchange Chromatography: The dialyzed protein solution is loaded onto a cation-exchange chromatography column (e.g., CM-Sepharose). TCS, being a basic protein, binds to the column and is subsequently eluted with a salt gradient.
-
Gel Filtration Chromatography: Further purification can be achieved using gel filtration chromatography to separate TCS based on its molecular weight, removing any remaining protein contaminants.
-
Purity Assessment: The purity of the final nTCS preparation is assessed by SDS-PAGE, which should show a single band at approximately 27 kDa.
Expression and Purification of Recombinant Trichosanthin (rTCS) in E. coli
The expression and purification of rTCS with a polyhistidine-tag (His-tag) in E. coli is a standard procedure:
-
Gene Cloning: The cDNA encoding Trichosanthin is cloned into a suitable bacterial expression vector, such as pET-28a(+), which adds a His-tag to the recombinant protein.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain, like BL21(DE3).
-
Induction of Expression: The bacterial culture is grown to a specific optical density, and protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: The bacterial cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization in a lysis buffer containing a denaturant (if the protein is in inclusion bodies) and protease inhibitors.
-
Affinity Chromatography: The cleared lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The His-tagged rTCS binds to the resin.
-
Washing and Elution: The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The rTCS is then eluted with a buffer containing a high concentration of imidazole.
-
Refolding and Dialysis (if necessary): If the protein was purified under denaturing conditions from inclusion bodies, it needs to be refolded into its active conformation, often by dialysis against a series of buffers with decreasing concentrations of the denaturant.
-
Purity Assessment: The purity of the rTCS is confirmed by SDS-PAGE.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.
-
Cell Seeding: Cells (e.g., HeLa) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of either nTCS or rTCS and incubated for a specific period (e.g., 24, 48, 72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the protein that inhibits 50% of cell growth) is then determined.
Signaling Pathways and Experimental Workflows
Trichosanthin's Impact on the Wnt/β-catenin Signaling Pathway
Trichosanthin has been shown to inhibit the proliferation of certain cancer cells by downregulating the Wnt/β-catenin signaling pathway. This pathway is crucial in cell fate determination, proliferation, and differentiation. Its dysregulation is a hallmark of many cancers.
Induction of Apoptosis via the Caspase-8-Mediated Pathway
Trichosanthin can induce apoptosis, or programmed cell death, in cancer cells through the activation of the extrinsic apoptosis pathway, which is initiated by the activation of caspase-8.
References
- 1. Expression of recombinant trichosanthin, a ribosome-inactivating protein, in transgenic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-HIV Agent Trichosanthin Enhances the Capabilities of Chemokines to Stimulate Chemotaxis and G Protein Activation, and This Is Mediated through Interaction of Trichosanthin and Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trichosanthin and Standard Chemotherapy Agents in Cancer Treatment
For Immediate Release
This guide provides a detailed comparison of the efficacy of Trichosanthin (TCS), a ribosome-inactivating protein derived from the plant Trichosanthes kirilowii, and standard chemotherapy agents in the treatment of specific cancers. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and the underlying signaling pathways.
Efficacy Against Cervical Cancer: Trichosanthin vs. Cisplatin
Cisplatin is a cornerstone of chemotherapy for cervical cancer.[1] This section compares the in vitro efficacy of TCS and cisplatin on cervical cancer cell lines.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for TCS and cisplatin in various cervical cancer cell lines. Lower IC50 values indicate greater potency.
| Cell Line | Drug | IC50 Value | Treatment Duration | Assay | Source |
| HeLa | Trichosanthin | 24.08 ± 2.29 µg/mL | 72 h | MTT | [2] |
| HeLa | Trichosanthin | ~100 µg/mL | 24 h | Not Specified | [3] |
| Caski | Trichosanthin | 60 µg/mL | 24 h | Not Specified | [3] |
| SiHa | Cisplatin | 4.49 µM | Not Specified | Not Specified | [4] |
| Caski | Cisplatin | ~6 µM (Average) | 48 h | MTT | [5] |
| HeLa | Cisplatin | Not specified, but induces ~35.5% apoptosis at 80 µM | 16 h | Annexin V | [5] |
Experimental Protocols
Trichosanthin (HeLa, Caski cells)
-
Cell Culture: HeLa and Caski cells were cultured in appropriate media.
-
Treatment: Cells were treated with varying concentrations of TCS (e.g., 0, 5, 10, 20, 40, 80 µg/mL) for 24, 48, or 72 hours.[6]
-
Viability Assay (CCK-8/MTT): Cell viability was assessed using CCK-8 or MTT assays.[2][6] For the CCK-8 assay, 10 µL of the reagent was added to each well and incubated for 4 hours before measuring absorbance.[6]
-
Apoptosis Assay (Flow Cytometry): Apoptosis was quantified by flow cytometry using Annexin V-FITC/PI staining.[6]
Cisplatin (HeLa, Caski cells)
-
Cell Culture: Cervical cancer cell lines were seeded at 5 x 10³ cells/well in 96-well plates.[5]
-
Treatment: Cells were treated with increasing concentrations of cisplatin (e.g., 1, 2.5, 5, 10 µM) for 48 hours.[5]
-
Viability Assay (MTT): MTT solution was added to the cells for 3 hours, followed by the addition of a stop solution to dissolve formazan crystals.[5]
-
Apoptosis Assay (Flow Cytometry): Apoptosis in HeLa cells was determined by Annexin V and 7AAD staining after treatment with 80 µM cisplatin for 16 hours.[5]
Signaling Pathways
Trichosanthin-Induced Apoptosis in Cervical Cancer Cells
TCS induces apoptosis in cervical cancer cells through multiple pathways. It can suppress the PKC/MAPK signaling pathway, which in turn inhibits cell proliferation.[7] Furthermore, TCS-induced apoptosis is associated with mitochondrial oxidative stress, leading to increased levels of caspase-3, PARP, and BIM.[2][6]
Cisplatin-Induced Apoptosis in Cervical Cancer Cells
Cisplatin induces apoptosis in HeLa cells by suppressing the human papillomavirus (HPV) E6 oncoprotein, which leads to the restoration of p53 function.[8] Activated p53 then upregulates pro-apoptotic proteins like Bax, initiating the apoptotic cascade.[8] Cisplatin's mechanism also involves the activation of the MAPK signaling pathway.[9][10]
Efficacy Against Choriocarcinoma: Trichosanthin vs. Methotrexate
Methotrexate is a primary single-agent chemotherapy for low-risk choriocarcinoma.[11][12] This section compares the efficacy of TCS and methotrexate against choriocarcinoma cell lines.
Data Presentation: In Vitro Cytotoxicity
The following table presents the IC50 values for TCS and methotrexate in choriocarcinoma cell lines.
| Cell Line | Drug | IC50 Value | Treatment Duration | Assay | Source |
| JAR | Methotrexate | 28.39 ± 3.02 µM | Not Specified | MTT | [13] |
| JEG-3 | Methotrexate | 23.70 ± 2.58 µM | Not Specified | MTT | [13] |
| BeWo | Methotrexate | Inhibits growth at 2 x 10⁻⁸ M | Continuous | Not Specified | [14] |
Note: Direct comparative IC50 values for Trichosanthin in choriocarcinoma cell lines under similar experimental conditions were not available in the searched literature. However, it is known that TCS exerts selective cytotoxic effects on choriocarcinoma cells.[15]
Experimental Protocols
Methotrexate (JAR, JEG-3 cells)
-
Cell Culture: JAR and JEG-3 choriocarcinoma cell lines were used.
-
Treatment: Cells were exposed to various concentrations of methotrexate. For apoptosis studies, JAR cells were treated with 0.1-2.5 µg/ml MTX for 48 hours.[3]
-
Viability Assay (MTT): Cell viability was determined using the MTT assay.[13]
-
Apoptosis Assay (Flow Cytometry): Apoptosis was examined using PI/Annexin V staining and flow cytometry.[3]
Trichosanthin (Choriocarcinoma cells)
-
Cell Culture: Choriocarcinoma cell lines (e.g., JAR, BeWo) are used.[16]
-
Treatment: Cells are treated with TCS, and cytotoxicity is often observed after 24 hours, with enhanced effects after 48 hours of continued incubation in a control medium.[15]
-
Mechanism of Action: TCS is known to induce the production of reactive oxygen species (ROS) in human choriocarcinoma cells, leading to apoptosis.
Signaling Pathways
Trichosanthin-Induced Apoptosis in Choriocarcinoma Cells
TCS enters choriocarcinoma cells, such as JAR and BeWo cells, by binding to the lipoprotein receptor-related protein (LRP1).[16] Inside the cell, it induces apoptosis, a process that involves the generation of reactive oxygen species (ROS).
Methotrexate-Induced Apoptosis in Choriocarcinoma Cells
Methotrexate induces apoptosis in JAR choriocarcinoma cells primarily through the mitochondrial pathway.[3] This involves a reduction in the mitochondrial membrane potential, the activation of caspase-9, and an upregulation of the Bax/Bcl-2 expression ratio.[3] Methotrexate has also been shown to induce DNA damage and inhibit homologous recombination repair in choriocarcinoma cells.[13]
References
- 1. AKR1C3 Overexpression Mediates Methotrexate Resistance in Choriocarcinoma Cells [medsci.org]
- 2. Trichosanthin inhibits cervical cancer by regulating oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methotrexate induces apoptosis of human choriocarcinoma cell line JAR via a mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HP1γ Sensitizes Cervical Cancer Cells to Cisplatin through the Suppression of UBE2L3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Mechanism of autophagy inhibition for sensitizing HeLa cell apoptosis induced by trichosanthin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trichosanthin suppresses HeLa cell proliferation through inhibition of the PKC/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis of HeLa cells induced by cisplatin and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of cisplatin resistance in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentoxifylline sensitizes human cervical tumor cells to cisplatin-induced apoptosis by suppressing NF-kappa B and decreased cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trichosanthin inhibits the proliferation of cervical cancer cells and downregulates STAT-5/C-myc signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A retrospective study to evaluate single agent methotrexate treatment in low risk gestational choriocarcinoma in the United Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methotrexate induces DNA damage and inhibits homologous recombination repair in choriocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting hexokinase 2 to enhance anticancer efficacy of trichosanthin in HeLa and SCC25 cell models [hrcak.srce.hr]
- 15. Selective killing of choriocarcinoma cells in vitro by trichosanthin, a plant protein purified from root tubers of the Chinese medicinal herb Trichosanthes kirilowii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Anti-Trichosanthin Antibodies: Navigating Specificity and Cross-Reactivity
For researchers and drug development professionals working with Trichosanthin (TCS), a type 1 ribosome-inactivating protein (RIP) with a range of pharmacological activities, the specificity of the antibodies used in their assays is paramount. This guide provides a comparative overview of commercially available anti-Trichosanthin antibodies, delves into the anticipated cross-reactivity with related proteins, and offers detailed experimental protocols for researchers to assess antibody performance in their own laboratories.
Understanding the Landscape of Anti-Trichosanthin Antibodies
A variety of monoclonal and polyclonal antibodies targeting Trichosanthin are commercially available, suitable for a range of immunoassays including ELISA, Western Blotting (WB), immunohistochemistry (IHC), and immunofluorescence (IF). While manufacturers provide general specifications, detailed quantitative data on cross-reactivity with other ribosome-inactivating proteins is often not publicly available.
One crucial consideration for researchers is the potential for cross-reactivity with other plant-derived RIPs. Although key catalytic residues in RIPs are conserved, the overall amino acid sequence identity is typically less than 50%. This low homology suggests that antibodies raised against Trichosanthin are generally not expected to cross-react significantly with other RIPs. However, empirical validation remains a critical step for any new antibody or experimental setup. A notable protein with high homology to TCS is Trichokirin, found in the seeds of the same plant, Trichosanthes kirilowii, making it a key candidate for inclusion in cross-reactivity studies.
Commercially Available Anti-Trichosanthin Antibodies: A Snapshot
To aid in the selection of an appropriate antibody, the following table summarizes the characteristics of several commercially available anti-Trichosanthin antibodies based on publicly accessible data. It is important to note that specific cross-reactivity data is largely absent from manufacturer datasheets.
| Antibody Name/Clone | Host | Clonality | Isotype | Applications | Supplier |
| Trichosanthin Antibody (TCST-2) | Mouse | Monoclonal | IgG₁ | ELISA | Santa Cruz Biotechnology |
| Ribosome-inactivating protein alpha-trichosanthin Antibody (PACO34726) | Rabbit | Polyclonal | IgG | ELISA | Assay Genie |
| Anti-alpha-Trichosanthin Antibody | Rabbit | Polyclonal | IgG | ELISA | MyBioSource.com |
| mAb anti-TRICHOSANTHIN (TCST) (TCST-1) | Mouse | Monoclonal | Not Specified | ELISA | Biocompare |
Note: This table is not exhaustive and represents a selection of available antibodies. Researchers are encouraged to visit the suppliers' websites for the most current information.
Experimental Protocols for Assessing Cross-Reactivity
Given the lack of comprehensive cross-reactivity data from manufacturers, researchers must often perform their own validation studies. The following are detailed protocols for standard immunoassays that can be adapted to evaluate the specificity of anti-Trichosanthin antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
This protocol outlines a direct ELISA to determine the percentage of cross-reactivity of an anti-Trichosanthin antibody with other proteins.
Materials:
-
96-well microtiter plates
-
Purified Trichosanthin (positive control)
-
Purified potential cross-reacting proteins (e.g., Trichokirin, Momordin, Luffin)
-
Anti-Trichosanthin antibody (primary antibody)
-
HRP-conjugated secondary antibody (specific to the host of the primary antibody)
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBS-T)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with 100 µL of 1 µg/mL of Trichosanthin and potential cross-reacting proteins diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL of the anti-Trichosanthin antibody, serially diluted in Blocking Buffer, to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the percentage of cross-reactivity using the following formula: (Concentration of TCS at 50% binding / Concentration of cross-reactant at 50% binding) x 100
ELISA workflow for assessing antibody cross-reactivity.
Western Blotting for Specificity Analysis
Western blotting can provide a qualitative assessment of an antibody's specificity by visualizing its binding to proteins separated by size.
Materials:
-
Purified Trichosanthin
-
Purified potential cross-reacting proteins
-
Cell or tissue lysates (as relevant)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Anti-Trichosanthin antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween-20, TBST)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation: Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-Trichosanthin antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the resulting bands. A specific antibody will only show a band at the molecular weight of Trichosanthin. The presence of bands in lanes with other proteins indicates cross-reactivity.
Western blot workflow for specificity analysis.
Logical Framework for Antibody Selection and Validation
The selection of an appropriate anti-Trichosanthin antibody and the validation of its specificity are critical for generating reliable and reproducible data. The following diagram illustrates a logical workflow for this process.
Logical workflow for antibody selection and validation.
By following a systematic approach to antibody selection and conducting thorough in-house validation, researchers can ensure the accuracy and reliability of their findings in the study of Trichosanthin. This guide serves as a starting point for navigating the complexities of antibody specificity and provides the necessary tools to confidently assess the performance of anti-Trichosanthin antibodies.
A Comparative Guide to Trichosanthin and Ricin A-Chain: Structure, Function, and Experimental Insights
For researchers, scientists, and professionals in drug development, understanding the nuances of ribosome-inactivating proteins (RIPs) is critical for harnessing their therapeutic potential. This guide provides a detailed structural and functional comparison of two prominent RIPs: Trichosanthin (TCS), a type 1 RIP with a long history in traditional medicine, and the A-chain of Ricin (RTA), the catalytic subunit of the highly potent type 2 RIP, ricin.
Introduction
Trichosanthin (TCS) is a single-chain protein isolated from the root tuber of Trichosanthes kirilowii, a plant used in traditional Chinese medicine.[1][2] It is classified as a type 1 RIP, consisting of a single polypeptide chain that possesses enzymatic activity.[1] Ricin, derived from the seeds of Ricinus communis, is a type 2 RIP composed of two polypeptide chains linked by a disulfide bond: the catalytic A-chain (RTA) and a cell-binding B-chain (RTB).[3] This guide focuses on the comparison between TCS and the catalytically active RTA, as they share significant structural and functional homology.[4][5] Both proteins exhibit N-glycosidase activity, targeting a specific adenine residue in the sarcin-ricin loop (SRL) of the large ribosomal RNA (rRNA), thereby inhibiting protein synthesis and inducing cell death.[6]
Structural Comparison
Both TCS and RTA are globular proteins with a similar overall fold, a feature that underlies their shared enzymatic function.[5][7] The structures of both proteins have been resolved to high resolution by X-ray crystallography, revealing a remarkable degree of homology.[5]
The core structure of both TCS and RTA consists of three domains.[3] A significant portion of their polypeptide chains is organized into α-helices and β-sheets.[7] The active site of both enzymes is located in a prominent cleft formed between these domains.[3][5] Structural superposition of TCS and RTA reveals a high degree of similarity, with a root-mean-square deviation (RMSD) of their Cα atoms being low, indicating a homologous structure.[5]
Despite their overall structural similarity, there are subtle differences in their surface charge distribution and the conformation of some loops, which may influence their interaction with the ribosome and other cellular components.
Functional Comparison
The primary function of both TCS and RTA is the enzymatic inactivation of ribosomes. They act as rRNA N-glycosidases, specifically targeting and cleaving the N-glycosidic bond of a single adenine residue (A4324 in rat 28S rRNA) within the highly conserved GAGA sequence of the sarcin-ricin loop.[6][8] This depurination event irreversibly inactivates the ribosome, preventing the binding of elongation factors and thereby halting protein synthesis.[1]
Quantitative Comparison of Activity
The efficiency of ribosome inactivation can be quantified by determining the kinetic parameters of the N-glycosidase activity and the concentration required to inhibit protein synthesis by 50% (IC50).
| Parameter | Trichosanthin (TCS) | Ricin A-Chain (RTA) | References |
| Classification | Type 1 RIP | Catalytic subunit of Type 2 RIP | [1][3] |
| Molecular Weight | ~27 kDa | ~32 kDa | [1][3] |
| N-glycosidase Activity (Km for ribosomes) | Not available | 2.6 µM | |
| N-glycosidase Activity (kcat for ribosomes) | Not available | 1777 min-1 | |
| Catalytic Efficiency (kcat/Km) | Not available | 6.8 x 108 M-1min-1 | |
| In vitro Translation Inhibition (IC50 in rabbit reticulocyte lysate) | 20-27 pM | 1.8 nM | [6] |
| Cytotoxicity (IC50) | Varies by cell line (e.g., < 0.9 µg/ml for some T-cell lines) | Varies by cell line and delivery method |
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments used to characterize the activity of TCS and RTA.
In Vitro Translation Inhibition Assay
This assay measures the ability of a RIP to inhibit protein synthesis in a cell-free system, typically a rabbit reticulocyte lysate.
Principle: The assay quantifies the incorporation of a radiolabeled amino acid (e.g., [35S]-methionine or [3H]-leucine) into newly synthesized proteins. The presence of an active RIP will reduce the amount of incorporated radioactivity.
Protocol:
-
Prepare Rabbit Reticulocyte Lysate: Commercially available kits are recommended for consistency.
-
Set up Reactions: In a microcentrifuge tube, combine the rabbit reticulocyte lysate, an amino acid mixture lacking methionine (if using [35S]-methionine), [35S]-methionine, and the RIP (TCS or RTA) at various concentrations. Include a control reaction with no RIP.
-
Initiate Translation: Add a suitable mRNA template (e.g., luciferase mRNA) to initiate protein synthesis.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60-90 minutes).
-
Stop Reaction and Precipitate Proteins: Stop the reaction by adding a solution of NaOH and H2O2. Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated proteins on a filter paper, wash with TCA and ethanol, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the RIP concentration to determine the IC50 value.
N-glycosidase Activity Assay (Aniline-Induced Cleavage)
This assay directly detects the depurination of rRNA by RIPs.
Principle: Following treatment with a RIP, the depurinated site on the rRNA becomes susceptible to cleavage by aniline at an acidic pH. The resulting rRNA fragments can be visualized by gel electrophoresis.
Protocol:
-
Ribosome Preparation: Isolate ribosomes from a suitable source, such as rabbit reticulocytes or rat liver.
-
RIP Treatment: Incubate the isolated ribosomes with the RIP (TCS or RTA) at various concentrations in an appropriate buffer. Include a control with no RIP.
-
RNA Extraction: Extract the total RNA from the ribosome-RIP mixture using a standard method like phenol-chloroform extraction.
-
Aniline Treatment: Treat the extracted RNA with a freshly prepared solution of aniline in an acidic buffer (e.g., aniline acetate buffer, pH 4.5).
-
Gel Electrophoresis: Analyze the RNA fragments by electrophoresis on a denaturing polyacrylamide gel.
-
Visualization: Stain the gel with a suitable dye (e.g., ethidium bromide or SYBR Green) and visualize the RNA bands under UV light. The appearance of a specific cleavage product (Endo's fragment) indicates N-glycosidase activity.[4][6]
Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of RIPs on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Culture: Plate adherent cells in a 96-well plate and allow them to attach overnight.
-
RIP Treatment: Treat the cells with various concentrations of the RIP (TCS or RTA) and incubate for a specified period (e.g., 24-72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the RIP concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of ribosome inactivation by TCS and RTA.
Caption: Workflow for the N-glycosidase activity assay.
Conclusion
Trichosanthin and the Ricin A-chain, despite their different classifications as type 1 and type 2 RIPs respectively, exhibit remarkable structural and functional homology. Both are potent inhibitors of protein synthesis through their specific N-glycosidase activity on the sarcin-ricin loop of ribosomal RNA. While RTA is part of a more complex and highly toxic holoprotein, the direct comparison of its catalytic A-chain with TCS provides valuable insights into the fundamental mechanisms of ribosome inactivation. The provided experimental protocols offer a foundation for researchers to further investigate and compare these and other ribosome-inactivating proteins, paving the way for the development of novel therapeutic agents. The notable absence of published kinetic parameters (Km and kcat) for Trichosanthin highlights an area for future research that would enable a more complete quantitative comparison of the enzymatic prowess of these two important proteins.
References
- 1. The mechanism of action of trichosanthin on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction between trichosanthin, a ribosome-inactivating protein, and the ribosomal stalk protein P2 by chemical shift perturbation and mutagenesis analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures and Ribosomal Interaction of Ribosome-Inactivating Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of TYR70 in the N-glycosidase activity of neo-trichosanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. The mechanism of action of trichosanthin on eukaryotic ribosomes--RNA N-glycosidase activity of the cytotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-Vivo Validation of Targeted Trichosanthin Delivery Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in-vivo validated delivery systems for Trichosanthin (TCS), a potent ribosome-inactivating protein with significant anti-tumor activity. The clinical application of TCS has been hampered by its short half-life, immunogenicity, and lack of tumor specificity.[1][2] This document summarizes and compares recent advancements in targeted delivery strategies designed to overcome these limitations, supported by experimental data from preclinical studies.
Performance Comparison of Targeted Trichosanthin Delivery Systems
The following tables summarize the quantitative data from in-vivo studies of different targeted TCS delivery systems.
Table 1: Comparison of Anti-Tumor Efficacy in Murine Models
| Delivery System | Cancer Model | Animal Strain | Dosing Regimen | Tumor Growth Inhibition Rate | Key Findings |
| Recombinant TCS-LMWP (rTLM) [1] | Hepatocellular Carcinoma (H22 xenograft) | BALB/c Mice | 2 mg/kg, intraperitoneal injection every 2 days for 14 days | Not explicitly quantified, but significant tumor growth inhibition observed compared to saline and rTCS.[1] | Fusion with low-molecular-weight protamine (LMWP) enhanced anti-tumor activity and induced significant tumor cell apoptosis.[1] |
| BSA-MnCaP-rTLM Nanoparticles [1] | Hepatocellular Carcinoma (H22 xenograft) | BALB/c Mice | Intraperitoneal injection (dose not specified) every 2 days for 14 days | Not explicitly quantified, but showed superior tumor growth inhibition compared to rTLM and BSA-MnCaP alone.[1] | pH-responsive nanoparticles with MMP2-cleavable linker demonstrated enhanced tumor targeting and synergistic anti-tumor effects.[1][2] |
| Recombinant TCS-LMWP (rTCS-LMWP) [3] | Colorectal Cancer (CT26 xenograft) | BALB/c Mice | Not specified | Enhanced anti-PD-1 therapeutic efficacy.[3] | Synergistic effect with anti-PD-1 therapy, induced immunogenic cell death, and suppressed regulatory T cells.[3] |
| Trichosanthin (TCS) [4] | Hepatocellular Carcinoma (H22 xenograft) | BALB/c Mice | 2 µg/g, subcutaneous injection every 2 days for 7 doses | ~55.01% inhibition in tumor mass | TCS treatment significantly inhibited tumor growth in a dose-dependent manner in immunocompetent mice.[4] |
| Trichosanthin (TCS) [5] | Lewis Lung Carcinoma (3LL xenograft) | C57BL/6 Mice (immunocompetent) | Not specified | Complete tumor inhibition after day 13.[5] | Anti-tumor effect is mediated by both direct effects on tumor cells and the host immune system.[5] |
| Trichosanthin (TCS) [5] | Lewis Lung Carcinoma (3LL xenograft) | Nude Mice (immunodeficient) | Not specified | Temporary slowing of tumor growth.[5] | The host immune system is crucial for the full anti-tumor effect of TCS.[5] |
Table 2: Safety and Toxicity Profile
| Delivery System | Animal Model | Key Toxicity Findings |
| BSA-MnCaP-rTLM Nanoparticles [1] | H22 tumor-bearing BALB/c Mice | Good biocompatibility and biosafety, with hemolysis rates less than 6.5% up to 400 µg/mL. No significant changes in body weight were observed during treatment.[1] |
| Trichosanthin (TCS) [6] | Pregnant ICR Mice | At 7.5 mg/kg, fetal viability declined to 70.2% compared to 96.5% in controls. Observed abnormalities included exencephaly, micromelia, and short tail.[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In-Vivo Anti-Tumor Efficacy Study (H22 Hepatocellular Carcinoma Model)[1][4]
-
Animal Model: Female BALB/c mice (4-6 weeks old).[1]
-
Tumor Implantation: Subcutaneous injection of 5 x 10^5 H22 cells into the right axilla of each mouse.[1][4]
-
Treatment Groups:
-
Administration: Intraperitoneal injections every two days for a total of seven injections.[1]
-
Monitoring: Tumor volume and body weight were recorded every two days. Tumor volume was calculated using the formula: Volume = (length × width²) / 2.[1]
-
Endpoint: After 14 days, mice were euthanized, and tumors and major organs were collected for analysis.[1]
-
Analysis:
In-Vivo Anti-Tumor Immune Response Study (Lewis Lung Carcinoma Model)[5]
-
Animal Model: Female C57BL/6 (immunocompetent) and nude (immunodeficient) mice (4-6 weeks old).[5]
-
Tumor Implantation: Subcutaneous injection of 5 x 10^4 3LL tumor cells into the right inguinal region.[5]
-
Treatment: Administration of TCS (dose and schedule not specified).
-
Monitoring: Tumor growth and survival rates.[5]
-
Analysis:
-
Flow cytometry (FACS) analysis to determine the percentage of effector T cells (CD4+ and CD8+) and their Interferon-gamma (IFN-γ) production in tumor-bearing mice.[7]
-
Assessment of T cell proliferation and cytokine secretion.[7]
-
Evaluation of the expression of tumor suppressor in lung cancer 1 (TSLC1) on tumor cells and its ligand, class I-restricted T cell-associated molecule (CRTAM), on T cells.[7]
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: General workflow for in-vivo validation of Trichosanthin delivery systems.
Caption: Dual mechanism of targeted Trichosanthin: direct cytotoxicity and immunomodulation.
Caption: Logical relationship between challenges of free TCS and targeted delivery solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recombinant cell-penetrating trichosanthin synergizes anti-PD-1 therapy in colorectal tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Trichosanthin enhances anti-tumor immune response in a murine Lewis lung cancer model by boosting the interaction between TSLC1 and CRTAM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developmental toxicity and teratogenicity of trichosanthin, a ribosome-inactivating protein, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trichosanthin enhances anti-tumor immune response in a murine Lewis lung cancer model by boosting the interaction between TSLC1 and CRTAM - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Trichosanthin's Cytotoxicity: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the cytotoxic effects of Trichosanthin (TCS), a ribosome-inactivating protein, across various cancer cell lines. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TCS. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways.
Trichosanthin, derived from the root tuber of Trichosanthes kirilowii, has demonstrated significant anti-tumor properties in numerous studies.[1][2] Its cytotoxic effects are observed across a wide range of cancers, including but not limited to cervical, breast, lung, leukemia/lymphoma, and hepatocellular carcinoma.[1][3] The primary mechanism of action involves the inhibition of protein synthesis, which ultimately leads to cell death through apoptosis and other pathways.[1][2]
Comparative Cytotoxicity of Trichosanthin (TCS)
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of TCS in various cancer cell lines as reported in the literature. It is important to note that experimental conditions such as incubation time and assay method can influence these values.
| Cancer Type | Cell Line | IC50 (µg/mL) | Incubation Time (hours) | Assay Method |
| Cervical Cancer | HeLa | ~100 | 24 | Not Specified |
| Caski | ~60 | 24 | Not Specified | |
| C33a | ~60 | 24 | Not Specified | |
| Pancreatic Cancer | SW1990 | ~100 | 24 | Not Specified |
| Hepatocellular Carcinoma | H22 | ~25 | 48 | CCK-8 |
| Breast Cancer | MCF-7 | Not specified | Not specified | Not specified |
| MDA-MB-231 | Not specified | Not specified | Not specified | |
| Leukemia/Lymphoma | Jurkat | Not specified | Not specified | Not specified |
| K562 | Not specified | Not specified | Not specified | |
| Non-small Cell Lung Cancer | A549 | Not specified | Not specified | CCK-8 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for assessing the cytotoxicity of Trichosanthin.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagent Preparation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Filter-sterilize the solution and store it protected from light.
-
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Trichosanthin and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4][5]
-
2. CCK-8 (Cell Counting Kit-8) Assay
This assay utilizes a water-soluble tetrazolium salt (WST-8) to determine the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate (typically 5000 cells/well) in 100 µL of culture medium and pre-incubate for 24 hours.
-
Add 10 µL of different concentrations of Trichosanthin to the wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well, being careful to avoid introducing bubbles.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[6]
-
Signaling Pathways and Mechanisms of Action
Trichosanthin induces cancer cell death through multiple signaling pathways. The diagrams below illustrate the key molecular interactions involved in TCS-induced apoptosis and pyroptosis, as well as a typical experimental workflow for assessing its cytotoxicity.
References
- 1. Trichosanthin inhibits cervical cancer by regulating oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Possible mechanisms of trichosanthin-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor action of trichosanthin, a type 1 ribosome-inactivating protein, employed in traditional Chinese medicine: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
Synergistic Anti-Cancer Effects of Trichosanthin in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Trichosanthin (TCS), a ribosome-inactivating protein derived from the root tuber of Trichosanthes kirilowii, has demonstrated significant anti-tumor properties. While its efficacy as a monotherapy has been established in various cancer models, compelling evidence highlights its potential to synergize with existing anti-cancer drugs, enhancing therapeutic outcomes and potentially overcoming drug resistance. This guide provides a comparative analysis of the synergistic effects of Trichosanthin with other anti-cancer agents, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Quantitative Comparison of Synergistic Effects
The following table summarizes the quantitative data from studies investigating the synergistic or enhanced anti-cancer effects of Trichosanthin in combination with other therapeutic agents.
| Combination | Cancer Cell Line(s) | Assay | Results (TCS Alone) | Results (Other Drug Alone) | Results (Combination) | Key Findings |
| TCS + Gemcitabine | A549 (NSCLC) | MTT | No significant inhibition at 20 µM[1] | IC50: 2.23 µM[1] | Significantly enhanced cytotoxicity at 0.3, 1, and 3 µM Gemcitabine with 20 µM TCS[1] | TCS enhances Gemcitabine's cytotoxic effects. |
| A549 (NSCLC) | Annexin V/PI | No significant apoptosis at 20 µM[1] | Significant increase in apoptosis[1] | Significant increase in apoptosis compared to Gemcitabine alone[1] | TCS potentiates Gemcitabine-induced apoptosis. | |
| TCS + Dexamethasone | HepG2 (Hepatoma) | MTT | IC50: >200 µg/mL[2] | - | IC50: 50 µg/mL[2] | Dexamethasone significantly increases TCS cytotoxicity. |
| TCS + TRAIL | H1299 (NSCLC) | CCK-8 | IC20: 39.5 ± 1.1 µg/mL[3] | >70% viability at 1000 ng/mL[3] | Significant inhibition of cell viability with 50 ng/mL TRAIL and IC20 of TCS[3] | TCS sensitizes TRAIL-resistant NSCLC cells. |
| A549 (NSCLC) | CCK-8 | IC20: 49.3 ± 4.2 µg/mL[3] | >70% viability at 1000 ng/mL[3] | Significant inhibition of cell viability with 50 ng/mL TRAIL and IC20 of TCS[3] | TCS overcomes TRAIL resistance in A549 cells. | |
| H1975 (NSCLC) | CCK-8 | IC20: 61.1 ± 6.8 µg/mL[3] | >70% viability at 1000 ng/mL[3] | Significant inhibition of cell viability with 50 ng/mL TRAIL and IC20 of TCS[3] | TCS enhances TRAIL sensitivity in H1975 cells. | |
| H1299, A549, H1975 | Annexin V/PI | - | No significant apoptosis[3] | Significant increase in apoptosis[3] | Combination induces apoptosis in TRAIL-resistant cells. | |
| rTCS + IL-2 | PC3 (Prostate) | MTT | IC50: 50.6 µg/mL[4] | - | Inhibition rate of ~50% with 50 µg/mL rTCS and 2 µM IL-2 (vs. 35.5% for rTCS alone)[4] | IL-2 synergistically enhances the anti-proliferative effect of rTCS. |
| PC3 Xenograft | Tumor Weight | - | - | Significantly reduced tumor volume and weight compared to rTCS alone[4] | In vivo synergy in reducing tumor growth. | |
| rTCS-LMWP + anti-PD-1 | CT26 (Colorectal) | Tumor Growth | - | - | Potent anti-tumor activity, significantly higher than single agents[5] | Synergistic anti-tumor effect in a mouse model. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assessment (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., A549, HepG2, PC3)
-
Complete culture medium
-
Trichosanthin (TCS) and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Dimethyl sulfoxide (DMSO) or other solubilization solution[6]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Treat the cells with various concentrations of TCS, the other drug, or the combination of both. Include a vehicle-treated control group.
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[1][6]
-
Carefully remove the culture medium.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][6]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7]
-
Calculate the cell viability as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
Trichosanthin (TCS) and other test compounds
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds as described for the MTT assay.
-
After the treatment period, harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess changes in their expression levels.
Materials:
-
Cancer cell lines treated with test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-AKT, NF-κB p65, cleaved caspase-8, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a tumor model in mice to evaluate the anti-cancer efficacy of drug combinations in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice or BALB/c mice)
-
Cancer cell line (e.g., PC3 or CT26)
-
Matrigel (optional)
-
Trichosanthin (TCS) and other test compounds formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, TCS alone, other drug alone, combination).
-
Administer the treatments according to the planned schedule (e.g., intraperitoneal injection, oral gavage).
-
Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., every 2-3 days).[4]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Plot tumor growth curves and compare the final tumor weights between the different treatment groups.
Signaling Pathways and Mechanisms of Synergy
The synergistic anti-cancer effects of Trichosanthin in combination with other drugs are often mediated by the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
PI3K/AKT Pathway Inhibition
The combination of TCS and Gemcitabine has been shown to synergistically inhibit the PI3K/AKT signaling pathway in non-small cell lung cancer cells.[1] This pathway is a critical regulator of cell survival and proliferation.
Caption: TCS and Gemcitabine synergistically inhibit the PI3K/AKT pathway.
NF-κB Signaling Pathway Inhibition
Dexamethasone enhances TCS-induced apoptosis in hepatoma cells by inhibiting the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[2]
Caption: Dexamethasone enhances TCS activity by inhibiting NF-κB signaling.
Caspase-8 Mediated Apoptosis
The combination of recombinant TCS (rTCS) and IL-2 promotes apoptosis in prostate cancer cells through the activation of the caspase-8-mediated extrinsic apoptosis pathway.[4]
Caption: rTCS and IL-2 synergistically induce apoptosis via caspase-8.
Modulation of the Tumor Microenvironment
A cell-penetrating form of TCS (rTCS-LMWP) in combination with anti-PD-1 therapy remodels the tumor microenvironment (TME) to enhance anti-tumor immunity.[5]
Caption: rTCS-LMWP and anti-PD-1 synergistically enhance anti-tumor immunity.
Conclusion
The evidence presented in this guide strongly supports the rationale for combining Trichosanthin with various anti-cancer drugs. The synergistic interactions observed across different cancer types and with diverse therapeutic agents highlight the potential of TCS to enhance treatment efficacy, overcome resistance, and improve patient outcomes. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of Trichosanthin in combination cancer therapies. Further preclinical and clinical investigations are warranted to translate these promising findings into effective treatment strategies.
References
- 1. Trichosanthin enhances the antitumor effect of gemcitabine in non-small cell lung cancer via inhibition of the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexamethasone enhances trichosanthin-induced apoptosis in the HepG2 hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trichosanthin enhances sensitivity of non-small cell lung cancer (NSCLC) TRAIL-resistance cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-cancerous activity of recombinant trichosanthin on prostate cancer cell PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recombinant cell-penetrating trichosanthin synergizes anti-PD-1 therapy in colorectal tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Safeguarding Your Research: Essential Protocols for Handling Trichosanthin
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Trichosanthin (TCS), a potent ribosome-inactivating protein (RIP). Adherence to these protocols is mandatory to ensure personal safety and prevent environmental contamination.
Hazard Identification and Quantitative Data
The following table summarizes available toxicological data. It is crucial to note that this information is not exhaustive and all personnel should treat Trichosanthin as a highly toxic substance.
| Metric | Value | Species | Route | Source |
| LD50 | 13.4 mg/kg | Mouse | In vivo | [4] |
| Teratogenicity | Observed at 5.0 and 7.5 mg/kg | Mouse | Intraperitoneal | [5] |
Personal Protective Equipment (PPE)
All personnel handling Trichosanthin, in solid or solution form, must adhere to the following minimum PPE requirements. These recommendations are based on guidelines for handling potent biological toxins.[4][6][7]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact. The outer glove should be changed immediately upon known or suspected contamination. |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs. | Protects skin and personal clothing from splashes and spills. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes. |
| Face Protection | Face shield worn over safety glasses or goggles. | Required when there is a significant risk of splashes or aerosol generation. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Required when handling powdered Trichosanthin or when aerosol generation is possible. |
Operational Plan: Handling and Storage
Engineering Controls:
-
All work with powdered Trichosanthin or procedures with a high potential for aerosol generation must be conducted in a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood.[6]
-
The work surface of the BSC or fume hood should be covered with absorbent, plastic-backed paper to contain any spills.
Procedural Guidance:
-
Preparation: Before beginning work, ensure all necessary materials, including PPE, decontamination solutions, and waste containers, are within the containment area.
-
Handling: Use caution when opening vials of powdered Trichosanthin to avoid creating aerosols. When preparing solutions, add liquid to the powder slowly and carefully.
-
Transport: Transport solutions of Trichosanthin in sealed, leak-proof, and shatter-resistant secondary containers.
-
Storage: Store Trichosanthin in a clearly labeled, sealed, and secure location with restricted access. A refrigerator or freezer dedicated to toxins is recommended.
Disposal Plan
All materials contaminated with Trichosanthin must be treated as hazardous waste.
Decontamination and Inactivation:
-
Liquid Waste: Solutions containing Trichosanthin should be inactivated prior to disposal. Based on protocols for other ribosome-inactivating proteins like ricin, inactivation can be achieved by:
-
Solid Waste: All contaminated solid waste (e.g., pipette tips, gloves, lab coats, absorbent paper) must be collected in a designated, leak-proof hazardous waste container. This container should then be autoclaved.[4][6]
-
Sharps: Contaminated needles and other sharps must be placed in a puncture-resistant sharps container and disposed of as hazardous waste.
Spill Response:
-
Evacuate: Immediately alert others and evacuate the area.
-
Secure: Restrict access to the spill area.
-
Decontaminate (if trained):
-
Don appropriate PPE.
-
Gently cover the spill with absorbent material.
-
Apply a 1% sodium hypochlorite solution to the spill area, working from the outside in.
-
Allow a contact time of at least 30 minutes.
-
Collect all absorbent material and contaminated items and place them in a hazardous waste container.
-
Wipe the area with the decontamination solution, followed by water.
-
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area thoroughly with soap and water for at least 15 minutes. Remove any contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Hold eyelids open to ensure thorough rinsing.[8][9]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention. Inform medical personnel that the exposure was to Trichosanthin, a potent protein toxin. Bring a copy of this document and any available information on Trichosanthin to the medical facility.
Experimental Protocols and Signaling Pathways
While this document focuses on the immediate safety and handling of Trichosanthin, it is important to understand its mechanism of action for risk assessment and experimental design. As a ribosome-inactivating protein, Trichosanthin's primary mode of cytotoxicity is through the enzymatic inactivation of ribosomes, leading to the cessation of protein synthesis and subsequent cell death.[1][2]
Diagrams:
References
- 1. A Sixty-Year Research and Development of Trichosanthin, a Ribosome-Inactivating Protein [mdpi.com]
- 2. Interaction between trichosanthin, a ribosome-inactivating protein, and the ribosomal stalk protein P2 by chemical shift perturbation and mutagenesis analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. safety.duke.edu [safety.duke.edu]
- 5. Responding to Biological Exposures | Environment, Health and Safety [ehs.cornell.edu]
- 6. Chapter 10, Work with Biological Toxins | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. uwaterloo.ca [uwaterloo.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
